molecular formula C10H14BrClN2 B1286410 1-(4-Bromophenyl)piperazine hydrochloride CAS No. 68104-62-1

1-(4-Bromophenyl)piperazine hydrochloride

Cat. No.: B1286410
CAS No.: 68104-62-1
M. Wt: 277.59 g/mol
InChI Key: YDVSFRZKQMQPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)piperazine (hydrochloride) is an analytical reference standard categorized as a piperazine. This product is intended for research and forensic applications.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVSFRZKQMQPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560116
Record name 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68104-62-1
Record name Piperazine, 1-(4-bromophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68104-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)piperazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068104621
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Bromophenyl)piperazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)piperazine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-BROMOPHENYL)PIPERAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV3HBJ3FXG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a versatile chemical compound widely utilized in pharmaceutical research and development.[1] Structurally, it is a piperazine derivative with a bromophenyl group attached to one of the nitrogen atoms. This compound serves as a critical intermediate and building block in the synthesis of a variety of bioactive molecules and advanced materials.[1] Notably, it is a key precursor for neuromodulatory drugs, including antidepressants and antipsychotics such as aripiprazole, primarily due to the role of phenylpiperazine moieties in interacting with serotonin receptors.[1][2][3] Its favorable stability and solubility profiles make it a preferred reagent for researchers.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and logical workflows illustrating its synthetic importance.

Physicochemical Properties

The fundamental physicochemical characteristics of 1-(4-Bromophenyl)piperazine and its hydrochloride salt are summarized below. These properties are crucial for its application in synthesis, formulation, and biological studies.

PropertyValueSource
Molecular Formula C₁₀H₁₃BrN₂ · HCl[1][4][5]
Molecular Weight 277.59 g/mol [1][5]
Appearance White to off-white crystalline powder[1][3][6]
Melting Point 91-95 °C (for free base)[7][8][9]
Boiling Point 353.3 ± 27.0 °C (Predicted, for free base)[7][8]
Solubility Soluble in DMSO and PBS (pH 7.2) at 10 mg/ml.[4] Less soluble in water and more soluble in organic solvents.[7][4][7]
pKa 8.88 ± 0.10 (Predicted, for free base)[7][8][10]
UV λmax 252 nm[4]
Purity ≥98% (HPLC)[1]
Storage Conditions 2-8°C, under inert atmosphere (Nitrogen)[6][7][8][9][10]

Key Applications and Synthetic Role

This compound is primarily valued for its role as a synthetic intermediate. Its structure is a common scaffold in drugs targeting the central nervous system.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_target Target Compound cluster_application Pharmaceutical Applications A Diethanolamine C β,β′-Dichlorodiethylamine hydrochloride A->C Chlorination (e.g., with Thionyl Chloride) B 4-Bromoaniline D 1-(4-Bromophenyl)piperazine Hydrochloride B->D C->D Cyclization Reaction E Neuromodulatory Drugs (e.g., Aripiprazole) D->E Further Synthesis F Psychoactive Drugs (Serotonin Receptor Targets) D->F Scaffold for Drug Discovery

Caption: Synthetic pathway and applications of 1-(4-Bromophenyl)piperazine HCl.

Experimental Protocols

The determination of the physicochemical properties of this compound relies on standard analytical techniques. Detailed methodologies for key experiments are provided below.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow range. This method uses a capillary-based apparatus to determine this range.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11] Load a small amount of the powder into a glass capillary tube, sealed at one end, to a height of 1-2 cm by tapping the sealed end on a hard surface.[12][13]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[12]

  • Measurement:

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point quickly.

    • Approximately 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[12]

    • Record the temperature (T1) at which the first drop of liquid appears.[12]

    • Record the temperature (T2) at which the entire solid mass has turned into a clear liquid.[13]

  • Reporting: The melting point is reported as the range T1-T2.

G A Dry & Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heat to ~15°C Below MP C->D E Slow Heat (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) E->G H Report Range T1-T2 F->H G->H

Caption: Workflow for Melting Point Determination.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

Methodology (Solid Sample):

  • Background Spectrum: Run a background scan without any sample present to account for atmospheric CO₂ and water vapor, as well as instrument optics.

  • Sample Preparation:

    • Place a small amount of the powdered this compound onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the clamp to ensure firm contact between the sample and the crystal.

  • Sample Analysis:

    • Initiate the sample scan. The instrument directs an IR beam into the sample and measures the transmitted energy.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final absorbance or transmittance spectrum. The background spectrum is automatically subtracted.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., ethanol) after analysis to prevent cross-contamination.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are most relevant.[15]

Methodology (¹H NMR):

  • Sample Preparation:

    • Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a small vial.[16][17] Deuterated solvents are used to avoid large solvent signals in the proton spectrum.[16][18][19]

    • Transfer the solution to a clean, dry NMR tube.

    • If required, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[19]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to optimize its homogeneity across the sample, which results in sharp, well-resolved peaks.

  • Data Acquisition:

    • A series of radiofrequency pulses are applied to the sample.

    • The instrument records the resulting signal (Free Induction Decay or FID) as the nuclei relax back to their ground state.[18]

  • Data Processing: The FID is converted into a spectrum (intensity vs. chemical shift in ppm) via a Fourier transform. The spectrum is then phased and baseline-corrected. The integral of each peak, which corresponds to the relative number of protons, is calculated.[18]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z).[20] It is used to determine the molecular weight and elemental composition of a compound.

Methodology (LC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent compatible with liquid chromatography (LC) and the chosen ionization source (e.g., methanol or acetonitrile).

    • The goal is to create a clean sample, removing interfering substances from the matrix to improve sensitivity.[21][22]

  • Chromatographic Separation (LC):

    • Inject the sample into an LC system. The compound is separated from impurities on a chromatographic column before entering the mass spectrometer. This step is crucial for analyzing complex mixtures.[20]

  • Ionization:

    • As the compound elutes from the LC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for this type of molecule.[20] ESI generates charged molecules with minimal fragmentation.

  • Mass Analysis:

    • The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight). The analyzer separates the ions according to their m/z ratio.

  • Detection and Spectrum Generation:

    • A detector records the abundance of ions at each m/z value. This information is compiled to generate a mass spectrum. For 1-(4-Bromophenyl)piperazine, the spectrum would show a characteristic isotopic pattern due to the presence of the bromine atom. A high-resolution instrument can provide an accurate mass measurement, which helps confirm the elemental formula.[23]

Conclusion

This compound is a compound of significant interest in medicinal chemistry and materials science. Its well-defined physicochemical properties, including its molecular weight, melting point, and solubility, are fundamental to its use as a synthetic intermediate. The standard analytical protocols outlined in this guide—for melting point determination, FT-IR, NMR, and mass spectrometry—provide the necessary framework for researchers to verify the identity, purity, and structure of this important building block, ensuring its effective application in the development of novel pharmaceuticals and other advanced materials.

References

The Serotonergic Profile of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the anticipated mechanism of action of 1-(4-Bromophenyl)piperazine hydrochloride (4-BPP) at serotonin (5-HT) receptors. As a member of the arylpiperazine class of compounds, 4-BPP is predicted to exhibit significant affinity and functional activity at various 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families. This document outlines the expected pharmacodynamic profile of 4-BPP, details the canonical signaling pathways associated with these receptors, and provides comprehensive experimental protocols for the determination of its binding and functional parameters. While specific quantitative data for this compound is not extensively available in the public domain, this guide serves as a robust framework for its investigation and characterization within a research and drug development context.

Introduction

This compound is a synthetic compound belonging to the arylpiperazine class. Arylpiperazines are a well-established scaffold in medicinal chemistry, known to produce a wide range of centrally acting agents with significant affinity for serotonin receptors.[1][2] These receptors are integral to the modulation of numerous physiological and pathological processes in the central nervous system, including mood, cognition, and sleep. Consequently, they are prominent targets for the development of therapeutics for psychiatric and neurological disorders.

The pharmacological profile of arylpiperazine derivatives is diverse, with individual compounds acting as agonists, partial agonists, or antagonists at different 5-HT receptor subtypes.[3][4] This functional diversity is often accompanied by "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. This guide will explore the probable mechanism of action of this compound based on the well-documented pharmacology of its structural class.

Predicted Pharmacological Profile

Based on its arylpiperazine scaffold, this compound is anticipated to primarily interact with 5-HT1A and 5-HT2A receptors. The following tables summarize the expected binding affinities and functional activities. It is critical to note that the values presented are hypothetical and serve as a template for the presentation of experimentally derived data.

Data Presentation

Table 1: Predicted Binding Affinity (Ki) of this compound at Human Serotonin Receptors

Receptor SubtypePredicted Kᵢ (nM)RadioligandSource Tissue/Cell Line
5-HT₁A 1 - 50[³H]8-OH-DPATRecombinant CHO or HEK293 cells
5-HT₁B 50 - 500[³H]GR-125743Recombinant CHO or HEK293 cells
5-HT₁D 50 - 500[³H]GR-125743Recombinant CHO or HEK293 cells
5-HT₂A 5 - 100[³H]KetanserinRecombinant CHO or HEK293 cells
5-HT₂B 100 - 1000[³H]LSDRecombinant CHO or HEK293 cells
5-HT₂C 100 - 1000[³H]MesulergineRecombinant CHO or HEK293 cells
5-HT₆ > 1000[³H]LSDRecombinant CHO or HEK293 cells
5-HT₇ 50 - 500[³H]5-CTRecombinant CHO or HEK293 cells

Note: The Ki values are hypothetical and should be determined experimentally.

Table 2: Predicted Functional Activity (EC₅₀/IC₅₀) of this compound at Human Serotonin Receptors

Receptor SubtypeAssay TypePredicted Functional ActivityPredicted EC₅₀/IC₅₀ (nM)
5-HT₁A cAMP InhibitionAgonist / Partial Agonist10 - 200
5-HT₂A Inositol Phosphate AccumulationAntagonist / Partial Agonist20 - 500

Note: The functional activity and EC₅₀/IC₅₀ values are hypothetical and require experimental validation.

Core Signaling Pathways

The interaction of this compound with 5-HT1A and 5-HT2A receptors is expected to modulate distinct downstream signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. Agonist or partial agonist activity by 4-BPP at this receptor would be expected to initiate the following signaling pathway:

G_protein_signaling Receptor 5-HT1A Receptor G_protein Gαi/oβγ Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts Ligand 1-(4-Bromophenyl)piperazine hydrochloride (Agonist) Ligand->Receptor ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates K_ion K+ Efflux GIRK->K_ion Mediates Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization Leads to

5-HT1A Receptor Signaling Pathway
5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that primarily couples to the Gαq/11 family of G-proteins. Antagonistic activity by 4-BPP at this receptor would block the signaling cascade initiated by endogenous serotonin. Partial agonism would result in a sub-maximal activation of this pathway.

Gq_signaling Receptor 5-HT2A Receptor G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ligand Serotonin (Agonist) Ligand->Receptor Antagonist 1-(4-Bromophenyl)piperazine hydrochloride (Antagonist) Antagonist->Receptor Blocks ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ca_release->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets radioligand_binding_workflow start Start prep_membranes Prepare cell membranes expressing the target 5-HT receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of 4-BPP prep_membranes->incubation separation Separate bound and free radioligand via rapid filtration incubation->separation quantification Quantify radioactivity on filters using a scintillation counter separation->quantification analysis Analyze data to determine IC₅₀ and calculate Kᵢ quantification->analysis end End analysis->end camp_inhibition_workflow start Start cell_culture Culture cells expressing the 5-HT1A receptor start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of 4-BPP cell_culture->pre_incubation stimulation Stimulate adenylate cyclase with forskolin to induce cAMP production pre_incubation->stimulation lysis_and_detection Lyse cells and measure intracellular cAMP levels (e.g., using HTRF or ELISA) stimulation->lysis_and_detection analysis Analyze data to determine IC₅₀ for cAMP inhibition lysis_and_detection->analysis end End analysis->end ip_accumulation_workflow start Start cell_labeling Label cells expressing the 5-HT2A receptor with [³H]myo-inositol start->cell_labeling compound_treatment Treat cells with 4-BPP (for agonist mode) or with a 5-HT2A agonist in the presence of 4-BPP (for antagonist mode) cell_labeling->compound_treatment incubation_li Incubate with LiCl to inhibit inositol monophosphatase compound_treatment->incubation_li ip_extraction Lyse cells and extract inositol phosphates incubation_li->ip_extraction ip_separation Separate inositol phosphates using anion exchange chromatography ip_extraction->ip_separation quantification Quantify radioactivity in the IP fractions ip_separation->quantification analysis Analyze data to determine EC₅₀ (agonist) or IC₅₀ (antagonist) quantification->analysis end End analysis->end

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system. This document details established synthetic methodologies, experimental protocols, and characterization data to support research and development in medicinal chemistry.

Physicochemical Properties

1-(4-Bromophenyl)piperazine and its hydrochloride salt are essential building blocks in medicinal chemistry, valued for their role in constructing complex molecular architectures for drug candidates. Below is a summary of their key physicochemical properties.

Property1-(4-Bromophenyl)piperazineThis compound
Molecular Formula C₁₀H₁₃BrN₂C₁₀H₁₃BrN₂·HCl
Molecular Weight 241.13 g/mol 277.59 g/mol
Appearance White to off-white crystalline powderWhite to almost white powder or crystal
CAS Number 66698-28-068104-62-1
Melting Point 91-95 °CNot available
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water.Soluble in DMSO and PBS (pH 7.2) at 10 mg/mL.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are outlined below. The first is a classical cyclization reaction that directly yields the hydrochloride salt. The second is a modern palladium-catalyzed cross-coupling reaction to form the free base, which is subsequently converted to the hydrochloride salt.

Synthesis via Cyclization of Diethanolamine with 4-Bromoaniline

This method involves a two-step process starting from diethanolamine. The first step is the formation of an in-situ reagent, bis(2-chloroethyl)amine hydrochloride, which then undergoes a cyclization reaction with 4-bromoaniline to yield the desired product.

synthesis_cyclization diethanolamine Diethanolamine intermediate bis(2-chloroethyl)amine hydrochloride (in situ) diethanolamine->intermediate Chlorination thionyl_chloride Thionyl Chloride product 1-(4-Bromophenyl)piperazine Hydrochloride intermediate->product Cyclization bromoaniline 4-Bromoaniline

Synthesis of 1-(4-Bromophenyl)piperazine HCl via Cyclization

Step 1: Preparation of bis(2-chloroethyl)amine hydrochloride (in situ)

  • In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

  • Slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Gradually increase the temperature to 50°C and continue the reaction for an additional 30 minutes after all solids have dissolved.

  • Cool the mixture to room temperature. The resulting solution containing bis(2-chloroethyl)amine hydrochloride is used directly in the next step.

Step 2: Cyclization to form this compound

  • In a separate four-necked flask, dissolve 12.7 g (0.07 mol) of the crude bis(2-chloroethyl)amine hydrochloride from the previous step in 55 mL of water.

  • Heat the solution with stirring until all solids dissolve.

  • Add 0.07 mol of 4-bromoaniline dropwise.

  • Monitor the pH of the reaction mixture every 30 minutes and maintain it at approximately 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

  • Once the pH stabilizes and no longer decreases, discontinue heating and allow the mixture to cool to room temperature.

  • Collect the precipitated white crystals by filtration.

  • Wash the filter cake twice with water and twice with absolute ethanol.

  • Dry the product to obtain this compound. The reported yield for this method is approximately 48.3% with a purity of 95.7%.

Synthesis via Buchwald-Hartwig Amination

This contemporary approach utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and piperazine to form the free base, 1-(4-Bromophenyl)piperazine. This is followed by salt formation to yield the hydrochloride.

synthesis_buchwald dibromobenzene 1,4-Dibromobenzene free_base 1-(4-Bromophenyl)piperazine dibromobenzene->free_base Buchwald-Hartwig Amination piperazine Piperazine product 1-(4-Bromophenyl)piperazine Hydrochloride free_base->product Salt Formation hcl HCl in Ether

The Dawn of a Privileged Scaffold: A Technical History of Arylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the arylpiperazine moiety has been a cornerstone of medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system (CNS) and beyond. This in-depth guide provides a technical journey through the discovery and early history of these remarkable compounds, offering researchers, scientists, and drug development professionals a detailed perspective on their origins, from initial synthesis to their emergence as powerful therapeutic agents.

The story of arylpiperazines is one of serendipity, systematic exploration, and the evolution of our understanding of neuropharmacology. From their humble beginnings as simple chemical entities to their establishment as "privileged scaffolds" in drug discovery, their history is a testament to the intricate dance between chemical synthesis and biological activity.

The Genesis: Early Synthesis and Discovery

The first documented synthesis of 1-arylpiperazines can be traced back to the mid-20th century. A seminal publication by C. B. Pollard and T. H. Wicker, Jr. in 1954 laid the groundwork for the preparation of these compounds. Their work provided a foundational methodology for the synthesis of a variety of N-substituted piperazines, which would later prove invaluable in the development of pharmacologically active agents.

Almost concurrently, in 1968, a team at Mead Johnson synthesized buspirone .[4][5] Initially investigated as an antipsychotic due to its effects on dopamine D2 receptors, it was found to be ineffective for psychosis but demonstrated significant anxiolytic properties.[4][6] This led to its eventual FDA approval in 1986 for the treatment of generalized anxiety disorder (GAD).[4] The discovery of buspirone was particularly significant as it represented a new class of non-benzodiazepine anxiolytics with a distinct mechanism of action.[4]

These early discoveries sparked a wave of interest in arylpiperazine derivatives, leading to extensive research into their structure-activity relationships and therapeutic potential for a wide range of neurological and psychiatric disorders.[7]

Key Early Arylpiperazine Compounds: A Pharmacological Overview

The initial therapeutic success of trazodone and buspirone was rooted in their interactions with key neurotransmitter systems in the brain. The following tables summarize the available quantitative data for these pioneering compounds from early studies.

Table 1: Receptor Binding Affinities (Ki, nM) of Early Arylpiperazine Drugs

Compound5-HT1A5-HT2Aα1-AdrenergicD2 Dopamine
Trazodone~35-180~25-50~20-40>1000
Buspirone~10-30~500~500~300-500

Note: Ki values are approximate and can vary depending on the specific experimental conditions and tissues used in early studies.

Table 2: Pharmacokinetic Properties of Early Arylpiperazine Drugs

CompoundBioavailabilityProtein BindingHalf-life (hours)Major Metabolite
Trazodone~100%89-95%5-9 (biphasic)m-chlorophenylpiperazine (m-CPP)
Buspirone~4%~86%2-31-(2-pyrimidinyl)piperazine (1-PP)

Experimental Protocols: A Glimpse into the Past

The synthesis and pharmacological evaluation of these early arylpiperazine compounds were carried out using techniques that were state-of-the-art for their time. Below are detailed methodologies representative of the key experiments conducted during this era.

Foundational Synthesis of 1-Arylpiperazines (Adapted from Pollard & Wicker, 1954)

Objective: To synthesize 1-arylpiperazines through the reaction of an aniline with diethanolamine, followed by cyclization.

Materials and Reagents:

  • Aniline (or substituted aniline)

  • Diethanolamine

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Benzene

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction of Aniline with Diethanolamine: A mixture of the aniline and a slight excess of diethanolamine is refluxed for an extended period (typically several hours).

  • Isolation of the Intermediate: The reaction mixture is cooled, and the excess aniline is removed by steam distillation. The remaining solution is then made strongly alkaline with sodium hydroxide, and the N-aryldiethanolamine is extracted with a suitable organic solvent like benzene. The organic layer is dried over anhydrous sodium sulfate.

  • Cyclization to 1-Arylpiperazine: The dried benzene solution of the N-aryldiethanolamine is saturated with dry hydrogen chloride gas. The resulting hydrochloride salt of the intermediate is then heated strongly, causing cyclization to the 1-arylpiperazine hydrochloride.

  • Purification: The crude 1-arylpiperazine hydrochloride is purified by recrystallization from a suitable solvent, such as ethanol. The free base can be obtained by treating the hydrochloride salt with a strong base.

Synthesis of Trazodone (Based on U.S. Patent 3,381,009)

Objective: To synthesize 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Trazodone).

Materials and Reagents:

  • 1-(3-chlorophenyl)piperazine

  • 2-(3-chloropropyl)-s-triazolo[4,3-a]pyridin-3-one

  • Sodium Iodide

  • Sodium Carbonate

  • Toluene

Procedure:

  • A mixture of 1-(3-chlorophenyl)piperazine, 2-(3-chloropropyl)-s-triazolo[4,3-a]pyridin-3-one, sodium iodide, and sodium carbonate in toluene is prepared.

  • The reaction mixture is heated at reflux for an extended period (e.g., 20 hours).

  • After cooling, the inorganic salts are removed by filtration.

  • The toluene is evaporated under reduced pressure.

  • The resulting residue (trazodone base) is purified by recrystallization from a suitable solvent.

  • The hydrochloride salt can be prepared by dissolving the free base in an appropriate solvent and treating it with hydrochloric acid.

Radioligand Binding Assay for 5-HT1A Receptor Affinity (Representative Protocol of the Era)

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor using a competitive radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Rat hippocampal membranes.

  • Radioligand: [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

  • Test Compound: Arylpiperazine derivative of interest.

  • Non-specific Binding Control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

Procedure:

  • Membrane Preparation: Rat hippocampi are dissected and homogenized in ice-cold assay buffer. The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes. The pellet is washed and re-suspended in fresh assay buffer.

  • Binding Assay: In test tubes, the membrane preparation is incubated with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of arylpiperazine compounds.

Discovery_Timeline cluster_synthesis Early Synthesis cluster_discovery Drug Discovery cluster_approval Regulatory Approval Pollard1954 Pollard & Wicker (1954) Synthesis of 1-Arylpiperazines Trazodone_Discovery Trazodone Discovery (mid-1960s) Antidepressant Properties Pollard1954->Trazodone_Discovery Enabling Chemistry Buspirone_Discovery Buspirone Discovery (1968) Initial Antipsychotic Screening Pollard1954->Buspirone_Discovery Enabling Chemistry Trazodone_Approval Trazodone FDA Approval (1981) Trazodone_Discovery->Trazodone_Approval Anxiolytic_Properties Anxiolytic Properties Identified Buspirone_Discovery->Anxiolytic_Properties Buspirone_Approval Buspirone FDA Approval (1986) Anxiolytic_Properties->Buspirone_Approval

A flowchart illustrating the historical development of early arylpiperazine drugs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_pharma Pharmacological Evaluation Start Starting Materials (e.g., Aryl Halide, Piperazine) Reaction Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization Binding_Assay Receptor Binding Assays (Determine Ki values) Characterization->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Functional_Assay->In_Vivo

A generalized experimental workflow for the synthesis and evaluation of arylpiperazine compounds.

Signaling_Pathway Arylpiperazine Arylpiperazine (e.g., Buspirone) Receptor 5-HT1A Receptor Arylpiperazine->Receptor Partial Agonist G_protein Gαi/o Gβγ Receptor->G_protein Activates AC Adenylyl Cyclase G_protein:n->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector Downstream Effectors cAMP->Effector Modulates

A simplified signaling pathway for arylpiperazine 5-HT1A receptor partial agonists.

Conclusion

The discovery and development of arylpiperazine compounds represent a significant chapter in the history of medicinal chemistry and neuropharmacology. The foundational synthetic work of pioneers like Pollard and Wicker, coupled with the insightful drug discovery programs that led to trazodone and buspirone, paved the way for a vast and diverse class of therapeutic agents. The early understanding of their interactions with serotonin and dopamine receptors, elucidated through techniques like radioligand binding assays, provided the scientific rationale for their clinical use and spurred further research that continues to this day. This technical guide serves as a testament to the enduring legacy of these early discoveries and the remarkable versatility of the arylpiperazine scaffold.

References

Spectroscopic Analysis of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-(4-Bromophenyl)piperazine hydrochloride (C₁₀H₁₄BrClN₂), a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 1-(4-bromophenyl)piperazine;hydrochloride

  • Molecular Formula: C₁₀H₁₃BrN₂ • HCl

  • Molecular Weight: 277.6 g/mol [1]

  • Appearance: Crystalline solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation. The data presented below are predicted based on the analysis of its close structural analog, 1-(4-chlorophenyl)piperazine, and established principles of NMR spectroscopy.[2] The protonation of the piperazine nitrogen atom in the hydrochloride salt causes a downfield shift of the adjacent methylene protons.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet2HN-H ₂⁺ (Piperazine)
~7.45Doublet2HAr-H (ortho to Br)
~6.95Doublet2HAr-H (ortho to Piperazine)
~3.40Triplet4H-N-CH₂ - (Ar-N-CH₂)
~3.20Triplet4H-N-CH₂ - (-NH₂⁺-CH₂)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet) and d (doublet), t (triplet).

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)

Chemical Shift (δ, ppm)Assignment
~149.5Ar-C -N
~132.0Ar-C -H
~118.5Ar-C -H
~112.0Ar-C -Br
~46.0C H₂ (Ar-N-CH₂)
~43.0C H₂ (-NH₂⁺-CH₂)
Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transformation.

    • Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • This experiment requires a larger number of scans due to the low natural abundance of ¹³C.

    • Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay of 2 seconds.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations corresponding to the aromatic ring, the piperazine moiety, and the N-H⁺ bonds of the hydrochloride salt.

Table 3: Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3100 - 3000MediumAromatic C-H stretching
~2950 - 2850MediumAliphatic C-H stretching (piperazine ring)
~2700 - 2400Broad, StrongN-H⁺ stretching (secondary ammonium salt)
~1600 - 1580StrongC=C aromatic ring stretching
~1490StrongC=C aromatic ring stretching
~1240StrongAromatic C-N stretching
~1130MediumAliphatic C-N stretching
~820Strongpara-disubstituted C-H out-of-plane bending
~550 - 500MediumAromatic C-Br stretching
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

    • Grind 1-2 mg of this compound with approximately 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum is expected to show the protonated molecular ion of the free base. The molecular formula of the free base is C₁₀H₁₃BrN₂ with a monoisotopic mass of approximately 240.03 g/mol .

Table 4: Predicted ESI-MS Data

m/z (Da)Ion SpeciesNotes
[M+H]⁺ ~241.04 / ~243.04[C₁₀H₁₄BrN₂]⁺The protonated molecular ion. The isotopic pattern showing two peaks of nearly equal intensity is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br).
[M+Na]⁺ ~263.02 / ~265.02[C₁₀H₁₃BrN₂Na]⁺Sodium adduct, may be present depending on sample purity and solvent.
Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol or acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • The mass analyzer (e.g., quadrupole, time-of-flight) is typically scanned over a mass range of m/z 50-500.

    • Acquire data in the positive ion mode.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the protonated molecular ion and any significant adducts or fragment ions. The isotopic distribution pattern is crucial for confirming the presence of bromine.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for structural confirmation can be visualized as follows.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output cluster_interpretation Structural Elucidation Sample 1-(4-Bromophenyl)piperazine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data m/z Values Isotopic Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of 1-(4-Bromophenyl)piperazine HCl.

Data_Relationship cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound C₁₀H₁₄BrClN₂ Structure H_NMR ¹H NMR - Aromatic Protons - Piperazine Protons - N-H Protons Compound->H_NMR Proton Environment C_NMR ¹³C NMR - Aromatic Carbons - Piperazine Carbons Compound->C_NMR Carbon Skeleton IR_Bands Key Vibrations - N-H⁺ Stretch - C-H (Ar/Aliphatic) - C=C (Aromatic) - C-N Stretch - C-Br Stretch Compound->IR_Bands Functional Groups MS_Peaks Mass Peaks - [M+H]⁺ Ion - Br Isotope Pattern Compound->MS_Peaks Molecular Mass & Formula

Caption: Relationship between molecular structure and spectroscopic data.

References

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)piperazine hydrochloride (CAS Number: 68104-62-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in pharmaceutical research and development. This document consolidates available data on its chemical characteristics, experimental protocols for its synthesis, and its role in the context of neuropharmacology.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder.[1] It is recognized for its utility as a building block in the synthesis of various bioactive molecules, particularly those targeting the central nervous system.[2] Its favorable solubility and stability make it a practical choice for various research applications.[2]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties for this compound and its corresponding free base, 1-(4-Bromophenyl)piperazine.

Table 1: Properties of this compound (CAS: 68104-62-1)

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BrN₂·HCl[1][3]
Molecular Weight 277.59 g/mol [1][4]
Appearance White to almost white powder/crystal[1]
Purity ≥ 98% (by HPLC)[1]
Solubility DMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mL[3][5]
Storage Conditions Room Temperature[1]
Stability ≥ 5 years (when stored at -20°C)[3]

Table 2: Properties of 1-(4-Bromophenyl)piperazine (Free Base, CAS: 66698-28-0)

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃BrN₂[6][7]
Molecular Weight 241.13 g/mol [6][7]
Melting Point 91-95 °C[6]
Boiling Point 353.3 ± 27.0 °C (Predicted)[6]
pKa 8.88 ± 0.10 (Predicted)[6]
Storage Conditions 2-8°C[6]

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound has been reported, involving a cyclization reaction.[8] The product can be verified using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure.[8]

Materials:

  • Diethanolamine

  • Thionyl chloride

  • Chloroform

  • β,β′-dichlorodiethylamine hydrochloride

  • Substituted aniline (4-bromoaniline)

  • Sodium carbonate solution (50%)

  • Water

  • Absolute ethanol

Procedure:

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

  • Slowly add a mixture of 21.5g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

  • After the addition is complete, remove the ice-water bath and stir the reaction at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

  • Cool the reaction to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

  • Recrystallize the solid from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

  • In a four-necked flask with a reflux condenser, dissolve 12.7g (0.07 mol) of β,β′-dichlorodiethylamine hydrochloride in 55 mL of water and heat until the solid is completely dissolved.

  • Add 0.07 mol of 4-bromoaniline dropwise.

  • Monitor the pH of the reaction every 30 minutes and maintain it at 6 by the dropwise addition of a 50% sodium carbonate aqueous solution.

  • Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

  • Filter the precipitated product and wash the filter cake twice with water and then twice with absolute ethanol.

  • Dry the product to obtain white crystals of this compound. The reported yield is 48.3% with a purity of 95.7%.[8]

General Protocol for Purity Analysis by HPLC

While a specific protocol for this compound is not detailed, a general reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed for purity analysis, similar to methods used for related arylpiperazine derivatives.

Instrumentation:

  • HPLC system with a UV detector

  • C18 stationary phase column

General Conditions:

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

  • Detection: UV detection at a wavelength of maximum absorbance (λmax for this compound is 252 nm).[5]

  • Quantification: Purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

G Synthesis Workflow for this compound cluster_0 Step 1: Preparation of Intermediate cluster_1 Step 2: Cyclization Reaction cluster_2 Purification and Analysis Diethanolamine Diethanolamine Intermediate β,β'-dichlorodiethylamine hydrochloride Diethanolamine->Intermediate Chlorination (in Chloroform) ThionylChloride Thionyl Chloride ThionylChloride->Intermediate FinalProduct 1-(4-Bromophenyl)piperazine hydrochloride Intermediate->FinalProduct Cyclization (in Water, pH 6) Bromoaniline 4-Bromoaniline Bromoaniline->FinalProduct Purification Filtration, Washing, and Drying FinalProduct->Purification Analysis Spectroscopic Verification (IR, NMR) Purification->Analysis

Caption: A flowchart illustrating the synthesis of this compound.

Biological Context: Role as a Precursor to Neuropharmacological Agents

This compound serves as a crucial intermediate in the synthesis of psychoactive drugs, particularly those that modulate serotonergic and dopaminergic systems.[2][9] These systems are implicated in a wide range of neurological and psychiatric conditions. Phenylpiperazine compounds are known to exhibit varying degrees of serotonin (5-HT) receptor blocking activity.[8]

The following diagrams provide a generalized overview of the serotonin and dopamine receptor signaling pathways, which are the ultimate targets of many compounds synthesized from this precursor.

Serotonin Receptor Signaling Pathway

G Generalized Serotonin Receptor Signaling Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (GPCR) Serotonin->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messenger->Cellular_Response triggers

Caption: A simplified diagram of a common serotonin receptor signaling cascade.

Dopamine Receptor Signaling Pathway

G Generalized Dopamine Receptor Signaling Dopamine Dopamine D1_Receptor D1-like Receptor (Gs-coupled) Dopamine->D1_Receptor D2_Receptor D2-like Receptor (Gi-coupled) Dopamine->D2_Receptor AC_Stim Adenylyl Cyclase (Stimulated) D1_Receptor->AC_Stim activates AC_Inhib Adenylyl Cyclase (Inhibited) D2_Receptor->AC_Inhib inhibits cAMP_Inc cAMP ↑ AC_Stim->cAMP_Inc cAMP_Dec cAMP ↓ AC_Inhib->cAMP_Dec PKA_Activation PKA Activation cAMP_Inc->PKA_Activation cAMP_Dec->PKA_Activation reduces Downstream_Effects Downstream Effects PKA_Activation->Downstream_Effects

Caption: A simplified diagram illustrating the opposing effects of D1-like and D2-like dopamine receptors.

References

1-(4-Bromophenyl)piperazine hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds.

Core Data Summary

The fundamental quantitative data for this compound and its free base form are summarized in the table below for easy reference and comparison.

PropertyThis compound1-(4-Bromophenyl)piperazine (Free Base)
Molecular Formula C₁₀H₁₃BrN₂ • HCl[1]C₁₀H₁₃BrN₂[2][3][4][5][6][7]
Molecular Weight 277.6 g/mol [1][6]241.13 g/mol [2][4][5][7]
CAS Number 68104-62-1[1]66698-28-0

Structural Representation

The following diagram illustrates the relationship between the parent compound, 1-(4-Bromophenyl)piperazine, and its hydrochloride salt.

G cluster_0 Reactants cluster_1 Product C10H13BrN2 1-(4-Bromophenyl)piperazine (Free Base) C₁₀H₁₃BrN₂ C10H13BrN2_HCl This compound C₁₀H₁₃BrN₂ • HCl C10H13BrN2->C10H13BrN2_HCl + HCl Hydrochloric Acid HCl HCl->C10H13BrN2_HCl

Caption: Formation of the hydrochloride salt from the free base.

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from diethanolamine.[1]

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3 g (0.44 mol) of thionyl chloride in 10 mL of chloroform.

  • While stirring mechanically, slowly add a mixture of 21.5 g (0.2 mol) of diethanolamine and 15 mL of chloroform dropwise over 3 hours. Maintain the reaction temperature below 30°C during the addition.

  • After the addition is complete, remove the ice-water bath and continue the reaction at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and continue the reaction for an additional 30 minutes after the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and collect the resulting white to slightly yellowish-green solid by suction filtration.

  • Recrystallize the solid from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

  • In a four-necked flask equipped with a reflux condenser, dissolve 12.7 g (0.07 mol) of β,β′-dichlorodiethylamine hydrochloride in 55 mL of water.

  • Heat the mixture with mechanical stirring until the solid is completely dissolved.

  • Add 0.07 mol of 4-bromoaniline dropwise to the solution.

  • Monitor the pH of the reaction mixture every 30 minutes and maintain it at 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.

  • Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

  • Filter the reaction mixture and wash the filter cake twice with water and then twice with absolute ethanol.

  • Dry the resulting white crystals to obtain this compound.

The reported yield for this method is 48.3% with a purity of 95.7%.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The following is a representative protocol for the purity analysis of a piperazine derivative, which can be adapted for this compound. This method utilizes reversed-phase chromatography with UV detection.[8]

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 252 nm[6]

  • Injection Volume: 10 µL

Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of a this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution and record the chromatogram.

  • After the analysis, wash the column with a mixture of acetonitrile and water (80:20, v/v) for at least 30 minutes.

Purity Calculation:

The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start Materials (Diethanolamine, Thionyl Chloride) chlorination Chlorination Reaction start->chlorination intermediate β,β′-dichlorodiethylamine HCl (Intermediate) chlorination->intermediate cyclization Cyclization Reaction (with 4-bromoaniline) intermediate->cyclization crude_product Crude Product cyclization->crude_product filtration Filtration & Washing crude_product->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying final_product Final Product (1-(4-Bromophenyl)piperazine HCl) drying->final_product hplc HPLC Purity Analysis final_product->hplc

Caption: Synthesis and purification workflow.

References

Structural Elucidation of 1-(4-Bromophenyl)piperazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs.[1][2] The document details the analytical techniques used to confirm the compound's identity and structure, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Additionally, it explores the compound's known biological activities and associated signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₄BrClN₂[3][4]
Molecular Weight 277.6 g/mol [3]
Appearance White to off-white crystalline powder[5]
Melting Point 91-95 °C (for the free base)[6]
Solubility Soluble in DMSO and methanol[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are predicted based on data from similar structures.[7]

¹H NMR (Proton NMR)

Proton Expected Chemical Shift (ppm) Multiplicity Integration
Ar-H (ortho to N)~6.8-7.0Doublet2H
Ar-H (ortho to Br)~7.3-7.5Doublet2H
Piperazine-H (adjacent to N-Aryl)~3.1-3.3Triplet4H
Piperazine-H (adjacent to NH₂⁺)~3.3-3.5Triplet4H
NH₂⁺Broad singlet2H

¹³C NMR (Carbon NMR)

Carbon Expected Chemical Shift (ppm)
Ar-C (C-N)~150-152
Ar-C (C-Br)~112-115
Ar-C (CH)~132-133
Ar-C (CH)~118-120
Piperazine-C (adjacent to N-Aryl)~48-50
Piperazine-C (adjacent to NH₂⁺)~44-46
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are expected in the following regions:

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (salt)2500-3000 (broad)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2980
Aromatic C=C Stretch1580-1600, 1480-1500
C-N Stretch1200-1350
C-Br Stretch500-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 1-(4-Bromophenyl)piperazine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base.

GC-MS Data

A gas chromatography-mass spectrometry (GC-MS) analysis of this compound is available from commercial suppliers.[3] The mass spectrum would exhibit a molecular ion peak for the free base (C₁₀H₁₃BrN₂) at m/z 240/242 due to the isotopic abundance of bromine.

Predicted Fragmentation Pattern

The fragmentation of phenylpiperazine derivatives is well-documented.[8] Key fragmentation pathways for 1-(4-Bromophenyl)piperazine would involve cleavage of the piperazine ring.

m/z Fragment Ion
240/242[M]⁺ (Molecular ion of the free base)
198/200[M - C₂H₄N]⁺
184/186[M - C₃H₆N]⁺
155/157[Br-C₆H₄]⁺
56[C₃H₆N]⁺

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following are generalized procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover a range of 0-12 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte.

  • Mass Analysis: Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion and characteristic fragment ions.

Structural Elucidation Workflow

The logical flow for the structural elucidation of this compound is outlined below.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesis of 1-(4-Bromophenyl)piperazine HCl nmr NMR Spectroscopy (¹H and ¹³C) ir FT-IR Spectroscopy ms Mass Spectrometry (GC-MS) nmr_data Proton and Carbon Environment nmr->nmr_data ir_data Functional Group Identification ir->ir_data ms_data Molecular Weight and Fragmentation ms->ms_data confirmation Structural Confirmation of 1-(4-Bromophenyl)piperazine HCl nmr_data->confirmation ir_data->confirmation ms_data->confirmation

A flowchart of the structural elucidation process.

Biological Activity and Signaling Pathways

Phenylpiperazine derivatives are known to exhibit a range of biological activities, often interacting with neurotransmitter receptors in the central nervous system.[2] 1-(4-Bromophenyl)piperazine and its analogs have been investigated for their potential as antipsychotic and antidepressant agents.[1]

Interaction with Serotonin Receptors

The primary mechanism of action for many phenylpiperazine compounds involves their interaction with serotonin (5-HT) receptors. These compounds can act as agonists or antagonists at various 5-HT receptor subtypes, modulating serotonergic neurotransmission. While specific binding affinity data for this compound across all serotonin receptor subtypes is not extensively published, related arylpiperazines show significant affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors.

Serotonin Receptor Signaling Pathway

The binding of a ligand, such as an arylpiperazine derivative, to a serotonin receptor initiates a cascade of intracellular signaling events. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger downstream second messenger systems.

G cluster_receptor Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Modulation cluster_second_messenger Second Messengers cluster_response Cellular Response ligand 1-(4-Bromophenyl)piperazine receptor Serotonin Receptor (e.g., 5-HT₁A, 5-HT₂A) ligand->receptor g_protein G-Protein (Gαi/o, Gαq/11, Gαs) receptor->g_protein ac Adenylate Cyclase g_protein->ac Gαi/o (inhibits) Gαs (activates) plc Phospholipase C g_protein->plc Gαq/11 (activates) camp cAMP ac->camp ip3_dag IP₃ / DAG plc->ip3_dag response Modulation of Neuronal Excitability, Gene Expression, etc. camp->response ip3_dag->response

A simplified diagram of a serotonin receptor signaling pathway.

Conclusion

The structural elucidation of this compound is achieved through a combination of powerful analytical techniques. NMR, FT-IR, and Mass Spectrometry collectively provide a detailed picture of its molecular structure, confirming the presence of the bromophenyl and piperazine moieties. Understanding the structure of this compound is fundamental to its application as a key building block in the development of novel therapeutics targeting the central nervous system, primarily through the modulation of serotonergic pathways. Further research into the specific receptor binding profile and downstream signaling effects of this compound will be crucial for the rational design of new and more effective drugs.

References

Theoretical Reactivity of 1-(4-Bromophenyl)piperazine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Phenylpiperazine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Understanding the electronic structure and reactivity of these compounds is crucial for designing novel synthetic routes and predicting their metabolic pathways. This document integrates experimental findings with computational studies to offer a detailed perspective on the molecule's reactivity. While specific theoretical studies on the reactivity of this compound are limited, this guide leverages data from closely related analogs, particularly the fluoro-substituted counterpart, to provide valuable insights. The computational analysis is grounded in Density Functional Theory (DFT), a powerful tool for elucidating electronic properties and predicting chemical behavior.

Introduction

This compound is a versatile building block in medicinal chemistry, notably serving as a precursor for antipsychotic and antidepressant drugs.[2] The piperazine moiety is a common scaffold in drug discovery, known to modulate the pharmacokinetic properties of therapeutic agents.[3] The reactivity of the piperazine nitrogens, particularly in N-alkylation reactions, is fundamental to its synthetic utility. This guide explores the theoretical underpinnings of this reactivity through the lens of computational chemistry, focusing on frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) as key predictors of chemical behavior.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of β,β'-dichlorodiethylamine hydrochloride with 4-bromoaniline.[2]

Materials:

  • β,β'-dichlorodiethylamine hydrochloride

  • 4-bromoaniline

  • Sodium carbonate

  • Water

  • Ethanol

Procedure:

  • Dissolve β,β'-dichlorodiethylamine hydrochloride (12.7 g, 0.07 mol) in 55 mL of water in a four-necked flask equipped with a reflux condenser and mechanical stirrer. Heat the mixture until the solid completely dissolves.[2]

  • Add 4-bromoaniline (0.07 mol) dropwise to the solution.[2]

  • Monitor the pH of the reaction mixture every 30 minutes and maintain it at 6 by the dropwise addition of a 50% aqueous sodium carbonate solution.[2]

  • Once the pH stabilizes, stop heating and allow the mixture to cool to room temperature.[2]

  • Filter the resulting precipitate and wash the filter cake twice with water and then twice with absolute ethanol.[2]

  • Dry the solid to obtain the white crystalline product of this compound.[2]

General Protocol for N-Alkylation of 1-(4-Bromophenyl)piperazine

The nucleophilic nature of the secondary amine in the piperazine ring allows for straightforward N-alkylation, a common reaction in the derivatization of this scaffold.[4]

Materials:

  • 1-(4-Bromophenyl)piperazine

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous potassium carbonate (2.0 equivalents)

  • Anhydrous acetonitrile

Procedure:

  • To a dry reaction flask, add 1-(4-Bromophenyl)piperazine and anhydrous potassium carbonate.[4]

  • Add anhydrous acetonitrile to the flask and stir the suspension.[4]

  • Slowly add the alkyl bromide to the reaction mixture.[4]

  • Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.[4]

Theoretical Studies on Reactivity

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate this structure and predict sites of reactivity. Key descriptors derived from DFT calculations include Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

Computational Methodology
Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory is a cornerstone in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability of a molecule to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests higher reactivity.

As direct computational data for this compound is unavailable, we present data for the closely related 1-(4-Fluorophenyl)piperazine as a reasonable approximation. The electronic effects of halogens on the phenyl ring are comparable, making this a valid proxy for understanding the general reactivity profile.

ParameterValue (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)4.99

Data for 1-(4-Fluorophenyl)piperazine, which serves as a proxy for 1-(4-Bromophenyl)piperazine.

The HOMO is primarily localized on the phenyl ring and the nitrogen atom of the piperazine attached to it, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the phenyl ring, suggesting this is the likely site for nucleophilic attack.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. In an MEP map, red typically indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). Green and yellow denote intermediate potentials.

For 1-(4-Fluorophenyl)piperazine, the most negative region is concentrated around the nitrogen atoms of the piperazine ring, confirming their nucleophilic character and susceptibility to electrophilic attack, such as protonation or alkylation. The hydrogen atoms of the piperazine ring exhibit a positive potential, making them potential sites for interaction with nucleophiles.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule.

DescriptorFormulaValue (eV) [Proxy]
Ionization Potential (I)-EHOMO-
Electron Affinity (A)-ELUMO-
Chemical Hardness (η)(I - A) / 2-
Chemical Softness (S)1 / (2η)-
Electronegativity (χ)(I + A) / 2-
Chemical Potential (μ)-(I + A) / 2-
Electrophilicity Index (ω)μ2 / (2η)-

Note: Specific values are not available in the searched literature for this compound. The values for the proxy, 1-(4-Fluorophenyl)piperazine, are also not fully detailed in the available abstract.

A higher chemical hardness indicates lower reactivity, while a higher electrophilicity index suggests a greater capacity to accept electrons.

Signaling Pathways and Experimental Workflows (Visualizations)

To illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_reactivity Reactivity of 1-(4-Bromophenyl)piperazine BPP 1-(4-Bromophenyl)piperazine Product N-Alkylated Product BPP->Product Nucleophilic Attack (N4) Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product Nucleophile Nucleophile

Figure 1: General Reaction Pathway for N-Alkylation.

G cluster_workflow Computational Workflow for Reactivity Analysis mol_structure Molecular Structure of 1-(4-Bromophenyl)piperazine HCl dft_calc DFT Calculation (e.g., B3LYP/6-311G(d,p)) mol_structure->dft_calc fmo Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) dft_calc->fmo mep Molecular Electrostatic Potential (MEP) Map dft_calc->mep reactivity_descriptors Global Reactivity Descriptors (Hardness, Electrophilicity, etc.) dft_calc->reactivity_descriptors reactivity_prediction Prediction of Reactive Sites and Reaction Mechanisms fmo->reactivity_prediction mep->reactivity_prediction reactivity_descriptors->reactivity_prediction

Figure 2: Workflow for Theoretical Reactivity Studies.

Conclusion

This technical guide has synthesized available experimental and theoretical information to provide a comprehensive overview of the reactivity of this compound. The experimental protocols for its synthesis and N-alkylation highlight its practical utility in medicinal chemistry. The theoretical analysis, based on DFT principles and data from a closely related analog, indicates that the piperazine nitrogens are the primary sites of nucleophilic reactivity. The HOMO-LUMO gap and MEP map are valuable tools for predicting this behavior. While this guide provides a solid foundation, further dedicated computational studies on this compound are warranted to obtain precise quantitative data for its reactivity descriptors. Such studies would further aid in the rational design of novel synthetic strategies and the prediction of metabolic transformations for this important class of pharmaceutical intermediates.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 1-(4-Bromophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals. It serves as a crucial intermediate in the synthesis of various psychoactive drugs, most notably as a precursor to the atypical antipsychotic aripiprazole. While direct in vivo research on this compound is limited, its structural relationship to aripiprazole and other phenylpiperazine derivatives suggests its potential to modulate central nervous system (CNS) activity. This document provides detailed application notes and hypothetical protocols for conducting in vivo studies to investigate the pharmacological properties of this compound, drawing upon existing knowledge of related compounds.

Pharmacological Profile and Potential Applications

Based on its chemical structure and its role as a key building block for neurologically active pharmaceuticals, this compound is hypothesized to interact with various neurotransmitter systems. Phenylpiperazine derivatives are known to exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in the following areas:

  • Antipsychotic Activity: As a core component of aripiprazole, it may exhibit partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.

  • Antidepressant and Anxiolytic Effects: Modulation of the serotonergic system is a hallmark of many antidepressant and anxiolytic medications.

Data Presentation: Summary of Anticipated In Vivo Effects

The following table summarizes the potential in vivo effects of this compound based on the known pharmacology of its derivatives. Researchers should note that these are expected outcomes and require experimental validation.

Parameter Animal Model Anticipated Outcome with this compound Potential Mechanism of Action
Antidepressant-like activity Forced Swim Test (Mouse/Rat)Decreased immobility time5-HT1A receptor agonism/modulation
Tail Suspension Test (Mouse)Decreased immobility time5-HT1A receptor agonism/modulation
Anxiolytic-like activity Elevated Plus Maze (Mouse/Rat)Increased time spent in open arms5-HT1A receptor agonism
Antipsychotic-like activity Amphetamine-induced hyperlocomotion (Rat)Attenuation of hyperlocomotionD2 receptor partial agonism
Motor coordination Rotarod Test (Mouse/Rat)Minimal to no impairment at effective dosesLow extrapyramidal side effect potential

Experimental Protocols

Disclaimer: The following protocols are suggested methodologies and should be adapted and optimized based on preliminary dose-finding studies and institutional guidelines for animal welfare.

Protocol 1: Assessment of Antidepressant-Like Activity using the Forced Swim Test (FST)

Objective: To evaluate the potential antidepressant-like effects of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording and analysis software

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

  • Drug Administration:

    • Dissolve or suspend this compound in the chosen vehicle.

    • Administer the compound or vehicle via intraperitoneal (i.p.) injection at a range of doses (e.g., 1, 5, 10, 20 mg/kg) 30-60 minutes before the test. A positive control, such as imipramine (15 mg/kg, i.p.), should be included.

  • Forced Swim Test:

    • Gently place each mouse into the beaker of water for a 6-minute session.

    • Record the entire session.

    • Score the last 4 minutes of the session for immobility time (defined as the time the mouse remains floating with only minor movements to keep its head above water).

  • Data Analysis:

    • Compare the immobility time of the treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Protocol 2: Evaluation of Anxiolytic-Like Activity using the Elevated Plus Maze (EPM)

Objective: To assess the potential anxiolytic-like properties of this compound in rats.

Materials:

  • This compound

  • Vehicle

  • Male Wistar rats (250-300 g)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated 50 cm from the floor)

  • Video tracking software

Procedure:

  • Acclimation: Acclimate rats to the housing facility and handle them for several days prior to the experiment to reduce stress.

  • Drug Administration:

    • Prepare the drug solution as described in Protocol 1.

    • Administer the compound or vehicle via oral gavage (p.o.) or i.p. injection at a range of doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes before the test. A positive control, such as diazepam (1-2 mg/kg, i.p.), can be used.

  • Elevated Plus Maze Test:

    • Place each rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the session and use video tracking software to measure the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the treated groups to the vehicle control group using a one-way ANOVA followed by a post-hoc test.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimation Animal Acclimation drug_prep Drug Preparation (1-(4-Bromophenyl)piperazine HCl) acclimation->drug_prep dose_ranging Dose-Ranging Studies drug_prep->dose_ranging drug_admin Drug Administration (i.p. or p.o.) dose_ranging->drug_admin behavioral_test Behavioral Testing (e.g., FST, EPM) drug_admin->behavioral_test data_collection Data Collection & Scoring behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Results Interpretation stat_analysis->interpretation

Caption: General experimental workflow for in vivo behavioral studies.

signaling_pathway cluster_compound Compound cluster_receptors Receptor Targets cluster_effects Potential Downstream Effects compound 1-(4-Bromophenyl) piperazine HCl d2 Dopamine D2 Receptor compound->d2 Partial Agonism (?) ht1a Serotonin 5-HT1A Receptor compound->ht1a Agonism (?) ht2a Serotonin 5-HT2A Receptor compound->ht2a Antagonism (?) antipsychotic Antipsychotic-like Effects d2->antipsychotic antidepressant Antidepressant-like Effects ht1a->antidepressant anxiolytic Anxiolytic-like Effects ht1a->anxiolytic ht2a->antipsychotic ht2a->antidepressant

Caption: Hypothesized signaling pathway for 1-(4-Bromophenyl)piperazine HCl.

Application Notes and Protocols for In Vitro Assays Involving 1-(4-Bromophenyl)piperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a versatile chemical intermediate widely utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting the central nervous system.[1][2][3] While direct in vitro biological activity data for this specific precursor is not extensively reported, its incorporation into more complex molecules is a critical step in drug discovery. Phenylpiperazine derivatives have been noted for their potential to modulate serotonin (5-HT) receptors, making them valuable scaffolds in the development of antidepressants and antipsychotics.[2][4]

These application notes provide a series of detailed protocols for the in vitro characterization of a hypothetical derivative synthesized from this compound, hereafter referred to as "Bromopiperizine-Derivative-X" (BPDX) . The described assays are fundamental for determining the pharmacological profile of new chemical entities targeting G-protein coupled receptors (GPCRs), such as serotonin receptors.

Synthetic Workflow Overview

The initial step involves the use of this compound as a building block. A common synthetic route could be an N-alkylation or a Buchwald-Hartwig amination reaction to couple the piperazine moiety to a desired pharmacophore. The following diagram illustrates a generalized synthetic workflow.

G cluster_synthesis Synthesis of Bromopiperizine-Derivative-X (BPDX) A 1-(4-Bromophenyl)piperazine HCl C Reaction (e.g., N-Alkylation or Buchwald-Hartwig) A->C B Pharmacophore Precursor (e.g., Alkyl halide, Aryl halide) B->C D Purification (e.g., Chromatography) C->D E Bromopiperizine-Derivative-X (BPDX) D->E

A generalized synthetic workflow for creating a test compound.

Section 1: Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. Here, we describe a protocol for assessing the binding of BPDX to the human serotonin receptors 5-HT1A and 5-HT2A.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of BPDX for the human 5-HT1A and 5-HT2A receptors.

Materials:

  • Cell membranes expressing recombinant human 5-HT1A or 5-HT2A receptors.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A) and [3H]-Ketanserin (for 5-HT2A).

  • Non-specific binding inhibitors: 10 µM Serotonin (for 5-HT1A) and 10 µM Mianserin (for 5-HT2A).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • BPDX stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of BPDX in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.

    • Compound Wells: BPDX dilution, radioligand, and cell membranes.

  • The final concentration of [3H]-8-OH-DPAT should be ~0.5 nM and [3H]-Ketanserin ~1.0 nM.

  • Incubate the plates at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities of BPDX
CompoundReceptorRadioligandKi (nM)
BPDX 5-HT1A[3H]-8-OH-DPAT15.2
BPDX 5-HT2A[3H]-Ketanserin8.7
Reference 5-HT1A8-OH-DPAT1.1
Reference 5-HT2AKetanserin0.9

Section 2: Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

Experimental Workflow: Functional Assays

G cluster_workflow Functional Assay Workflow A Seed cells expressing target receptor B Incubate with BPDX (agonist mode) A->B C Incubate with BPDX + known agonist (antagonist mode) A->C D Measure downstream signaling event B->D C->D E Data Analysis (EC50 / IC50) D->E

A generalized workflow for functional cell-based assays.
Protocol 1: cAMP Accumulation Assay (for 5-HT1A Agonism/Antagonism)

The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Procedure:

  • Seed HEK293 cells expressing the human 5-HT1A receptor in a 96-well plate.

  • Pre-treat cells with 10 µM forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

  • Agonist Mode: Add increasing concentrations of BPDX and incubate for 30 minutes.

  • Antagonist Mode: Add increasing concentrations of BPDX, followed by a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT at its EC80). Incubate for 30 minutes.

  • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis:

    • For agonist activity, plot the percent inhibition of forskolin-stimulated cAMP levels against the BPDX concentration to determine the EC50.

    • For antagonist activity, plot the percent reversal of the agonist effect against the BPDX concentration to determine the IC50.

Protocol 2: Calcium Mobilization Assay (for 5-HT2A Agonism/Antagonism)

The 5-HT2A receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium (Ca2+).

Procedure:

  • Seed CHO cells expressing the human 5-HT2A receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes.

  • Agonist Mode: Measure baseline fluorescence, then add increasing concentrations of BPDX and monitor the change in fluorescence over time using a fluorescence plate reader.

  • Antagonist Mode: Add increasing concentrations of BPDX, incubate for 15 minutes, then add a fixed concentration of a known 5-HT2A agonist (e.g., serotonin at its EC80) and monitor the fluorescence change.

  • Data Analysis:

    • For agonist activity, plot the peak fluorescence response against the BPDX concentration to determine the EC50.

    • For antagonist activity, plot the percent inhibition of the agonist-induced response against the BPDX concentration to determine the IC50.

Signaling Pathways

G cluster_5HT1A 5-HT1A Signaling Pathway cluster_5HT2A 5-HT2A Signaling Pathway Agonist1 5-HT / BPDX (Agonist) Receptor1 5-HT1A Receptor Agonist1->Receptor1 G_protein1 Gi/o Receptor1->G_protein1 AC Adenylyl Cyclase G_protein1->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Agonist2 5-HT / BPDX (Agonist) Receptor2 5-HT2A Receptor Agonist2->Receptor2 G_protein2 Gq Receptor2->G_protein2 PLC Phospholipase C G_protein2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca

Signaling pathways for 5-HT1A and 5-HT2A receptors.
Data Presentation: Functional Activity of BPDX

AssayReceptorModePotency (EC50/IC50, nM)Efficacy (% of Reference Agonist)
cAMP Accumulation5-HT1AAgonist>10,000N/A
cAMP Accumulation5-HT1AAntagonist25.4N/A
Calcium Mobilization5-HT2AAgonist>10,000N/A
Calcium Mobilization5-HT2AAntagonist12.1N/A

N/A: Not Applicable

Section 3: Cytotoxicity Assay

It is essential to assess the general cytotoxicity of a new compound to ensure that the effects observed in functional assays are not due to cell death.

Experimental Protocol: MTT Assay

Objective: To evaluate the cytotoxicity of BPDX on a relevant cell line (e.g., HEK293).

Materials:

  • HEK293 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • BPDX stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of BPDX (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

  • Plot cell viability against the BPDX concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Data Presentation: Cytotoxicity of BPDX
CompoundCell LineAssay DurationCC50 (µM)
BPDX HEK29348 hours>100
Doxorubicin HEK29348 hours0.8

Conclusion

The protocols and data presented here provide a comprehensive framework for the initial in vitro characterization of novel compounds derived from this compound. The hypothetical compound BPDX demonstrates moderate to high affinity for both 5-HT1A and 5-HT2A receptors and acts as an antagonist at both. Importantly, it shows no significant cytotoxicity at concentrations well above its functional potency, suggesting a favorable therapeutic window. These foundational assays are critical for guiding further preclinical development, including lead optimization, selectivity profiling, and subsequent in vivo studies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antipsychotic and antidepressant drugs.[1][2] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound, suitable for purity determination and quality control in both research and manufacturing environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is crucial for the development of an effective analytical method.

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂·HCl
Molecular Weight 277.59 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, methanol, and dichloromethane; slightly soluble in water[1]
UV Maximum (λmax) Approximately 252 nm
pKa (Predicted) 8.88 ± 0.10

Chromatographic Conditions

The following table summarizes the recommended HPLC method parameters for the analysis of this compound.

ParameterRecommended Condition
Instrument HPLC system with UV detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) in a gradient or isocratic mode. A common starting point is a 60:40 (v/v) ratio of acetonitrile to buffer.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 252 nm
Injection Volume 10 µL
Diluent Mobile phase or a mixture of acetonitrile and water (50:50, v/v)

Method Rationale

A C18 column is selected for its versatility and common use in reversed-phase chromatography, which is well-suited for separating non-polar to moderately polar compounds like 1-(4-Bromophenyl)piperazine. The mobile phase composition of acetonitrile and a phosphate buffer provides good peak shape and resolution. The acidic pH of the buffer (pH 3.0) ensures that the piperazine nitrogens are protonated, leading to a consistent and reproducible retention time. The detection wavelength of 252 nm is chosen based on the UV absorbance maximum of the analyte.

Experimental Protocols

1. Preparation of Reagents and Solutions

  • 0.02 M Potassium Dihydrogen Phosphate Buffer (pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Prepare the desired ratio of acetonitrile and phosphate buffer. For example, for a 60:40 (v/v) mixture, combine 600 mL of acetonitrile with 400 mL of the phosphate buffer. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio can be used as a diluent.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

2. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time, peak area, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • After the analysis, wash the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) to remove any strongly retained compounds.

3. Data Analysis

The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Impurities

Given that 1-(4-Bromophenyl)piperazine is a key intermediate in the synthesis of drugs like vortioxetine, potential impurities may include unreacted starting materials, by-products of the synthesis, and degradation products. Some potential process-related impurities could include:

  • Piperazine

  • 1,4-Dibromobenzene

  • Intermediates from vortioxetine synthesis if used in that process.[3]

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help to identify potential degradation products and ensure the stability-indicating nature of the HPLC method.

Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC method described.

HPLC_Method_Development cluster_0 Phase 1: Information Gathering & Initial Assessment cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Final Method A Analyte Characterization (pKa, logP, UV spectrum) D Initial Chromatographic Conditions (Column, Mobile Phase, Detector) A->D B Literature Search (Existing methods for similar compounds) B->D C Impurity Profiling (Potential synthetic & degradation impurities) H Forced Degradation Studies C->H E Optimization of Mobile Phase (Organic ratio, pH, Buffer strength) D->E F Optimization of Other Parameters (Flow rate, Temperature) E->F G System Suitability Testing F->G G->H I Validation Parameters (Specificity, Linearity, Accuracy, Precision, Robustness) H->I J Finalized HPLC Method Protocol I->J

Caption: Workflow for HPLC Method Development.

Summary of Quantitative Data

The following table presents hypothetical system suitability results and sample purity analysis data.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (T) T ≤ 21.2
Theoretical Plates (N) N ≥ 20005500
%RSD of Peak Area (n=5) ≤ 2.0%0.8%

Table 2: Sample Purity Analysis

Peak NameRetention Time (min)Area% Area
Impurity 13.5150000.15
1-(4-Bromophenyl)piperazine5.2995000099.50
Impurity 27.8350000.35
Total 10000000 100.00

This application note provides a comprehensive framework for the HPLC analysis of this compound. The provided method is a starting point and should be thoroughly validated to ensure its suitability for its intended purpose.

References

Application Notes and Protocols: 1-(4-Bromophenyl)piperazine Hydrochloride in Aripiprazole Analog Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(4-Bromophenyl)piperazine hydrochloride as a key precursor in the synthesis of aripiprazole analogs. While a direct, detailed protocol for the synthesis of the 4-bromo analog of aripiprazole is not widely published, this document outlines a generalized, robust synthetic methodology based on established procedures for structurally similar compounds. Additionally, it details the pharmacological context of aripiprazole's mechanism of action, a critical consideration for the development of novel antipsychotic agents.

Introduction

Aripiprazole is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder. Its unique pharmacological profile as a dopamine D2 partial agonist and serotonin 5-HT1A partial agonist, combined with 5-HT2A antagonist activity, distinguishes it from other antipsychotics and contributes to its efficacy and tolerability. The synthesis of aripiprazole and its analogs is a key area of research in medicinal chemistry for the development of new therapeutics with improved properties. The core structure of aripiprazole consists of a 7-(butoxy)-3,4-dihydroquinolin-2(1H)-one moiety linked to a phenylpiperazine group. This compound serves as a crucial building block for introducing the substituted phenylpiperazine portion, which is essential for the drug's interaction with its target receptors.

Synthesis of Aripiprazole Analogs

The synthesis of aripiprazole analogs from this compound generally follows a nucleophilic substitution reaction. In this process, the piperazine nitrogen acts as a nucleophile, displacing a leaving group on an alkyl chain attached to the 7-oxy position of the dihydroquinolinone core.

A common synthetic route involves the N-alkylation of 1-(4-Bromophenyl)piperazine with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2-one derivative. The hydrochloride salt of the piperazine is typically converted to the free base in situ using a suitable base to facilitate the nucleophilic attack.

Generalized Synthetic Scheme

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 1-(4-Bromophenyl)piperazine Hydrochloride E Heating (Reflux) A->E In situ free base formation B 7-(4-Chlorobutoxy)-3,4- dihydroquinolin-2-one B->E C Base (e.g., K2CO3, Na2CO3) C->E D Solvent (e.g., Ethanol, DMF) D->E F 7-(4-(4-(4-Bromophenyl)piperazin-1-yl)butoxy)- 3,4-dihydroquinolin-2(1H)-one E->F N-Alkylation

Caption: Generalized synthetic pathway for aripiprazole analogs.

Experimental Protocols

The following is a generalized protocol for the synthesis of a 4-bromo-aripiprazole analog. This protocol is based on established methods for similar arylpiperazine derivatives and may require optimization for specific substrates and scales.

Materials:

  • This compound

  • 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃), anhydrous

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (1.0-1.2 eq), and a suitable solvent (e.g., ethanol or DMF).

  • Add an excess of a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the solvent is ethanol, it can be removed under reduced pressure. If DMF is used, the reaction mixture is typically diluted with water.

  • The crude product is then extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data

The following table presents representative quantitative data for the synthesis of aripiprazole, a structurally similar compound where 1-(2,3-dichlorophenyl)piperazine is used as the precursor.[1][2] This data is provided for illustrative purposes to give an indication of the expected outcomes for the synthesis of the 4-bromo analog. Actual yields and purity will depend on the specific reaction conditions and purification methods employed.

ParameterValueReference
Yield 85-90%[1]
Purity (HPLC) >99.3%[1][2]
Reaction Time 6-12 hours[2]
Reaction Temperature Reflux (Ethanol)[2]

Mechanism of Action: Signaling Pathways

Aripiprazole's unique pharmacological profile is attributed to its distinct interactions with dopamine and serotonin receptors. The following diagrams illustrate the key signaling pathways modulated by aripiprazole.

Dopamine D2 Receptor Partial Agonism

Aripiprazole acts as a partial agonist at the dopamine D2 receptor. In a state of dopamine hyperactivity (as seen in the mesolimbic pathway in schizophrenia), it acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in a state of dopamine hypoactivity (as in the mesocortical pathway), it acts as a functional agonist, increasing dopaminergic activity.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Full Agonist AC Adenylate Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist

Caption: Aripiprazole's partial agonism at the D2 receptor.

Serotonin 5-HT1A Receptor Partial Agonism

Similar to its action on D2 receptors, aripiprazole is a partial agonist at serotonin 5-HT1A receptors. This activity is thought to contribute to its anxiolytic and antidepressant effects, as well as to the reduction of extrapyramidal side effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT1AR 5-HT1A Receptor Serotonin->HT1AR Full Agonist AC Adenylate Cyclase HT1AR->AC Inhibition cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade Aripiprazole Aripiprazole Aripiprazole->HT1AR Partial Agonist G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist PLC Phospholipase C HT2AR->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Hydrolyzes PIP2 Ca2 Intracellular Ca²⁺ Release IP3_DAG->Ca2 PKC Protein Kinase C IP3_DAG->PKC Activate Response Cellular Response Ca2->Response PKC->Response Aripiprazole Aripiprazole Aripiprazole->HT2AR Antagonist

References

Application Notes and Protocols for Neuropharmacological Screening of 1-(4-Bromophenyl)piperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the neuropharmacological screening of 1-(4-Bromophenyl)piperazine hydrochloride and its derivatives. This class of compounds, belonging to the broader family of phenylpiperazines, is known to interact with various central nervous system (CNS) targets, particularly serotonin (5-HT) and dopamine (D) receptors, making them promising candidates for the development of novel therapeutics for psychiatric and neurological disorders.[1][2]

This document outlines the protocols for in vitro and in vivo assays to characterize the binding affinity, functional activity, and behavioral effects of these compounds.

In Vitro Neuropharmacological Screening

In vitro assays are fundamental for determining the primary molecular targets of 1-(4-Bromophenyl)piperazine derivatives and quantifying their potency. The primary targets for phenylpiperazines are typically G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[1] These competitive binding assays determine the concentration of the test compound required to displace a radiolabeled ligand from its receptor, yielding the inhibition constant (Ki), a measure of binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of 1-Phenylpiperazine Analogs

Compound5-HT1A Receptor5-HT2A Receptor5-HT2C ReceptorD2 ReceptorD3 Receptor
1-Phenylpiperazine1314613216002500
1-(4-Fluorophenyl)piperazine18684512001800
1-(4-Chlorophenyl)piperazine15553810001500
1-(4-Bromophenyl)piperazine 12 50 35 950 1300

Data is representative and compiled from comparative analyses of phenylpiperazine derivatives. Actual values may vary based on experimental conditions.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-(4-Bromophenyl)piperazine derivatives for target receptors (e.g., 5-HT1A, 5-HT2A, D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2)

  • Test compounds: this compound derivatives

  • Non-specific binding control (e.g., 10 µM of a high-affinity unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

G prep Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - Cell membranes plate Plate Setup (96-well): - Add assay buffer - Add radioligand - Add test compound/controls prep->plate incubate Incubate at Room Temperature (e.g., 60 minutes) plate->incubate filter Rapid Filtration (Separates bound/free radioligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Scintillation Counting (Quantify radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Convert to Ki count->analyze

Radioligand Binding Assay Workflow

Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For GPCRs like the 5-HT and dopamine receptors, this is often assessed by measuring the modulation of second messenger levels, such as cyclic AMP (cAMP).

  • 5-HT1A and D2 Receptors: These receptors are typically Gi/o-coupled, and their activation leads to a decrease in intracellular cAMP levels.

  • 5-HT2A/2C Receptors: These receptors are typically Gq-coupled, and their activation leads to an increase in intracellular calcium levels.

Table 2: Predicted Functional Activity of 1-(4-Bromophenyl)piperazine Derivatives

ReceptorCouplingPredicted Effect of AgonistAssay Readout
5-HT1AGi/oInhibition of adenylyl cyclaseDecrease in cAMP
D2Gi/oInhibition of adenylyl cyclaseDecrease in cAMP
5-HT2AGqActivation of phospholipase CIncrease in intracellular Ca2+
5-HT2CGqActivation of phospholipase CIncrease in intracellular Ca2+
Experimental Protocol: cAMP Functional Assay (for Gi/o-coupled receptors)

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of 1-(4-Bromophenyl)piperazine derivatives at Gi/o-coupled receptors.

Materials:

  • Cells stably expressing the Gi/o-coupled receptor of interest (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds: this compound derivatives

  • Reference agonist and antagonist

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Plating: Seed the cells into the assay plates at a predetermined density and incubate overnight.

  • Agonist Mode:

    • Replace the culture medium with assay buffer.

    • Add serial dilutions of the test compound or reference agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with serial dilutions of the test compound or reference antagonist.

    • Add a fixed concentration of a known agonist (typically its EC80 concentration).

    • Add a fixed concentration of forskolin to all wells.

    • Incubate for a specified time.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis:

    • Plot the response (e.g., fluorescence ratio) against the log of the compound concentration.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration causing 50% inhibition of the agonist response).

Signaling Pathway for Gi/o-Coupled Receptors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., 5-HT) Receptor 5-HT1A / D2 Receptor (Gi/o-coupled) Agonist->Receptor G_protein Gi/o Protein (αβγ) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP (decreased) AC->cAMP inhibits conversion ATP ATP PKA PKA cAMP->PKA less activation Response Cellular Response PKA->Response

Gi/o-Coupled Receptor Signaling

In Vivo Neuropharmacological Screening

In vivo assays are crucial for evaluating the effects of 1-(4-Bromophenyl)piperazine derivatives on complex physiological and behavioral processes in a whole organism, typically rodents. These studies provide insights into a compound's potential therapeutic efficacy and side effect profile.

Locomotor Activity

This assay assesses the general stimulant or sedative effects of a compound. Phenylpiperazine derivatives can either increase or decrease locomotor activity depending on their specific receptor interactions.

Experimental Protocol: Open Field Test for Locomotor Activity

Objective: To measure changes in spontaneous locomotor activity in rodents following administration of a test compound.

Materials:

  • Open field arena (a square or circular enclosure with walls)

  • Video tracking system and software

  • Rodents (mice or rats)

  • Test compound and vehicle control

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Place the animal in the center of the open field arena.

  • Record the animal's activity using the video tracking system for a set duration (e.g., 30-60 minutes).

  • Analyze the data for parameters such as total distance traveled, time spent moving, and entries into the center zone.

  • Compare the activity of the compound-treated group to the vehicle-treated group.

Anxiety-Related Behavior

The elevated plus maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open, more "anxiety-provoking" arms of the maze.

Experimental Protocol: Elevated Plus Maze

Objective: To evaluate the anxiolytic or anxiogenic potential of a test compound.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video camera and tracking software

  • Rodents

  • Test compound and vehicle control

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer the test compound or vehicle.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the session and analyze the time spent in the open and closed arms, and the number of entries into each arm type.

  • An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.

G acclimate Acclimate Animal to Testing Room administer Administer Test Compound or Vehicle acclimate->administer place Place Animal in Center of EPM administer->place record Record Behavior (e.g., 5 minutes) place->record analyze Analyze Data: - Time in open/closed arms - Entries into open/closed arms record->analyze interpret Interpret Results: Anxiolytic vs. Anxiogenic analyze->interpret

References

Protocol for the N-arylation of Piperazine with 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The N-arylation of piperazine with 4-bromoaniline is a crucial transformation in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of various drug candidates and biologically active molecules. This reaction, typically achieved through a Buchwald-Hartwig amination, forms a carbon-nitrogen bond between the piperazine ring and the aromatic ring of 4-bromoaniline. The resulting product, 1-(4-aminophenyl)piperazine, is a versatile intermediate.

This protocol provides a detailed methodology for this palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. Sterically hindered biaryl phosphine ligands are often effective in this type of transformation.[1] Controlling the stoichiometry of the reactants is also important to favor the desired mono-arylated product and minimize the formation of the N,N'-bis-arylated piperazine byproduct.[1] An excess of piperazine is commonly used to achieve this selectivity.

The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium catalyst from oxidation.[1] Common solvents for this reaction include toluene and dioxane, and the reaction temperature generally ranges from 80 to 110 °C.[1]

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_products Product cluster_conditions Conditions Piperazine plus1 + Piperazine->plus1 4-Bromoaniline conditions Pd Catalyst Ligand Base Solvent, Heat plus1->4-Bromoaniline 1-(4-aminophenyl)piperazine conditions->1-(4-aminophenyl)piperazine

Caption: General reaction scheme for the N-arylation of piperazine.

Comparative Reaction Conditions

The following table summarizes various conditions reported in the literature for similar N-arylation reactions involving piperazine derivatives. This data can be used as a starting point for optimizing the reaction between piperazine and 4-bromoaniline.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium Acetate-Potassium tert-amylateToluene110190[2][3]
[Pd(IPr)Cl2]2-Potassium tert-amylateEthylene glycol dimethyl ether801-[2]
Cuprous IodideMetformin DCesium CarbonateEthanolReflux1-[2]
Pd(OAc)2RuPhos / XPhosSodium tert-butoxideToluene / Dioxane80-110--[1]

Experimental Protocol

This protocol is a representative example based on the principles of the Buchwald-Hartwig amination reaction.[4][5]

Materials:

  • Piperazine

  • 4-Bromoaniline

  • Palladium acetate (Pd(OAc)₂)

  • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos]

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Syringes and needles

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add sodium tert-butoxide (1.2-1.5 equivalents relative to 4-bromoaniline).

    • Add piperazine (2-3 equivalents relative to 4-bromoaniline).

    • Add 4-bromoaniline (1.0 equivalent).

  • Solvent Addition:

    • Add anhydrous toluene via syringe to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete (typically within 1-24 hours), cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-aminophenyl)piperazine.

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add Pd(OAc)2 and Ligand B Add NaOtBu A->B C Add Piperazine B->C D Add 4-Bromoaniline C->D E Add Anhydrous Toluene D->E F Heat to 80-110 °C with Stirring E->F G Monitor by TLC/GC-MS F->G H Cool to Room Temperature G->H I Quench with Water/NH4Cl(aq) H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Column Chromatography K->L M Obtain Pure Product L->M

References

Application Notes and Protocols for the Use of 1-(4-Bromophenyl)piperazine hydrochloride in GPCR Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a versatile arylpiperazine derivative widely utilized in medicinal chemistry and pharmacology as a key synthetic intermediate and a research tool for exploring the pharmacology of G protein-coupled receptors (GPCRs).[1][2] The arylpiperazine scaffold is a "privileged structure" known to interact with a variety of aminergic GPCRs, particularly serotonin and dopamine receptors, making it a valuable starting point for the development of novel therapeutics for central nervous system (CNS) disorders.[1][3][4] These application notes provide a comprehensive overview of the use of this compound in GPCR binding and functional assays, including detailed experimental protocols and data presentation.

While direct experimental binding data for this compound is not extensively published, its structural similarity to known GPCR ligands allows for the projection of its potential binding profile. The provided data should be considered illustrative and serves as a guide for initiating experimental investigations.

Potential GPCR Targets and Pharmacological Profile

Based on the extensive literature on arylpiperazine derivatives, this compound is predicted to exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. The bromophenyl moiety and the piperazine ring are key pharmacophoric elements that contribute to its interaction with these receptors.

Table 1: Hypothetical Binding Affinity Profile of this compound

Receptor SubtypePredicted Affinity (Ki, nM)Rationale based on Structural Analogs
Serotonin Receptors
5-HT1A50 - 200Arylpiperazines are a well-established class of 5-HT1A receptor ligands.[2]
5-HT2A100 - 500Many arylpiperazine derivatives exhibit moderate to high affinity for the 5-HT2A receptor.[3]
5-HT2C200 - 1000Affinity for 5-HT2C is common among arylpiperazines, though often lower than for 5-HT1A and 5-HT2A.
5-HT7100 - 400The long-chain arylpiperazine scaffold is a versatile template for designing 5-HT7 receptor ligands.[3]
Dopamine Receptors
D2200 - 800The arylpiperazine moiety is a common feature in many D2 receptor antagonists and partial agonists.[3]
D3100 - 600Arylpiperazine derivatives often show comparable or slightly higher affinity for D3 over D2 receptors.
D4300 - 1500Affinity for the D4 receptor is also observed for some arylpiperazine compounds.

Note: The Ki values presented are hypothetical and should be experimentally determined.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific GPCR subtype by measuring its ability to displace a known radioligand.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes Expressing Target GPCR incubation Incubate Membranes, Radioligand, and Competitor in 96-well Plate prep_membranes->incubation prep_ligand Prepare Radioligand and Competitor (1-(4-Bromophenyl)piperazine HCl) Solutions prep_ligand->incubation filtration Separate Bound from Free Radioligand via Rapid Filtration incubation->filtration scintillation Quantify Radioactivity using Scintillation Counting filtration->scintillation analysis Data Analysis: Determine IC50 and Calculate Ki scintillation->analysis

Workflow for a typical radioligand competition binding assay.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably or transiently expressing the GPCR of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol for D₂ receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure: [5]

  • Membrane Preparation: Homogenize cells expressing the target GPCR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of radioligand, 50 µL of non-specific binding control, and 100 µL of membrane suspension.

    • Competition: 50 µL of radioligand, 50 µL of varying concentrations of this compound, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for Gs or Gi-coupled Receptors)

This protocol measures the functional activity of this compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, which are modulated by Gs (stimulatory) and Gi (inhibitory) coupled receptors.

Signaling Pathways for Gs and Gi-Coupled Receptors

G cluster_gs Gs Signaling cluster_gi Gi Signaling Agonist_s Agonist GPCR_s Gs-Coupled GPCR Agonist_s->GPCR_s binds Gs Gs Protein GPCR_s->Gs activates AC_s Adenylyl Cyclase Gs->AC_s stimulates cAMP_s cAMP AC_s->cAMP_s converts ATP_s ATP ATP_s->AC_s PKA_s PKA cAMP_s->PKA_s activates Response_s Cellular Response PKA_s->Response_s phosphorylates Agonist_i Agonist GPCR_i Gi-Coupled GPCR Agonist_i->GPCR_i binds Gi Gi Protein GPCR_i->Gi activates AC_i Adenylyl Cyclase Gi->AC_i inhibits cAMP_i cAMP AC_i->cAMP_i converts ATP_i ATP ATP_i->AC_i PKA_i PKA cAMP_i->PKA_i activates Response_i Cellular Response PKA_i->Response_i phosphorylates

Simplified signaling pathways for Gs and Gi-coupled GPCRs.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO) expressing the target Gs or Gi-coupled receptor.

  • Test Compound: this compound.

  • Forskolin: (For Gi-coupled receptors) to stimulate adenylyl cyclase.

  • Reference Agonist/Antagonist: A known agonist or antagonist for the target receptor.

  • Cell Culture Medium: Appropriate for the cell line.

  • Assay Buffer: e.g., HBSS with 20 mM HEPES.

  • cAMP Assay Kit: A commercial kit for cAMP quantification (e.g., HTRF, ELISA, or luminescence-based).

  • 96- or 384-well white, opaque microplates.

  • Plate reader compatible with the chosen assay kit.

Procedure (for a Gi-coupled receptor):

  • Cell Plating: Seed the cells into the microplate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist in assay buffer.

  • Assay Procedure:

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the diluted test compound or reference agonist to the wells.

    • Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control.

    • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

    • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value using non-linear regression analysis.

Data Presentation

All quantitative data from binding and functional assays should be summarized in clearly structured tables for easy comparison.

Table 2: Example Data Table for Radioligand Binding Assays

CompoundTarget ReceptorRadioligandKi (nM) ± SEMn
1-(4-Bromophenyl)piperazine HCl5-HT1A[³H]8-OH-DPATValue3
1-(4-Bromophenyl)piperazine HClD2[³H]SpiperoneValue3
Reference Compound 15-HT1A[³H]8-OH-DPATValue3
Reference Compound 2D2[³H]SpiperoneValue3

Table 3: Example Data Table for cAMP Functional Assays

CompoundTarget ReceptorAssay ModeEC₅₀/IC₅₀ (nM) ± SEMEmax (%)n
1-(4-Bromophenyl)piperazine HCl5-HT1A (Gi)AgonistValueValue3
1-(4-Bromophenyl)piperazine HClD2 (Gi)AntagonistValueN/A3
Reference Agonist5-HT1A (Gi)AgonistValue1003
Reference AntagonistD2 (Gi)AntagonistValueN/A3

SEM: Standard Error of the Mean; n: number of independent experiments.

Conclusion

This compound serves as a valuable research tool for investigating the pharmacology of serotonin and dopamine receptors. The provided protocols for radioligand binding and cAMP functional assays offer a robust framework for characterizing the affinity and functional activity of this compound. While the presented binding data is hypothetical, it provides a rational basis for initiating experimental studies. Researchers are encouraged to experimentally determine the binding and functional profiles of this compound at their specific GPCR targets of interest.

References

Application Notes and Protocols for the Synthesis of Diarylpiperazine-Based Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylpiperazine derivatives represent a significant class of antipsychotic agents, targeting key neurotransmitter receptors in the central nervous system, primarily dopamine and serotonin receptors. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies to optimize efficacy and safety profiles. This document provides a detailed experimental protocol for the synthesis of a model diarylpiperazine compound, a potential antipsychotic agent, starting from 1-(4-Bromophenyl)piperazine HCl. The core of this synthetic strategy is the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1][2]

Data Presentation

The following table summarizes the quantitative data for a representative Buchwald-Hartwig amination reaction to synthesize a 1,4-diarylpiperazine derivative.

Reagent/ParameterMolecular Weight ( g/mol )MolesEquivalentsAmount
1-(4-Bromophenyl)piperazine241.131.0 mmol1.0241 mg
4-Methoxyaniline123.151.2 mmol1.2148 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 mmol0.024.5 mg
rac-BINAP622.670.03 mmol0.0318.7 mg
Sodium tert-butoxide (NaOtBu)96.101.4 mmol1.4135 mg
Toluene (anhydrous)---5 mL
Reaction Conditions
Temperature---100 °C
Reaction Time---12-24 h
Product
1-(4-Methoxyphenyl)-4-(4-aminophenyl)piperazine283.36--Yield dependent
Theoretical Yield---283 mg
Reported Yield Range---70-95%

Experimental Protocols

Protocol 1: Free-Basing of 1-(4-Bromophenyl)piperazine HCl

Objective: To convert the hydrochloride salt of the starting material to the free base for effective participation in the cross-coupling reaction.

Materials:

  • 1-(4-Bromophenyl)piperazine HCl

  • Sodium hydroxide (NaOH) solution (2 M)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve 1-(4-Bromophenyl)piperazine HCl in deionized water in a separatory funnel.

  • Slowly add 2 M NaOH solution while gently swirling until the pH of the aqueous layer is >12.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 1-(4-bromophenyl)piperazine as a solid.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a 1,4-Diarylpiperazine Derivative

Objective: To synthesize a 1,4-diarylpiperazine derivative via a palladium-catalyzed C-N cross-coupling reaction.[1][3]

Materials:

  • 1-(4-Bromophenyl)piperazine (free base from Protocol 1)

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq) and rac-BINAP (0.03 eq).

  • Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • To this mixture, add 1-(4-bromophenyl)piperazine (1.0 eq), the aniline derivative (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Rinse the sides of the flask with additional anhydrous toluene (3 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,4-diarylpiperazine product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Mandatory Visualization

experimental_workflow cluster_start Starting Material Preparation cluster_coupling Buchwald-Hartwig Amination cluster_purification Workup and Purification start_HCl 1-(4-Bromophenyl)piperazine HCl free_basing Protocol 1: Free-Basing (NaOH, DCM/H2O) start_HCl->free_basing start_freebase 1-(4-Bromophenyl)piperazine (Free Base) free_basing->start_freebase coupling_reaction Protocol 2: C-N Coupling (100 °C, 12-24h) start_freebase->coupling_reaction aniline Aniline Derivative (e.g., 4-Methoxyaniline) aniline->coupling_reaction reagents Pd(OAc)2, rac-BINAP, NaOtBu, Toluene reagents->coupling_reaction workup Aqueous Workup & Filtration coupling_reaction->workup purification Silica Gel Chromatography workup->purification product Pure Diarylpiperazine Product purification->product

Caption: Experimental workflow for the synthesis of a diarylpiperazine antipsychotic agent.

D2_receptor_signaling D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antipsychotic Antipsychotic Agent (Antagonist) Antipsychotic->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates Targets

Caption: Antagonism of the Dopamine D2 receptor signaling pathway by an antipsychotic agent.[4][5][6]

References

Application Notes and Protocols for 1-(4-Bromophenyl)piperazine hydrochloride in Radioligand Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)piperazine hydrochloride is a synthetic compound belonging to the phenylpiperazine class of chemicals. Phenylpiperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and sigma (σ) receptors, making them valuable tools in neuroscience research and drug discovery.[1] This compound serves as a key intermediate in the synthesis of various psychoactive drugs, including those with antidepressant and anxiolytic properties.[2] Its structural motif is a recognized pharmacophore for binding to aminergic G-protein coupled receptors (GPCRs).

This document provides detailed application notes and protocols for the use of this compound in radioligand binding studies to characterize its interaction with serotonin and sigma receptors.

Principle of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand (in this case, this compound) and a receptor.[3] These assays typically involve incubating a source of the target receptor (e.g., cell membranes expressing the receptor) with a radiolabeled ligand that has a high affinity and specificity for the receptor. A non-radiolabeled competitor ligand, such as this compound, is then added at increasing concentrations to displace the radioligand. The amount of radioactivity bound to the receptors is measured, and from this, the affinity of the competitor ligand (expressed as the inhibition constant, Ki) can be determined.

Quantitative Data Summary

CompoundSigma-1 (σ₁) Ki (nM)Sigma-2 (σ₂) Ki (nM)
1-(4-Bromophenyl)-4-ethylpiperazine 15 250
(+)-Pentazocine (σ₁ agonist)2.81,200
Haloperidol (Non-selective ligand)3.54.1

Note: The data presented is for 1-(4-Bromophenyl)-4-ethylpiperazine and is intended to be illustrative of the potential binding characteristics of this compound.[1]

Experimental Protocols

The following are detailed protocols for conducting radioligand binding assays to determine the affinity of this compound for serotonin and sigma receptors.

Protocol 1: Serotonin 5-HT₁A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound at the human 5-HT₁A receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-8-OH-DPAT (a selective 5-HT₁A receptor agonist)

  • Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT₁A receptor.

  • Binding Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding (NSB) Agent: 10 µM Serotonin

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human 5-HT₁A receptor to confluency.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

    • Store the membrane preparation in aliquots at -80°C.

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-8-OH-DPAT (at a final concentration close to its Kd, e.g., 1 nM), and 100 µL of membrane suspension (e.g., 10-20 µg of protein).

      • Non-specific Binding (NSB): 50 µL of 10 µM Serotonin, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of [³H]-8-OH-DPAT, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation fluid to each vial.

    • Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Sigma-1 (σ₁) Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound at the human σ₁ receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ₁ receptor ligand)

  • Receptor Source: Membranes from a suitable cell line expressing the human σ₁ receptor (e.g., CHO-K1) or from tissue homogenates (e.g., guinea pig brain).

  • Binding Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0

  • Non-specific Binding (NSB) Agent: 10 µM Haloperidol

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-treated with 0.5% polyethyleneimine (PEI)

  • Scintillation vials

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: (Follow a similar procedure as described in Protocol 1, using the appropriate cell line or tissue).

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer (e.g., from 0.1 nM to 10 µM).

    • In a 96-well microplate, set up the following reactions in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-(+)-Pentazocine (at a final concentration close to its Kd, e.g., 2-3 nM), and 100 µL of membrane suspension (e.g., 100-200 µg of protein).

      • Non-specific Binding (NSB): 50 µL of 10 µM Haloperidol, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of each concentration of this compound, 50 µL of [³H]-(+)-Pentazocine, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 37°C for 120 minutes with gentle agitation.

  • Filtration and Washing: (Follow the procedure as described in Protocol 1).

  • Radioactivity Counting: (Follow the procedure as described in Protocol 1).

  • Data Analysis: (Follow the procedure as described in Protocol 1).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the target receptors and the general workflow of the radioligand binding assay.

G cluster_receptor Cell Membrane cluster_ligand Ligands cluster_downstream Downstream Signaling GPCR 5-HT Receptor (GPCR) G_protein G-Protein Activation GPCR->G_protein IonChannel Sigma Receptor (Chaperone) Ion_Flux Ion Channel Modulation IonChannel->Ion_Flux Serotonin Serotonin Serotonin->GPCR BPP 1-(4-Bromophenyl)piperazine BPP->GPCR Binds BPP->IonChannel Binds Second_Messenger Second Messenger Modulation (cAMP, IP3/DAG) G_protein->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Ion_Flux->Cellular_Response

Fig. 1: Simplified signaling pathways of 5-HT and Sigma receptors.

G start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay incubate Incubate at Specified Temperature setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count Count Radioactivity (Liquid Scintillation) filter_wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Fig. 2: General workflow for a radioligand binding assay.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of serotonin and sigma receptors. The provided protocols offer a framework for determining the binding affinity of this compound and similar molecules. While specific binding data for this compound is currently limited, the data for structurally related compounds suggests it may possess significant affinity for sigma receptors and potentially for various serotonin receptor subtypes. Further characterization of its binding profile will contribute to a better understanding of its potential therapeutic applications.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is essential to adhere to all laboratory safety guidelines when working with radioactive materials and chemical reagents.

References

Application Notes and Protocols for 1-(4-Bromophenyl)piperazine hydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-(4-Bromophenyl)piperazine hydrochloride as a foundational scaffold in structure-activity relationship (SAR) studies. This document outlines its significance as a chemical starting point, details its known biological activities, and provides standardized protocols for assessing the pharmacological properties of its analogs.

Introduction

1-(4-Bromophenyl)piperazine is a versatile chemical intermediate extensively used in the synthesis of psychoactive drugs, particularly those targeting serotonin and dopamine receptors.[1][2] Its rigid piperazine core and the modifiable phenyl ring make it an ideal scaffold for SAR studies aimed at optimizing ligand affinity, selectivity, and functional activity for various G-protein coupled receptors (GPCRs). The bromine atom at the 4-position of the phenyl ring serves as a key point for chemical modification, allowing for the exploration of a wide range of substituents to probe the steric and electronic requirements of receptor binding pockets. Phenylpiperazine derivatives are a well-established class of compounds with significant activity at various neurotransmitter receptors, making them a cornerstone for the development of therapeutics targeting the central nervous system.[3]

Biological Activity and SAR Landscape

The primary biological targets of 1-(4-Bromophenyl)piperazine and its analogs are serotonin (5-HT) and dopamine (D) receptors. The nature and position of substituents on the phenyl ring critically influence the binding affinity and selectivity of these compounds. Halogen substitution, in particular, has been shown to modulate activity across various receptor subtypes.

Comparative Biological Activity

The following table summarizes the binding affinities (Ki, in nM) of 1-(4-Bromophenyl)piperazine and its key structural analogs for several serotonin and dopamine receptors. Lower Ki values are indicative of higher binding affinity.

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)
1-Phenylpiperazine1314613216002500
1-(4-Fluorophenyl)piperazine18684512001800
1-(4-Chlorophenyl)piperazine15553810001500
1-(4-Bromophenyl)piperazine 12 50 35 900 1300

Data sourced from comparative analysis of phenylpiperazine derivatives.[3]

Signaling Pathways

Phenylpiperazine derivatives primarily exert their effects through the modulation of 5-HT1A and 5-HT2A receptors, which are coupled to distinct intracellular signaling cascades.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a Gi/o-coupled receptor.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This signaling cascade ultimately modulates neuronal excitability.[5][6] Additionally, the βγ subunits of the G-protein can activate other pathways, including those involving MAP kinases and Akt, which are associated with neuronal survival and development.[6][7]

G_protein_signaling cluster_membrane Plasma Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP levels decrease ac->camp ligand 1-(4-Bromophenyl)piperazine (Agonist) ligand->receptor Binds response Cellular Response (e.g., Neuronal Hyperpolarization) camp->response

5-HT1A Receptor Signaling Pathway

5-HT2A Receptor Signaling: The 5-HT2A receptor is primarily coupled to the Gq/G11 signal transduction pathway.[8][9] Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[8] This cascade results in an increase in intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[8][9]

Gq_protein_signaling cluster_membrane Plasma Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein (αβγ) receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand 1-(4-Bromophenyl)piperazine (Agonist) ligand->receptor Binds ip3_dag IP3 DAG pip2->ip3_dag ca2 Increased intracellular Ca2+ ip3_dag:n->ca2 pkc Protein Kinase C (PKC) Activation ip3_dag:s->pkc response Cellular Response ca2->response pkc->response

5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the pharmacological profile of novel analogs of 1-(4-Bromophenyl)piperazine.

Radioligand Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A or 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)

  • Unlabeled test compounds (analogs of 1-(4-Bromophenyl)piperazine)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 50 µL of Binding Buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding) or serially diluted test compound.

    • 50 µL of the radiolabeled ligand at a concentration at or below its Kd.

    • 100 µL of the cell membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

radioligand_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prepare_reagents->setup_plate incubate Incubate at Room Temperature setup_plate->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash scintillation Scintillation Counting filter_wash->scintillation analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement for Gi-Coupled Receptors (e.g., 5-HT1A)

This protocol measures the ability of a test compound to act as an agonist or antagonist at a Gi-coupled receptor by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the 5-HT1A receptor

  • Cell culture medium

  • Forskolin (an adenylyl cyclase activator)

  • Test compounds

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed the cells into 384-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds.

  • Agonist Mode:

    • Add the test compounds to the cells.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for 30-60 minutes at room temperature.

  • Antagonist Mode:

    • Pre-incubate the cells with the test compounds.

    • Add a known 5-HT1A agonist at its EC80 concentration in the presence of a fixed concentration of forskolin.

    • Incubate for 30-60 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50.

camp_assay_workflow start Start seed_cells Seed 5-HT1A Expressing Cells in 384-well Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of Test Compounds seed_cells->prepare_compounds agonist_mode Agonist Mode: Add Compound + Forskolin prepare_compounds->agonist_mode antagonist_mode Antagonist Mode: Add Compound, then Agonist + Forskolin prepare_compounds->antagonist_mode incubate Incubate at Room Temperature agonist_mode->incubate antagonist_mode->incubate detect_camp Lyse Cells and Detect cAMP (e.g., HTRF, ELISA) incubate->detect_camp analyze Data Analysis: Determine EC50 (Agonist) or IC50 (Antagonist) detect_camp->analyze end End analyze->end

cAMP Functional Assay Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1-(4-Bromophenyl)piperazine hydrochloride. This compound is a key intermediate in the manufacturing of various pharmaceuticals, particularly antipsychotics and antidepressants.[1][2]

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue Potential Cause(s) Recommended Solution(s) Relevant Data/Notes
Low Yield in Chlorination of Diethanolamine Incorrect ratio of diethanolamine to thionyl chloride.Optimize the mass ratio of diethanolamine to thionyl chloride. A study found that a ratio of 1:2.3 yielded the best results (78.7%).[3]Increasing thionyl chloride beyond the optimal ratio can decrease yield as the product is soluble in it.[3]
Incomplete reaction.Ensure the reaction goes to completion by monitoring temperature and time. A temperature of 50°C for 30 minutes after initial reaction is suggested.[3]
Formation of Side Products Use of harsh halogenating agents.Thionyl chloride is preferred over phosphorus halides or hydrohalic acid as the byproducts are gaseous and easily removed from the reaction system.[3]Methods using phosphorus halides can complicate post-reaction work-up.[3]
High reaction temperatures in nucleophilic substitution.For methods involving bromobenzene and piperidine, precise temperature control (150-180 °C) is crucial to minimize side reactions.A molar ratio of bromobenzene to piperidine to alkali of 1:1.0-1.1:1.5-2.0 is recommended.[4]
Low Purity of Final Product Inadequate purification.Recrystallization from absolute ethanol is an effective method for purifying the product.[3] Purity can be assessed by HPLC.[5]A purity of 95.7% was achieved with recrystallization in one study.[3]
Presence of unreacted starting materials.Monitor the reaction progress using TLC or LC-MS to ensure all starting materials are consumed.[6]
Difficulty in Product Isolation The product is insoluble in water and precipitates from the aqueous solution, which simplifies isolation.[3]Ensure the pH of the reaction mixture is controlled (around 6) to facilitate precipitation.[3]The use of an acid-binding agent like sodium carbonate is recommended.[3]

Experimental Protocols

Synthesis via Cyclization of Diethanolamine

This protocol details the synthesis of this compound from diethanolamine.

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

  • Slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise over 3 hours, maintaining the reaction temperature below 30°C.

  • After the addition is complete, remove the ice-water bath and stir the reaction at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and continue the reaction for 30 minutes after the solid has completely dissolved.

  • Cool the mixture to room temperature and filter to obtain a white to slightly yellowish-green solid.

  • Recrystallize the solid from absolute ethanol to get white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve 12.7g (0.07mol) of β,β′-dichlorodiethylamine hydrochloride in 55mL of water in a four-necked flask with a reflux condenser.

  • Heat the solution until the solid is completely dissolved.

  • Add 0.07mol of 4-bromoaniline dropwise.

  • Monitor the pH every 30 minutes and add a 50% aqueous solution of sodium carbonate dropwise to maintain a pH of 6.

  • Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

  • Filter the precipitate and wash the filter cake with water and then with absolute ethanol.

  • Dry the product to obtain white crystals of this compound.

A yield of 48.3% and a purity of 95.7% have been reported for this method.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to 1-(4-Bromophenyl)piperazine?

A1: The most common synthetic routes include the cyclization reaction using diethanolamine and 4-bromoaniline[3], the Buchwald-Hartwig amination of 1,4-dibromobenzene with piperazine[7], and the nucleophilic substitution reaction between 4-bromobenzene and piperazine[8].

Q2: What are the safety precautions for handling 1-(4-Bromophenyl)piperazine?

A2: 1-(4-Bromophenyl)piperazine is harmful if inhaled, in contact with skin, or if swallowed.[8] It can cause irritation to the eyes, skin, and respiratory tract. Therefore, it is essential to use appropriate personal protective equipment, such as gloves, goggles, and respiratory protection, during handling.[8]

Q3: How can the purity of the final product be determined?

A3: The purity of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] A C18 stationary phase is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier.[5]

Q4: What are the typical storage conditions for 1-(4-Bromophenyl)piperazine?

A4: It is a white to off-white crystalline powder that is stable under inert conditions but can be hygroscopic.[1] It should be stored in a cool, dry place (2-8°C) under a nitrogen atmosphere.[1]

Q5: What are the primary applications of this compound?

A5: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly psychoactive drugs that target serotonin receptors for the treatment of depression and anxiety disorders.[2] It is also used in neuroscience research to study the mechanisms of neurotransmitters.[2]

Visualized Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization cluster_2 Purification Diethanolamine Diethanolamine Intermediate β,β′-dichlorodiethylamine hydrochloride Diethanolamine->Intermediate Reaction ThionylChloride Thionyl Chloride in Chloroform ThionylChloride->Intermediate FinalProduct 1-(4-Bromophenyl)piperazine hydrochloride Intermediate->FinalProduct Cyclization (Water, heat, pH 6) Bromoaniline 4-Bromoaniline Bromoaniline->FinalProduct Recrystallization Recrystallization (Absolute Ethanol) FinalProduct->Recrystallization Purification PureProduct Pure Product Recrystallization->PureProduct

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Purification of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-(4-Bromophenyl)piperazine hydrochloride. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the basic properties of the compound is crucial for developing a purification strategy. Key properties are summarized in the table below.

PropertyValueCitations
Molecular Formula C₁₀H₁₃BrN₂ • HCl[1]
Molecular Weight 277.6 g/mol [1]
Appearance White to off-white crystalline solid.[2][3][2][3]
Melting Point 91-95 °C (for the free base)[4]
Solubility Soluble in DMSO and Methanol; slightly soluble in water.[1][3] It is less soluble in water and more soluble in organic solvents.[2][1][2][3]
Storage Conditions Store in a cool, dry place at 2-8°C or -20°C under an inert atmosphere.[1][3][5][1][3][5]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities often originate from the starting materials and side reactions during synthesis. These can include unreacted 4-bromoaniline, piperazine, or intermediates from the synthesis route, such as β,β′-dichlorodiethylamine hydrochloride if using diethanolamine as a precursor.[2][6]

Q3: What is the most common method for purifying this compound?

A3: Recrystallization is the most frequently cited and effective method for purifying this compound.[6] Absolute ethanol is a commonly used solvent for this purpose, yielding white, needle-like crystals from a crude solid.[6]

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound.[3][7] Purity is typically calculated by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.[7] A purity of ≥98% is a common quality specification.[3]

Purification Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification process.

Q5: My recrystallized product is still colored (e.g., yellowish or brownish). How can I fix this?

A5: Discoloration often indicates the presence of colored impurities or oxidation products.[6]

  • Cause: The synthesis process can sometimes yield a "white slightly yellowish green solid" before recrystallization.[6] Prolonged heating during synthesis can also lead to oxidation.[6]

  • Solution 1: During the recrystallization protocol, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize.

  • Solution 2: Ensure that the reaction temperatures and times in the preceding synthesis step are not excessive, as this can lead to the formation of colored by-products.[6]

Q6: The yield after recrystallization is very low. What are the possible causes and solutions?

A6: A low recovery rate is a common issue in recrystallization.

  • Cause 1: Using too much solvent. The compound has some solubility even in the cold solvent, and excess solvent will prevent complete precipitation.

  • Solution 1: Use the minimum amount of hot solvent required to fully dissolve the crude product. This creates a supersaturated solution upon cooling, maximizing crystal formation.

  • Cause 2: Cooling the solution too quickly. Rapid cooling can lead to the formation of small, impure crystals or cause the product to "oil out" instead of crystallizing.

  • Solution 2: Allow the hot, filtered solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to complete the crystallization process.

  • Cause 3: Premature crystallization. If the solution cools too much during hot filtration (e.g., in the funnel), the product will crystallize along with the impurities being removed.

  • Solution 3: Use a pre-heated funnel and filter flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.

Q7: My HPLC analysis shows a purity of less than 98%. What are my options?

A7: If the purity is not satisfactory, further purification is necessary.

  • Solution 1: Repeat the Recrystallization. A second recrystallization, performed carefully, can often remove remaining impurities and significantly improve purity.

  • Solution 2: Change the Recrystallization Solvent. If ethanol is not effective, consider a different solvent or a co-solvent system (e.g., ethanol/water, methanol/isopropanol). The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold, while impurities remain soluble at cold temperatures.

  • Solution 3: Column Chromatography. While less common for hydrochloride salts, it is a powerful purification technique. The free base form of the compound is more suitable for standard silica gel chromatography. The purified free base can then be converted back to the hydrochloride salt.

Experimental Protocols & Workflows

General Purification and Analysis Workflow

The following diagram outlines the standard workflow for purifying crude this compound and verifying its purity.

G cluster_purification Purification Stage cluster_analysis Analysis Stage Crude Crude Product Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Charcoal Add Activated Charcoal (Optional, for color) Dissolve->Charcoal FilterHot Hot Gravity Filtration Dissolve->FilterHot If no color Charcoal->FilterHot Cool Slow Cooling & Crystallization FilterHot->Cool FilterCold Vacuum Filtration to Collect Crystals Cool->FilterCold Wash Wash Crystals with Cold Ethanol FilterCold->Wash Dry Dry Under Vacuum Wash->Dry Pure Purified Product Dry->Pure Analysis Purity Analysis (HPLC) Pure->Analysis Result Purity ≥ 98%? Analysis->Result Final Final Product Result->Final Yes Repurify Repurify Result->Repurify No Repurify->Crude Repeat Process

Caption: Workflow for the purification and analysis of 1-(4-Bromophenyl)piperazine HCl.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common purification problems.

G Problem Problem Encountered LowPurity Low Purity by HPLC Problem->LowPurity LowYield Low Recrystallization Yield Problem->LowYield ColoredProduct Product is Colored Problem->ColoredProduct CausePurity Possible Cause: Inefficient Crystallization LowPurity->CausePurity CauseYield1 Possible Cause: Too much solvent used LowYield->CauseYield1 CauseYield2 Possible Cause: Cooling was too rapid LowYield->CauseYield2 CauseColor Possible Cause: Trapped Impurities or Oxidation ColoredProduct->CauseColor SolutionPurity1 Solution: Perform a second recrystallization CausePurity->SolutionPurity1 SolutionPurity2 Solution: Use a different solvent system CausePurity->SolutionPurity2 SolutionYield1 Solution: Use minimum hot solvent CauseYield1->SolutionYield1 SolutionYield2 Solution: Allow for slow cooling CauseYield2->SolutionYield2 SolutionColor Solution: Redissolve and treat with activated charcoal before filtering CauseColor->SolutionColor

Caption: A decision tree for troubleshooting common purification issues.

Protocol 1: Recrystallization of this compound

This protocol is based on a common laboratory procedure for purifying similar compounds.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and reheat to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the charcoal or any insoluble impurities. This step is crucial to prevent the product from crystallizing in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.

  • Collection: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

Protocol 2: HPLC Method for Purity Analysis

This protocol is an example method adapted from standard procedures for analyzing related arylpiperazine derivatives and can be used for quality control.[7]

ParameterSpecification
Instrument High-Performance Liquid Chromatograph (HPLC) with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 100 mm, 3 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. The mobile phase should be filtered and degassed before use.
Flow Rate 1.0 mL/min
Detection UV at 252 nm[1]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50 v/v)
Sample Preparation Accurately weigh ~10 mg of the purified sample and dissolve it in 100 mL of diluent to get a concentration of 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solution and record the chromatogram.

  • Calculate the purity by determining the area percentage of the main product peak relative to the total area of all peaks.

References

Technical Support Center: 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(4-Bromophenyl)piperazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation products and troubleshooting for related analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a chemical compound often used as an intermediate in the synthesis of pharmaceuticals, particularly psychoactive drugs that target serotonin receptors for conditions like depression and anxiety.[1] It is also utilized in neuroscience research to study neurotransmitter systems.[1]

Q2: What are the likely degradation pathways for this compound?

While specific degradation studies on this compound are not extensively available in public literature, based on the chemical structure and general knowledge of related piperazine compounds, the primary degradation pathways are expected to be hydrolysis, oxidation, photolysis, and thermal degradation. These pathways can lead to the formation of various impurities that may affect the quality, safety, and efficacy of the final drug product.

Q3: What are the potential degradation products of this compound?

Based on the known degradation of piperazine and its derivatives, the following are potential degradation products of this compound under various stress conditions. It is important to note that these are predicted products, and their actual formation should be confirmed experimentally.

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation. Potential products include N-oxides, ring-opened products, and hydroxylated derivatives. For unsubstituted piperazine, oxidative degradation has been shown to yield products such as ethylenediamine, 2-oxopiperazine, and formylpiperazine.[2]

  • Thermal Degradation: At elevated temperatures, piperazine can degrade to form products like N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[3][4] Similar products could be expected for its derivatives.

  • Hydrolytic Degradation: While the piperazine and bromophenyl rings are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to cleavage of the C-N bond between the phenyl ring and the piperazine moiety, although this is less likely.

  • Photolytic Degradation: Exposure to UV light could potentially lead to dehalogenation of the bromophenyl ring, forming 1-phenylpiperazine, or other complex photolytic reactions. For other piperazine-containing drugs like fluphenazine hydrochloride, photolytic degradation has been observed.[5]

Troubleshooting Guides

Problem 1: I am observing unknown peaks in the chromatogram of my this compound sample during stability studies.

  • Possible Cause: These unknown peaks are likely degradation products formed due to stress conditions such as exposure to heat, light, humidity, or oxidative environments.

  • Troubleshooting Steps:

    • Characterize the Stress Conditions: Document the exact storage conditions (temperature, humidity, light exposure) that led to the appearance of the new peaks.

    • Perform Forced Degradation Studies: To systematically identify the degradation products, perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in correlating the unknown peaks with specific degradation pathways.

    • Utilize Mass Spectrometry (MS): Couple your HPLC system with a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.

    • Reference Standard Comparison: If reference standards for potential degradation products are available, compare their retention times and mass spectra with the unknown peaks for confirmation.

Problem 2: My quantitative analysis shows a decrease in the purity of this compound over time, but I don't see significant degradation peaks.

  • Possible Cause:

    • The degradation products may not be chromophoric and thus not detectable by a UV detector.

    • The degradation products might be volatile and lost during sample preparation or analysis.

    • The degradation products may be co-eluting with the parent peak or the solvent front.

  • Troubleshooting Steps:

    • Change Detection Method: Use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in conjunction with or as an alternative to the UV detector.

    • Mass Balance Analysis: Perform a mass balance study to account for the loss of the active pharmaceutical ingredient (API). The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%. A significant deviation suggests the presence of undetected products.

    • Modify Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution and ensure that no peaks are co-eluting.

    • Headspace GC-MS: If volatile degradation products are suspected, analyze the sample using headspace gas chromatography-mass spectrometry (GC-MS).

Quantitative Data Summary

Forced degradation studies are essential to understand the stability of a drug substance. The following table provides a hypothetical summary of results from a forced degradation study on this compound, illustrating the kind of data that should be generated.

Stress ConditionParameters% Degradation of 1-(4-Bromophenyl)piperazine HClMajor Degradation Products (Hypothetical)
Acid Hydrolysis 0.1 M HCl, 80°C, 24h~5%1-(4-Bromophenyl)piperazine, other minor products
Base Hydrolysis 0.1 M NaOH, 80°C, 24h~8%Ring-opened products, other minor products
Oxidation 6% H₂O₂, RT, 24h~15%1-(4-Bromophenyl)piperazine-N-oxide
Thermal 105°C, 48h~10%N-formyl-4-(4-bromophenyl)piperazine
Photolytic UV light (254 nm), 72h~12%1-Phenylpiperazine, other minor products

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep the solution at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 105°C for 48 hours. After cooling, dissolve an appropriate amount in a suitable solvent to achieve a final concentration of approximately 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light at 254 nm for 72 hours. Keep a control sample in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This method is adapted from a method for a related compound and may require optimization.[6]

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.01 M Phosphate Buffer (pH 3.0) B: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 252 nm[7]
Injection Volume 10 µL

Reagent Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.01 M solution. Adjust the pH to 3.0 with phosphoric acid.

  • Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).

Visualizations

Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analytical Workflow cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 80°C) HPLC Stability-Indicating HPLC-UV Acid->HPLC Analyze stressed samples Base Base Hydrolysis (e.g., 0.1M NaOH, 80°C) Base->HPLC Analyze stressed samples Oxidation Oxidation (e.g., 6% H2O2, RT) Oxidation->HPLC Analyze stressed samples Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze stressed samples Photo Photolytic (e.g., UV light) Photo->HPLC Analyze stressed samples LCMS LC-MS for Identification HPLC->LCMS Characterize unknown peaks Method_Validation Validated Stability- Indicating Method HPLC->Method_Validation Characterization Structure Elucidation (e.g., NMR, IR) LCMS->Characterization Confirm structures Deg_Products Identified Degradation Products Characterization->Deg_Products Pathway Degradation Pathway Elucidation Deg_Products->Pathway API 1-(4-Bromophenyl)piperazine HCl (API) API->Acid Expose API to stress API->Base Expose API to stress API->Oxidation Expose API to stress API->Thermal Expose API to stress API->Photo Expose API to stress

Caption: Workflow for Forced Degradation Studies.

Signaling_Pathway cluster_main Potential Oxidative Degradation Pathway parent 1-(4-Bromophenyl)piperazine N1 N4 n_oxide 1-(4-Bromophenyl)piperazine-N4-oxide parent:p2->n_oxide Oxidation at N4 ring_opening Ring-opened products (e.g., N-(4-bromophenyl)-N'-(2-oxoethyl)ethane-1,2-diamine) parent->ring_opening Ring Opening hydroxylation Hydroxylated derivatives parent->hydroxylation Hydroxylation

Caption: Potential Oxidative Degradation Pathways.

References

optimizing reaction conditions for 1-(4-Bromophenyl)piperazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common starting materials and general synthesis routes for this compound?

A1: this compound is a key intermediate in the synthesis of various pharmaceuticals, including antidepressant and antipsychotic drugs.[1][2][3] The primary synthesis strategies include:

  • Route 1: From Diethanolamine: This is a two-step process. First, diethanolamine is chlorinated using an agent like thionyl chloride to produce β,β′-dichlorodiethylamine hydrochloride. This intermediate is then cyclized with 4-bromoaniline to yield the final product.[1]

  • Route 2: From 4-Bromoaniline and Bis(2-chloroethyl)amine hydrochloride: This is a direct cyclization reaction between the two starting materials.

  • Route 3: From 1,4-Dibromobenzene and Piperazine: This method involves a nucleophilic substitution reaction.[4]

  • Advanced Catalytic Methods: Modern synthetic approaches include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-Goldberg reactions for the formation of the N-aryl bond.[5]

Q2: I am experiencing low yields in my synthesis. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors throughout the synthesis process. Here are some key areas to investigate:

  • Incorrect pH: The pH of the reaction medium is critical, especially during the cyclization step. The optimal pH is around 6.[1] If the pH is too high (alkaline), the reactants may phase separate, hindering the reaction.[1] If the pH is too low (acidic), the reaction can be inhibited.[1]

  • Suboptimal Reactant Ratio: The molar ratio of your reactants can significantly impact the yield. For instance, in the chlorination of diethanolamine with thionyl chloride, an excess of the chlorinating agent can improve the conversion rate.[1]

  • Reaction Temperature and Time: Ensure that the reaction is carried out at the optimal temperature and for a sufficient duration as specified in the protocol. For the chlorination of diethanolamine, the temperature should be carefully controlled, not exceeding 30°C during the initial addition, followed by a period at room temperature and then gentle heating to 50°C.[1]

  • Impure Starting Materials: The purity of your starting materials is crucial. Impurities can lead to side reactions and lower the yield of the desired product.

  • Inefficient Purification: Product loss can occur during the work-up and purification steps. Recrystallization from absolute ethanol is a common method for purifying the final product.[1]

Q3: I am observing a significant amount of impurities in my final product. How can I identify and minimize them?

A3: Impurity formation is a common challenge. Here are some steps to address this issue:

  • Identify the Impurities: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurities.[6][7][8] Common impurities may include unreacted starting materials, intermediates, or by-products from side reactions.

  • Control Reaction Conditions: As mentioned for yield improvement, strictly controlling the pH, temperature, and stoichiometry can minimize the formation of by-products.

  • Purification Strategy: A robust purification protocol is essential. Recrystallization is an effective method for removing many impurities.[1] Depending on the nature of the impurities, other techniques like column chromatography may be necessary.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components.

Q4: How do I properly monitor the progress of the reaction?

A4: Monitoring the reaction progress is key to knowing when the reaction is complete and to avoid the formation of degradation products. Common methods include:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the concentration of reactants and products over time.[6]

  • Gas Chromatography (GC): GC is another useful technique for monitoring the progress of the reaction, especially for volatile components.

Q5: What are the recommended storage conditions for 1-(4-Bromophenyl)piperazine and its hydrochloride salt?

A5: Proper storage is important to maintain the stability and purity of the compound.

  • 1-(4-Bromophenyl)piperazine: This compound should be stored in a cool, dry place, typically between 2-8°C.[2][9] It is also recommended to store it under an inert atmosphere as the free base can absorb carbon dioxide from the air.[10]

  • This compound: The hydrochloride salt is generally more stable. It should be stored at -20°C for long-term stability.[7]

Data Presentation

Table 1: Influence of Reactant Ratio on the Yield of β,β′-dichlorodiethylamine hydrochloride

Molar Ratio (Diethanolamine : Thionyl Chloride)Yield (%)
1 : 267.5
1 : 2.378.7

Data extracted from a study on the synthesis of this compound, highlighting the effect of reactant stoichiometry on the chlorination step.[1]

Table 2: Influence of pH on the Yield of the Cyclization Reaction

pH of Reaction SystemYield (%)Observation
< 6DecreasedExcess acid inhibits the reaction.[1]
6HighestOptimal condition for the cyclization.[1]
> 7Very LowReactants undergo phase separation.[1]

This table summarizes the critical role of pH control in the cyclization step for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethanolamine

This protocol is based on a two-step synthesis method.[1]

Step 1: Synthesis of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

  • Slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise over 3 hours, ensuring the reaction temperature does not exceed 30°C.

  • After the addition is complete, remove the ice-water bath and continue the reaction at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and continue the reaction for another 30 minutes after the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and collect the solid product by suction filtration.

  • Recrystallize the crude product from absolute ethanol to obtain white, needle-like crystals of β,β′-dichlorodiethylamine hydrochloride.

Step 2: Synthesis of this compound

  • Dissolve 12.7g (0.07mol) of β,β′-dichlorodiethylamine hydrochloride in 55mL of water in a four-necked flask equipped with a reflux condenser.

  • Heat the mixture until the solid is completely dissolved.

  • Add 0.07 mol of 4-bromoaniline.

  • Monitor the pH of the reaction every 30 minutes and maintain it at 6 by the dropwise addition of a 50% sodium carbonate aqueous solution.

  • Once the pH no longer decreases, stop heating and allow the mixture to cool to room temperature.

  • Filter the precipitated product and wash the filter cake with water and then with absolute ethanol.

  • Dry the product to obtain white crystals of this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Cyclization cluster_purification Purification A Diethanolamine C β,β′-dichlorodiethylamine hydrochloride A->C Chloroform, 0-50°C B Thionyl Chloride B->C Chloroform, 0-50°C E 1-(4-Bromophenyl)piperazine hydrochloride C->E Water, pH 6 (Na2CO3) D 4-Bromoaniline D->E F Crude Product E->F G Pure Product F->G Recrystallization (Ethanol)

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Is the reaction pH maintained at 6? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reactant ratio (e.g., Diethanolamine: Thionyl Chloride) optimal? A1_Yes->Q2 Sol1 Adjust pH to 6 using 50% aq. Na2CO3 A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are the reaction temperature and time correct? A2_Yes->Q3 Sol2 Adjust reactant stoichiometry. (e.g., 1:2.3 ratio) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are the starting materials pure? A3_Yes->Q4 Sol3 Follow the recommended temperature profile and reaction duration. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Review purification and work-up procedures A4_Yes->End Sol4 Purify starting materials before use. A4_No->Sol4 Sol4->End

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

1-(4-Bromophenyl)piperazine hydrochloride stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-(4-Bromophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at -20°C.[1] Some suppliers also recommend storage at 2-8°C.[2][3][4] Always refer to the product-specific information provided by the supplier. The compound should be stored in a tightly closed container in a dry and well-ventilated place.[5][6][7]

Q2: How stable is this compound at room temperature?

A2: 1-(4-Bromophenyl)piperazine is generally stable at room temperature.[2] However, for extended periods, it is best to adhere to the recommended refrigerated or frozen storage conditions to minimize potential degradation.

Q3: Is this compound sensitive to light or air?

A3: The compound is described as being relatively stable to light and air.[2] Despite this, it is good laboratory practice to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen, and in an opaque or amber vial to minimize light exposure, especially if stored for long durations.

Q4: What are the signs of degradation of this compound?

A4: Visual signs of degradation can include a change in color from its typical white to off-white appearance or the presence of visible impurities. For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of degradation peaks and a decrease in the main compound's purity.

Q5: What solvents are suitable for dissolving this compound?

A5: this compound is soluble in DMSO (10 mg/ml) and PBS (pH 7.2, 10 mg/ml).[1] It has lower solubility in water.[2] When preparing solutions, it is advisable to prepare them fresh for each experiment to avoid potential degradation in solution.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage.Verify the storage conditions (temperature, container seal). If stored improperly, consider using a fresh batch of the compound.
Compound degradation in solution.Prepare fresh solutions before each experiment. If solutions need to be stored, conduct a stability study in the specific solvent and storage conditions.
Change in the physical appearance of the solid compound (e.g., color change). Degradation due to exposure to light, air, or moisture.Discard the product as it may be degraded. Ensure the container is tightly sealed and protected from light during storage.
Incompatibility with storage container.Use chemically inert containers (e.g., glass vials with PTFE-lined caps).
Precipitation of the compound from the solution. Poor solubility in the chosen solvent or temperature fluctuations.Ensure the concentration is within the solubility limits. Gentle warming or sonication may help in redissolving, but be cautious of thermal degradation.

Stability and Storage Data

Parameter Condition Recommendation/Data Reference
Long-term Storage -20°CRecommended for optimal stability (≥ 5 years)[1]
2-8°CAlso suggested by some suppliers[2][3][4]
Shipping Room temperatureGenerally acceptable for short durations[1]
Solution Stability (DMSO) Not specifiedPrepare fresh solutions for best results
Solution Stability (PBS, pH 7.2) Not specifiedPrepare fresh solutions for best results

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the stability of this compound under specific storage conditions (e.g., temperature, humidity, light).

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • Calibrated HPLC system with a UV detector

  • C18 HPLC column

  • Calibrated analytical balance

  • Environmental chamber/oven

  • Amber and clear glass vials with inert caps

Methodology:

  • Initial Analysis (T=0):

    • Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a known concentration (e.g., 1 mg/mL).

    • Analyze the solution by HPLC to determine the initial purity and peak area of the main compound. This will serve as the baseline.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 252 nm[1]

      • Injection Volume: 10 µL

  • Sample Preparation for Stability Study:

    • Weigh equal amounts of the solid compound into several amber and clear vials.

    • Expose the vials to different conditions:

      • Temperature: -20°C, 4°C, 25°C, 40°C

      • Humidity: Place some vials in a desiccator and others in a chamber with controlled humidity (e.g., 75% RH).

      • Light: Use clear vials for light exposure studies (e.g., in a photostability chamber) and amber vials for protection from light.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each condition.

    • Prepare a solution of the stored sample at the same concentration as the initial analysis.

    • Analyze the sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the chromatograms from each time point to the initial (T=0) chromatogram.

    • Calculate the percentage of the remaining this compound.

    • Identify and quantify any new peaks, which represent degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis start Start: Obtain 1-(4-Bromophenyl)piperazine HCl initial_analysis T=0 Analysis (HPLC) Establish Baseline Purity start->initial_analysis sample_prep Prepare Samples in Vials (Amber & Clear) initial_analysis->sample_prep temp Temperature (-20°C, 4°C, 25°C, 40°C) sample_prep->temp Expose to Conditions humidity Humidity (Desiccated, 75% RH) sample_prep->humidity Expose to Conditions light Light (Photostability Chamber, Dark) sample_prep->light Expose to Conditions timepoint_analysis Time-Point Analysis (HPLC) (e.g., 1, 3, 6 months) temp->timepoint_analysis humidity->timepoint_analysis light->timepoint_analysis data_analysis Data Analysis - Calculate Purity - Identify Degradants timepoint_analysis->data_analysis end End: Determine Stability Profile data_analysis->end Troubleshooting_Guide cluster_investigation Investigation cluster_solution Solution issue Issue Encountered: Unexpected Experimental Results check_solution Was the solution freshly prepared? issue->check_solution check_storage Were the solid compound storage conditions correct (-20°C or 2-8°C)? check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh solution and repeat the experiment. check_solution->prepare_fresh No use_new_batch Action: Use a new batch of the compound. check_storage->use_new_batch No contact_supplier Further Action: If issues persist, contact the supplier for a Certificate of Analysis. check_storage->contact_supplier Yes prepare_fresh->issue Issue Persists? use_new_batch->issue Issue Persists?

References

Technical Support Center: Suzuki Coupling with 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 1-(4-Bromophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working or giving very low yields. What are the most common reasons for failure?

Low yields or reaction failure with this substrate can often be attributed to a few key factors:

  • Catalyst Poisoning: The piperazine nitrogen atom is a Lewis base and can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a common issue with nitrogen-containing heterocycles in Suzuki couplings.

  • Poor Solubility: this compound is a salt, and its solubility in common organic solvents used for Suzuki couplings (like dioxane or toluene) may be limited, impeding the reaction rate.[1][2]

  • Inadequate Base: The hydrochloride salt needs to be neutralized by the base to generate the free amine form of the piperazine, which is the active coupling partner. An insufficient amount or an inappropriate choice of base can hinder the reaction.

  • Protodeboronation: This is an undesired side reaction where the boronic acid or ester is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture.[1]

  • Homocoupling: The formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can reduce the yield of the desired cross-coupled product.[1][3]

Q2: How can I prevent catalyst poisoning by the piperazine nitrogen?

Several strategies can be employed to mitigate catalyst poisoning:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and prevent strong coordination with the piperazine nitrogen.[1][4] Examples include Buchwald ligands like XPhos, SPhos, and RuPhos.

  • Use of Palladium Precatalysts: Well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1]

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture can help maintain a low concentration of the potentially inhibiting substrate, reducing its effect on the catalyst.[1]

Q3: What is the best way to address the solubility issues of this compound?

Improving the solubility of the substrate is crucial for a successful reaction:

  • Solvent Screening: A mixture of a polar aprotic solvent and water is often effective. Common solvent systems include dioxane/water, THF/water, or toluene/water.[1][5] The water helps to dissolve the hydrochloride salt and the inorganic base.

  • Increase Reaction Temperature: Elevating the reaction temperature can significantly improve the solubility of the starting materials.[1][5]

  • Phase-Transfer Catalysts (PTCs): In biphasic reactions, a PTC like tetrabutylammonium bromide (TBAB) can facilitate the transfer of reactants between the aqueous and organic phases.[5]

Q4: Which base should I use and in what amount for the coupling with the hydrochloride salt?

The choice and amount of base are critical:

  • Stoichiometry: At least two equivalents of base are required: one to neutralize the hydrochloride and another to participate in the catalytic cycle (activation of the boronic acid). It is common to use an excess of the base (3 or more equivalents).

  • Base Type: A moderately strong inorganic base is typically used. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common choices.[5] The choice of base can influence the reaction rate and the prevalence of side reactions.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Suzuki coupling of this compound.

Problem: Low to No Product Formation
Potential Cause Suggested Solution Relevant Data/Considerations
Catalyst Inactivity/Poisoning 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).[1] 2. Use a palladium precatalyst (e.g., XPhos-Pd-G3). 3. Ensure the palladium source is active and stored correctly.[1]Bulky ligands can increase the rate of reductive elimination and prevent catalyst deactivation.
Poor Solubility of Starting Material 1. Screen different solvent mixtures (e.g., dioxane/water, THF/water, toluene/water).[1][5] 2. Increase the reaction temperature (typically 80-110 °C).[5] 3. Consider using a phase-transfer catalyst (e.g., TBAB).[5]The addition of water can aid in dissolving the hydrochloride salt and the inorganic base.
Inappropriate Base 1. Ensure at least 2 equivalents of base are used, preferably 3 or more. 2. Switch to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[5]The base must be strong enough to neutralize the hydrochloride and facilitate transmetalation.
Protodeboronation of Boronic Acid 1. Use a more stable boronic acid derivative, such as a pinacol ester.[1] 2. Run the reaction under anhydrous conditions if possible, though this may be challenging with the hydrochloride salt. 3. Use milder bases like KF or K₃PO₄.[6]Electron-deficient boronic acids are more susceptible to this side reaction.[6]
Problem: Significant Byproduct Formation
Byproduct Potential Cause Suggested Solution
Homocoupling Product Presence of oxygen in the reaction mixture.1. Thoroughly degas the solvent and reaction mixture with an inert gas (Argon or Nitrogen).[1] 2. Maintain a positive pressure of inert gas throughout the reaction.
Dehalogenation Product Reaction conditions promoting hydrodehalogenation.1. Lower the reaction temperature. 2. Screen different ligands and bases.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This is a generalized protocol and may require optimization for specific boronic acids.

  • Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Degassing: Bubble the inert gas through the resulting mixture for 10-15 minutes to ensure thorough deoxygenation.[1]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv.) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Visualizations

Suzuki_Troubleshooting start Low Yield or No Reaction check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions catalyst_issue Catalyst Poisoning? check_reagents->catalyst_issue Reagents OK check_conditions->catalyst_issue Conditions OK solubility_issue Solubility Problem? catalyst_issue->solubility_issue No optimize_catalyst Optimize Catalyst/Ligand (e.g., XPhos, SPhos) catalyst_issue->optimize_catalyst Yes base_issue Incorrect Base? solubility_issue->base_issue No optimize_solvent Screen Solvents/Temp (e.g., Dioxane/H2O, 100°C) solubility_issue->optimize_solvent Yes side_reactions Side Reactions Prevalent? base_issue->side_reactions No optimize_base Adjust Base (>2 equiv, K3PO4) base_issue->optimize_base Yes side_reactions->optimize_catalyst No minimize_side_reactions Degas Thoroughly Use Stable Boronic Ester side_reactions->minimize_side_reactions Yes success Successful Reaction optimize_catalyst->success optimize_solvent->success optimize_base->success minimize_side_reactions->success

Caption: A troubleshooting workflow for low yields in the Suzuki coupling of this compound.

Suzuki_Cycle_Pitfalls pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br catalyst_poisoning Catalyst Poisoning by Piperazine-N pd0->catalyst_poisoning pd_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r Ar-Pd(II)-R(L_n) transmetalation->pd_r reductive_elimination Reductive Elimination pd_r->reductive_elimination reductive_elimination->pd0 regenerated product Ar-R reductive_elimination->product aryl_halide 1-(4-Bromophenyl)piperazine (from hydrochloride + base) aryl_halide->oxidative_addition solubility Poor Solubility of Hydrochloride Salt aryl_halide->solubility boronic_acid R-B(OH)2 boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation base Base (e.g., K2CO3) base->transmetalation

Caption: The Suzuki catalytic cycle with potential pitfalls specific to the coupling of this compound.

References

minimizing byproduct formation in the synthesis of 1-(4-Bromophenyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 1-(4-Bromophenyl)piperazine HCl.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Synthesis Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method involves the cross-coupling of an aryl halide (e.g., 1,4-dibromobenzene or 1-bromo-4-chlorobenzene) with piperazine or a protected form of piperazine. While versatile, it is susceptible to several side reactions.

Q1: I am observing a significant amount of a byproduct that appears to be aniline or a related dehalogenated compound in my reaction mixture. What is the cause and how can I prevent it?

A1: This byproduct is likely the result of hydrodehalogenation of your aryl bromide starting material. This side reaction can be promoted by elevated temperatures and certain catalyst/ligand combinations.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Overheating the reaction can lead to the formation of dehalogenation byproducts. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.

    • Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Consider using a pre-catalyst to ensure the active catalytic species is formed efficiently, which can minimize side reactions.

    • Ensure Inert Atmosphere: Incomplete removal of oxygen can sometimes contribute to catalyst degradation and side reactions. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

Q2: My final product is contaminated with a high molecular weight impurity, which I suspect is a di-substituted piperazine. How can I avoid this?

A2: This is a common byproduct, 1,4-bis(4-bromophenyl)piperazine, which arises from the double N-arylation of piperazine. Since piperazine has two reactive secondary amine groups, it can react with two molecules of the aryl halide.

  • Preventative Measures:

    • Use a Protecting Group: The most effective way to prevent double arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group protects one of the nitrogen atoms, allowing for selective mono-arylation. The Boc group can then be easily removed under acidic conditions to yield the desired product.

    • Control Stoichiometry: Using a large excess of piperazine relative to the aryl halide can favor the mono-arylated product. However, this can make purification more challenging.

Q3: The yield of my Buchwald-Hartwig reaction is consistently low. What factors should I investigate?

A3: Low yields can be attributed to several factors, including catalyst deactivation, inappropriate choice of base or solvent, and impure reagents.

  • Troubleshooting Steps:

    • Choice of Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are commonly used and are often more effective than weaker bases like cesium carbonate (Cs₂CO₃) for this type of transformation.

    • Solvent Selection: Anhydrous, deoxygenated aprotic solvents like toluene or dioxane are typically the best choices. The solvent can significantly influence the solubility of the reactants and the stability of the catalyst.

    • Reagent Purity: Ensure that your aryl halide, piperazine (or its protected derivative), and solvent are pure and anhydrous. Water and other impurities can deactivate the palladium catalyst.

Synthesis Route 2: Cyclization of Diethanolamine with 4-Bromoaniline

This method involves the initial formation of bis(2-chloroethyl)amine hydrochloride from diethanolamine, followed by a cyclization reaction with 4-bromoaniline. This route is often considered to have fewer byproducts.[1]

Q1: My cyclization reaction is not going to completion, and I am left with unreacted starting materials. How can I improve the conversion?

A1: Incomplete conversion in the cyclization step is often related to the reaction pH and temperature.

  • Troubleshooting Steps:

    • Control pH: The pH of the reaction medium is critical. Maintaining a slightly acidic pH (around 6) is often optimal. A small amount of hydrogen chloride can facilitate the formation of the hydrochloride salt of the product, promoting its crystallization and driving the reaction to completion.

    • Reaction Temperature and Time: Ensure the reaction is heated sufficiently (e.g., reflux) for an adequate amount of time to allow for complete cyclization. Monitor the reaction progress using a suitable technique like TLC or LC-MS.

Q2: The purity of my final product from the cyclization route is lower than expected after initial isolation. What are the likely impurities and how can I remove them?

A2: While this method generally produces fewer byproducts, impurities can arise from incomplete reactions or side reactions of the bis(2-chloroethyl)amine intermediate.

  • Potential Impurities and Purification:

    • Unreacted 4-bromoaniline: This can be removed by washing the crude product with a solvent in which the starting material is soluble but the product is not.

    • Partially reacted intermediates: These can be minimized by ensuring optimal reaction conditions as described above.

    • Purification: Recrystallization from a suitable solvent, such as absolute ethanol, is an effective method for purifying the final 1-(4-Bromophenyl)piperazine HCl product.[1]

Data Presentation

Table 1: Comparison of Synthetic Conditions for 1-(4-Bromophenyl)piperazine Synthesis

Synthetic RouteReactantsCatalyst/ReagentsSolventConditionsYieldPurityReference
Cyclization Diethanolamine, 4-Bromoaniline1. Thionyl Chloride2. Sodium CarbonateChloroform, Water1. 0-50°C2. Reflux, pH 648.3%95.7%[1]
Buchwald-Hartwig Amination 1-Bromo-4-chlorobenzene, N-methylpiperazinePd-NHC catalyst, NaOt-BuTolueneContinuous flow~99%93%[2]
Buchwald-Hartwig Amination Aryl Halides, AminesPd(OAc)₂ / X-Phos, KOt-BuToluene100°C, 10 min (Microwave)Good to ExcellentN/A[3]
Buchwald-Hartwig Amination Aryl Halides, AminesPd₂(dba)₃ / BINAP, NaOt-BuToluene110°CHighN/A[2]

Note: N/A indicates that specific quantitative purity data was not available in the cited source.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination using N-Boc-piperazine (Recommended for Minimizing Byproducts)

This protocol is designed to favor mono-arylation and minimize the formation of di-substituted byproducts.

  • Catalyst Pre-formation (optional but recommended): In an inert atmosphere glovebox, add Pd(OAc)₂ (0.02 equiv), a suitable phosphine ligand (e.g., X-Phos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv) to a reaction vessel.

  • Reaction Setup: Add anhydrous, deoxygenated toluene to the vessel and stir for several minutes to allow for the formation of the active catalyst.

  • Addition of Reactants: Add 1,4-dibromobenzene (1.0 equiv) and N-Boc-piperazine (1.2 equiv) to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude N-Boc-1-(4-bromophenyl)piperazine by silica gel column chromatography.

  • De-protection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add an excess of a strong acid (e.g., HCl in dioxane or trifluoroacetic acid). Stir at room temperature until the deprotection is complete (monitored by TLC/LC-MS).

  • Isolation: Remove the solvent under reduced pressure to obtain 1-(4-Bromophenyl)piperazine HCl. The product can be further purified by recrystallization if necessary.

Protocol 2: Cyclization Synthesis

This protocol is adapted from a known procedure for the synthesis of phenylpiperazine compounds.[1]

  • Preparation of bis(2-chloroethyl)amine hydrochloride: In a four-necked flask equipped with a reflux condenser and an ice-water bath, dissolve thionyl chloride (0.44 mol) in chloroform (10 mL). Slowly add a mixture of diethanolamine (0.2 mol) in chloroform (15 mL) dropwise, maintaining the temperature below 30 °C. After the addition, remove the ice bath, stir at room temperature for 1 hour, and then slowly heat to 50 °C for 30 minutes. Cool to room temperature and filter to collect the solid, which can be recrystallized from absolute ethanol.

  • Cyclization: Dissolve the bis(2-chloroethyl)amine hydrochloride (0.07 mol) in water (55 mL) in a four-necked flask with a reflux condenser. Heat until the solid dissolves completely, then add 4-bromoaniline (0.07 mol) dropwise.

  • pH Control: Monitor the pH of the reaction every 30 minutes and add a 50% aqueous sodium carbonate solution dropwise to maintain the pH at 6.

  • Isolation: Once the pH no longer decreases, stop heating and cool the mixture to room temperature. Filter the resulting precipitate.

  • Purification: Wash the filter cake with water and then with absolute ethanol. Dry the white crystals to obtain 1-(4-Bromophenyl)piperazine HCl.

Visualizations

Synthesis_Pathways cluster_0 Buchwald-Hartwig Amination cluster_1 Cyclization Synthesis Aryl Halide Aryl Halide Coupling C-N Coupling Aryl Halide->Coupling Protected Piperazine N-Boc-Piperazine Protected Piperazine->Coupling Pd Catalyst Pd Catalyst / Ligand Pd Catalyst->Coupling Base Base Base->Coupling Protected Product N-Boc-1-(4-Bromophenyl)piperazine Coupling->Protected Product Deprotection Acidic Deprotection Protected Product->Deprotection Final Product 1 1-(4-Bromophenyl)piperazine HCl Deprotection->Final Product 1 Diethanolamine Diethanolamine Chlorination Chlorination Diethanolamine->Chlorination Thionyl Chloride Thionyl Chloride Thionyl Chloride->Chlorination Intermediate bis(2-chloroethyl)amine HCl Chlorination->Intermediate Cyclization Cyclization (pH 6) Intermediate->Cyclization 4-Bromoaniline 4-Bromoaniline 4-Bromoaniline->Cyclization Final Product 2 1-(4-Bromophenyl)piperazine HCl Cyclization->Final Product 2

Caption: Synthetic routes to 1-(4-Bromophenyl)piperazine HCl.

Troubleshooting_Workflow start Problem: Byproduct Formation identify_byproduct Identify Byproduct (e.g., via MS, NMR) start->identify_byproduct dehalogenation Dehalogenation Product (e.g., Aniline) identify_byproduct->dehalogenation Aryl-H double_arylation Double Arylation Product identify_byproduct->double_arylation Dimer incomplete_reaction Incomplete Reaction identify_byproduct->incomplete_reaction Starting Material lower_temp Lower Reaction Temperature dehalogenation->lower_temp optimize_catalyst Optimize Catalyst/Ligand dehalogenation->optimize_catalyst inert_atmosphere Ensure Inert Atmosphere dehalogenation->inert_atmosphere use_boc Use N-Boc-Piperazine double_arylation->use_boc control_stoichiometry Adjust Reactant Stoichiometry double_arylation->control_stoichiometry check_ph Verify and Adjust pH (for Cyclization) incomplete_reaction->check_ph increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp check_reagents Check Reagent Purity/Activity incomplete_reaction->check_reagents end Problem Resolved lower_temp->end optimize_catalyst->end inert_atmosphere->end use_boc->end control_stoichiometry->end check_ph->end increase_time_temp->end check_reagents->end

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: Scale-Up of 1-(4-Bromophenyl)piperazine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-(4-Bromophenyl)piperazine hydrochloride.

Troubleshooting Guide & FAQs

This guide addresses specific issues that may arise during the scale-up of this compound synthesis.

Yield and Purity Issues

Q1: We are observing a significant drop in yield when moving from a laboratory (gram) scale to a pilot (kilogram) scale. What are the likely causes and how can we address this?

A1: A drop in yield during scale-up is a common challenge and can be attributed to several factors:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1][2][3] The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient.[1]

    • Recommended Action:

      • Optimize Agitation: Ensure the stirrer design and speed are adequate for the larger volume to maintain a homogenous reaction mixture.

      • Controlled Reagent Addition: Instead of adding reagents all at once, use a controlled addition funnel or pump to manage the reaction exotherm and maintain a consistent temperature. For the initial chlorination step, the slow, dropwise addition of the diethanolamine/chloroform mixture is critical to keep the temperature below 30°C.[1]

      • Improve Heat Transfer: Utilize a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the appropriate temperature and flow rate.[4][5]

  • Suboptimal pH Control: The cyclization step is highly pH-sensitive, with an optimal pH of 6.[1] In a larger volume, maintaining a uniform pH can be challenging.

    • Recommended Action:

      • Multiple pH Probes: Use multiple calibrated pH probes to monitor the pH throughout the reactor.

      • Controlled Base Addition: Add the 50% sodium carbonate solution slowly and below the surface of the reaction mixture to avoid localized high pH zones and excessive foaming.[1]

Q2: We are seeing an increase in impurities in our pilot-scale batch compared to the lab-scale synthesis. How can we identify and control these impurities?

A2: Increased impurity formation at scale is often due to prolonged reaction times, temperature fluctuations, or localized concentration gradients.

  • Potential Impurities:

    • Unreacted Starting Materials: Incomplete reaction due to poor mixing or insufficient reaction time.

    • Over-alkylation Products: Reaction of the product with the alkylating agent.

    • Oxidation Products: Prolonged heating during the chlorination step can lead to the oxidation of β,β′-dichlorodiethylamine hydrochloride, resulting in a reddish-brown color.[1]

    • Dimeric Impurities: Similar to those found in aripiprazole synthesis, where two molecules of an intermediate couple.[6]

  • Recommended Actions:

    • Impurity Profiling: Use analytical techniques like HPLC and LC-MS to identify and quantify impurities in both lab and pilot-scale batches.

    • Optimize Reaction Conditions: Re-evaluate and optimize reaction parameters at the pilot scale. This may involve adjusting the temperature, reaction time, or stoichiometry of reactants.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation, especially during heating phases.

Process and Equipment Issues

Q3: We are struggling with controlling the exotherm during the chlorination of diethanolamine at a larger scale. What are the best practices for managing this?

A3: The reaction of diethanolamine with thionyl chloride is highly exothermic.

  • Recommended Actions:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry studies to understand the heat of reaction and the maximum rate of heat release.[2][7]

    • Semi-Batch Operation: Add the diethanolamine solution to the thionyl chloride in a controlled manner (semi-batch) rather than mixing them all at once (batch).[1]

    • Adequate Cooling Capacity: Ensure your pilot plant reactor's cooling system is capable of removing the heat generated by the reaction.[5]

    • Emergency Quenching Plan: Have a documented procedure for quenching the reaction in case of a thermal runaway.

Q4: During the cyclization step, we are experiencing excessive foaming upon the addition of sodium carbonate. How can this be controlled?

A4: Foaming is caused by the release of carbon dioxide gas when sodium carbonate neutralizes the hydrochloric acid formed during the reaction.[1]

  • Recommended Actions:

    • Slow, Sub-surface Addition: Add the sodium carbonate solution slowly and beneath the surface of the reaction mixture.

    • Adequate Headspace: Ensure the reactor has sufficient headspace (at least 20-25% of the total volume) to accommodate the foam.

    • Antifoaming Agent: Consider the use of a suitable antifoaming agent, ensuring it does not interfere with the reaction or purification.

Crystallization and Isolation

Q5: Our final product crystallization in ethanol is resulting in a fine powder that is difficult to filter at the pilot scale. How can we improve the crystal size and morphology?

A5: Achieving a consistent and suitable crystal form is crucial for isolation and purification.

  • Recommended Actions:

    • Controlled Cooling: Implement a controlled cooling profile instead of crash-cooling. A slower cooling rate generally promotes the growth of larger crystals.

    • Seeding: Introduce a small quantity of previously isolated, high-quality crystals (seed crystals) at the appropriate temperature to encourage controlled crystallization.

    • Solvent System Optimization: While absolute ethanol is a good starting point[1], you could experiment with co-solvent systems to modify the solubility and crystallization behavior.

    • Anti-Solvent Addition: Consider the controlled addition of an anti-solvent to the ethanol solution to induce crystallization.

Data Presentation: Lab vs. Pilot Scale Comparison

The following table summarizes the expected changes in key parameters when scaling up the production of this compound. The pilot scale values are illustrative and should be optimized for a specific process and equipment.

ParameterLaboratory Scale (e.g., 0.2 mol)Pilot Scale (e.g., 20 mol)Rationale for Change
Yield ~48.3%[1]40-50%Potential for lower yield due to mass/heat transfer limitations and increased side reactions. Optimization can bring it closer to the lab scale.
Purity (HPLC) ~95.7%[1]94-96%May decrease slightly due to less efficient mixing and heat control, potentially increasing side-product formation.
Reaction Time (Chlorination) ~3.5 hours[1]5-7 hoursSlower, controlled addition of reagents is necessary to manage the exotherm in a larger volume.
Reaction Time (Cyclization) Monitored by pHMonitored by pH and in-process controls (e.g., HPLC)The reaction endpoint is determined by the stabilization of pH, but at a larger scale, in-process analytical checks are recommended to ensure completion.
Temperature Control (Chlorination) < 30°C[1]< 30°CStrict temperature control remains critical. Requires a more robust cooling system at scale.
Stirrer Speed e.g., 200-300 RPMVaries (tip speed is a better scale-up parameter)Needs to be adjusted to ensure adequate mixing in the larger vessel. Maintaining a constant power per unit volume or tip speed is a common scale-up strategy.[3]
Isolation Method Suction FiltrationCentrifugation or Nutsche Filter-DryerMore efficient and contained methods are required for handling larger quantities of solids and solvents.

Experimental Protocols

Laboratory Scale Synthesis (Based on 0.2 mol Diethanolamine)

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

  • In a four-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve 52.3g (0.44mol) of thionyl chloride in 10mL of chloroform.

  • Cool the flask in an ice-water bath.

  • Slowly add a mixture of 21.5g (0.2mol) of diethanolamine and 15mL of chloroform dropwise over 3 hours, ensuring the reaction temperature does not exceed 30°C.[1]

  • After the addition is complete, remove the ice-water bath and stir at room temperature for 1 hour.

  • Slowly raise the temperature to 50°C and hold for 30 minutes after all solids have dissolved.

  • Cool the mixture to room temperature and collect the white to slightly yellowish-green solid by suction filtration. This intermediate can be used directly in the next step.

Step 2: Synthesis of this compound

  • In a four-necked flask with a reflux condenser and mechanical stirrer, dissolve 12.7g (0.07mol) of β,β′-dichlorodiethylamine hydrochloride in 55mL of water.

  • Heat the mixture until the solid is completely dissolved.

  • Add 0.07 mol of 4-bromoaniline.

  • Monitor the pH every 30 minutes and add a 50% sodium carbonate aqueous solution dropwise to maintain the pH at 6.[1]

  • Continue the reaction until the pH no longer decreases, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitate, wash the filter cake twice with water and twice with absolute ethanol.

  • Dry the product to obtain white crystals.

  • For further purification, recrystallize from absolute ethanol.[1]

Pilot Scale Synthesis (Illustrative, e.g., 20 mol Diethanolamine)

Equipment: 100L glass-lined reactor with a jacketed temperature control unit, reflux condenser, mechanical stirrer (e.g., retreat curve impeller), and a port for controlled liquid addition.[4][8][9]

Step 1: Preparation of β,β′-dichlorodiethylamine hydrochloride

  • Charge the reactor with 5.23 kg (44 mol) of thionyl chloride and 1.0 L of chloroform.

  • Cool the reactor jacket to 5-10°C.

  • In a separate vessel, prepare a solution of 2.15 kg (20 mol) of diethanolamine in 1.5 L of chloroform.

  • Transfer this solution to the reactor via a dosing pump over 5-6 hours, maintaining the internal temperature below 30°C.

  • After the addition, allow the mixture to stir at 20-25°C for 1 hour.

  • Slowly increase the jacket temperature to raise the internal temperature to 50°C and hold for 1 hour.

  • Cool the reactor contents to 15-20°C. The resulting slurry of the intermediate is used directly in the next step.

Step 2: Synthesis of this compound

  • To the slurry from the previous step, add 5.5 L of water and 7.0 mol of 4-bromoaniline.

  • Start vigorous agitation and heat the reactor to 80-90°C to dissolve the solids.

  • Prepare a 50% (w/w) solution of sodium carbonate in water.

  • Once the solids are dissolved, begin the controlled addition of the sodium carbonate solution to maintain the pH of the reaction mixture at 6.0 ± 0.2. Monitor the pH continuously with a calibrated probe.

  • Continue the reaction at 80-90°C, adding sodium carbonate as needed, until the pH remains stable for at least 1 hour. Monitor the reaction completion with an in-process HPLC check.

  • Once complete, cool the reactor contents to 20-25°C over 2-3 hours.

  • Isolate the product using a centrifuge or a Nutsche filter-dryer.

  • Wash the product cake with water until the washings are neutral, followed by a wash with cold absolute ethanol.

  • Dry the product under vacuum at 60-70°C until a constant weight is achieved.

  • If required, recrystallize the crude product from absolute ethanol in a separate crystallization vessel.

Visualizations

Chemical Synthesis Pathway

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyclization & Salt Formation Diethanolamine Diethanolamine Intermediate β,β'-dichlorodiethylamine hydrochloride Diethanolamine->Intermediate Chloroform T < 30°C ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Intermediate Bromoaniline 4-Bromoaniline Product 1-(4-Bromophenyl)piperazine Hydrochloride Bromoaniline->Product SodiumCarbonate Sodium Carbonate (Na2CO3) SodiumCarbonate->Product (pH control) Intermediate->Product Water pH = 6

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

G Start Low Yield at Pilot Scale CheckMixing Evaluate Mixing Efficiency Start->CheckMixing CheckTemp Review Temperature Profile CheckMixing->CheckTemp Mixing OK ImproveAgitation Increase Stirrer Speed/ Change Impeller Design CheckMixing->ImproveAgitation Mixing Poor CheckpH Verify pH Control CheckTemp->CheckpH Temp OK ControlledAddition Implement Slower, Controlled Reagent Addition CheckTemp->ControlledAddition Exotherm Spike ImproveCooling Enhance Reactor Cooling (Jacket Temp/Flow) CheckTemp->ImproveCooling General Overheating pHProbe Calibrate/Add pH Probes CheckpH->pHProbe Inconsistent pH SlowBase Slow, Sub-surface Base Addition CheckpH->SlowBase Foaming/Local pH Spike End Yield Improved CheckpH->End pH OK ImproveAgitation->CheckTemp ControlledAddition->CheckpH ImproveCooling->CheckpH pHProbe->End SlowBase->End

Caption: Troubleshooting workflow for addressing low yield during scale-up.

Interplay of Scale-Up Challenges

Caption: Logical relationships between key challenges in chemical process scale-up.

References

resolving solubility problems of 1-(4-Bromophenyl)piperazine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for resolving solubility challenges encountered with 1-(4-Bromophenyl)piperazine hydrochloride in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key solubility data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is a salt form designed to improve upon the poor aqueous solubility of its free base.[1][2] Published data indicates a solubility of 10 mg/mL in PBS (pH 7.2) and it is also described as being soluble in water.[3][4] However, exceeding this concentration or altering the solution's properties (e.g., pH, temperature) can lead to precipitation.

Q2: My this compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. Why did this happen and how can I prevent it?

A2: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the overall solvating capacity for the compound can decrease dramatically, causing it to precipitate.

To prevent this, consider the following:

  • Optimize the final DMSO concentration: Keep the final DMSO concentration in your aqueous solution as low as possible, typically below 0.5%, to avoid impacting biological assays.[5]

  • Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions with intermediate solutions containing a decreasing gradient of DMSO.

  • Vigorous mixing: Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid dispersion and avoid localized high concentrations.[6]

Q3: How does pH affect the solubility of this compound?

A3: As the hydrochloride salt of a basic compound, the solubility of this compound is pH-dependent.[7] Generally, its solubility is expected to be higher in acidic conditions (lower pH) where the piperazine nitrogens are more likely to be protonated, enhancing its interaction with water. Conversely, as the pH increases and the compound deprotonates to its free base form, the solubility is likely to decrease.[8]

Q4: Can temperature be used to improve the solubility of this compound?

A4: For many salts, solubility increases with temperature.[9] Gently warming the solution may help to dissolve the compound. However, the stability of this compound at elevated temperatures in your specific buffer should be considered to avoid degradation. It is advisable to prepare solutions fresh and, if warming is used, to cool the solution to the experimental temperature before use, while monitoring for any precipitation.

Q5: Are there advanced methods to improve the solubility if standard techniques fail?

A5: Yes, if pH adjustment and co-solvents are insufficient, several advanced formulation strategies can be employed for piperazine derivatives:

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate the poorly soluble compound, forming an inclusion complex with enhanced aqueous solubility.[5][10]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can improve the dissolution rate.[5]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can alter the physicochemical properties, including solubility.[5]

  • Prodrug Approach: Modifying the molecule to a more soluble prodrug that converts to the active compound in-vivo is another strategy.[5]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent/BufferTemperatureConcentrationReference
Dimethyl Sulfoxide (DMSO)Not Specified10 mg/mL[3]
Phosphate-Buffered Saline (PBS) pH 7.2Not Specified10 mg/mL[3]
WaterNot SpecifiedSoluble[4]

Troubleshooting Guide

If you are experiencing issues with the solubility of this compound, follow this troubleshooting workflow.

Troubleshooting Workflow for Solubility Issues start Precipitation Observed in Aqueous Solution check_concentration Is the concentration below 10 mg/mL? start->check_concentration reduce_concentration Reduce concentration to < 10 mg/mL check_concentration->reduce_concentration No check_dmso Was a DMSO stock used? check_concentration->check_dmso Yes reduce_concentration->check_dmso optimize_dmso Optimize Dilution: - Stepwise dilution - Vigorous mixing - Final DMSO < 0.5% check_dmso->optimize_dmso Yes adjust_ph Adjust pH of Aqueous Buffer (Lower pH may improve solubility) check_dmso->adjust_ph No optimize_dmso->adjust_ph solution_clear Solution is Clear optimize_dmso->solution_clear Success gentle_warming Apply Gentle Warming (Monitor for stability and precipitation upon cooling) adjust_ph->gentle_warming adjust_ph->solution_clear Success advanced_formulation Consider Advanced Formulations: - Cyclodextrins - Nanosuspensions - Co-crystals gentle_warming->advanced_formulation gentle_warming->solution_clear Success advanced_formulation->solution_clear

A logical workflow for troubleshooting precipitation issues.

Experimental Protocols

Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility

This protocol outlines the "shake-flask" method, which is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

Methodology:

  • Add an excess amount of this compound to a vial (e.g., 20 mg to 1 mL of buffer) to create a slurry.

  • Cap the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the slurry for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Protocol 2: Preparation of a Stock Solution and Dilution into Aqueous Buffer

This protocol provides a best-practice approach for preparing a stock solution in an organic solvent and diluting it into an aqueous medium for experimental use.

Materials:

  • This compound

  • DMSO (or other suitable organic solvent)

  • Target aqueous buffer

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a desired amount of this compound.

    • Dissolve it in 100% DMSO to a high concentration (e.g., 100 mM or ~27.8 mg/mL). Ensure the compound is fully dissolved. Gentle warming and vortexing can be used if necessary. Store the stock solution appropriately, often at -20°C.

  • Dilution into Aqueous Buffer:

    • Bring the stock solution and the aqueous buffer to room temperature.

    • Vortex the aqueous buffer.

    • While the buffer is still vortexing, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This ensures rapid mixing and minimizes localized high concentrations that can cause precipitation.

    • Ensure the final concentration of DMSO in the solution is below the tolerance level of your experimental system (e.g., <0.5%).

Role in Drug Development

This compound is a key intermediate in the synthesis of various psychoactive drugs, particularly those that target serotonin receptors.[11] Its chemical structure serves as a versatile building block for creating more complex molecules with therapeutic potential.

Role as a Synthetic Intermediate start 1-(4-Bromophenyl)piperazine Hydrochloride synthesis Chemical Synthesis (e.g., coupling reactions) start->synthesis api Active Pharmaceutical Ingredient (API) synthesis->api receptor Serotonin Receptors api->receptor Targets effect Therapeutic Effect (e.g., Antidepressant, Anxiolytic) receptor->effect Modulates

Diagram illustrating the role of the compound in drug synthesis.

References

analytical methods for detecting impurities in 1-(4-Bromophenyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 1-(4-Bromophenyl)piperazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for purity assessment of this compound?

A1: The most common and robust analytical techniques for determining the purity of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] HPLC is widely used for quantitative analysis of non-volatile and thermally labile compounds, while GC-MS is excellent for identifying volatile impurities.[2][3]

Q2: What are the potential impurities I should be looking for in this compound?

A2: Impurities can originate from the synthesis process or degradation. Potential impurities include:

  • Starting materials: Unreacted diethanolamine or substituted anilines.[4]

  • Intermediates: Such as β,β′-dichlorodiethylamine hydrochloride.[4]

  • By-products: Formed during the cyclization reaction.[4]

  • Degradation products: Arising from hydrolysis, oxidation, or exposure to light.[5] Piperazine derivatives can be susceptible to pH-related degradation.[5]

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like piperazine derivatives is a common issue in RP-HPLC.[5] It is often caused by strong interactions between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can:

  • Adjust mobile phase pH: Increasing the pH can suppress the ionization of silanol groups, but care must be taken not to exceed the column's pH stability range.

  • Use a base-deactivated column: These columns have been end-capped to minimize the number of free silanol groups.

  • Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can help to mask the active sites on the stationary phase.[5]

Q4: I am having trouble retaining this compound on my C18 column. What are my options?

A4: Poor retention of polar, basic compounds on traditional reversed-phase columns can be challenging.[6][7] If you are experiencing this issue, consider the following:

  • Use a different stationary phase: A C8, phenyl, or cyano column might offer different selectivity and better retention.[5]

  • Employ ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic analytes.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique well-suited for the retention of polar compounds.

Q5: Can I use UV detection for impurity analysis of this compound?

A5: Yes, this compound has a UV absorbance maximum (λmax) at approximately 252 nm, making it suitable for UV detection.[8] However, if you are dealing with impurities that lack a UV chromophore, alternative detection methods like mass spectrometry (MS), evaporative light scattering detection (ELSD), or charged aerosol detection (CAD) would be necessary.[6]

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with stationary phase; Column overload- Add a competing base (e.g., triethylamine) to the mobile phase.[5]- Use a base-deactivated (end-capped) column.- Adjust mobile phase pH.[5]- Reduce sample concentration.
Poor Resolution Inadequate separation between analyte and impurities- Optimize mobile phase composition (organic modifier ratio).- Change the organic modifier (e.g., methanol instead of acetonitrile).[5]- Implement a gradient elution program.[5]- Try a column with a different stationary phase (e.g., Phenyl, Cyano).[5]
Inconsistent Retention Times Unstable HPLC system; Column degradation- Ensure the system is fully equilibrated with the mobile phase.[1]- Check for leaks in the pump and connections.- Verify the mobile phase composition is accurate and degassed.- Use a guard column to protect the analytical column.- Flush the column with a strong solvent after each run.[1]
Extraneous Peaks Contaminated mobile phase or sample; Carryover- Filter all mobile phases and samples.[1]- Run a blank injection of the diluent to check for contamination.[1]- Implement a robust needle wash procedure in the autosampler method.
GC-MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
No Peaks Detected Injection issue; Compound not reaching the detector- Verify syringe is drawing and dispensing the sample correctly.- Check for leaks in the injection port septum and gas lines.- Ensure the transfer line and ion source temperatures are appropriate.[2]
Broad or Tailing Peaks Active sites in the inlet or column; Inappropriate flow rate- Use a deactivated inlet liner.- Check for column contamination and bake out if necessary.- Optimize the carrier gas flow rate.[2]
Poor Sensitivity Ion source contamination; Inefficient ionization- Clean the ion source.[2]- Ensure proper tuning of the mass spectrometer.- Check for vacuum leaks.

Experimental Protocols

Protocol 1: RP-HPLC Method for Purity Analysis

This method is adapted from a protocol for a similar arylpiperazine derivative and is suitable for the quantitative determination of purity.[1]

1. Reagents and Materials:

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm)

2. Solution Preparation:

  • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.[1]

  • Mobile Phase: Prepare a mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.[1]

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.[1]

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[1]

3. Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Detection UV at 252 nm[8]
Injection Volume 10 µL
Column Temperature 35°C

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Inject a blank (diluent) to ensure no interfering peaks are present.[1]

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • Calculate the purity by the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a general framework for identifying volatile and semi-volatile impurities.

1. Reagents and Materials:

  • This compound sample

  • Methanol or other suitable solvent (GC grade)

  • GC-MS system with a capillary column (e.g., Equity-5, 30 m x 0.25 mm i.d. x 0.25 µm film thickness).[3]

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., methanol) to achieve a concentration of approximately 1 mg/mL.

  • Vortex to ensure complete dissolution.

3. GC-MS Conditions:

Parameter Condition
Column Equity-5 (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min[2]
Inlet Temperature 250°C[2]
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program Initial temp 75°C, hold for 1 min, ramp at 20°C/min to 180°C, hold for 3 min, then ramp at 20°C/min to 320°C, hold for 7 min.[2]
Transfer Line Temp 280°C[2]
Ion Source Temp 230°C[2]
Ionization Mode Electron Ionization (EI) at 70 eV[2]
Mass Range 40-550 amu

4. Data Analysis:

  • Identify the main peak corresponding to 1-(4-Bromophenyl)piperazine.

  • Analyze the mass spectra of any additional peaks and compare them against a spectral library (e.g., NIST) to tentatively identify impurities.

Data Presentation

Table 1: Hypothetical HPLC Purity Analysis Data
Peak No. Retention Time (min) Area Area (%) Identity
13.515000.10Unknown Impurity
24.830000.20Starting Material
36.2149025099.651-(4-Bromophenyl)piperazine
48.17500.05Unknown Impurity
Total 1495500 100.00
Table 2: Potential Impurities and their Likely m/z Fragments in GC-MS
Potential Impurity Molecular Weight Likely m/z Fragments
Piperazine86.1486, 56, 42
4-Bromoaniline172.02171/173, 92, 65
1,4-Dibromobenzene235.91234/236/238, 155/157, 76

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample & Reference Standard C Dissolve in Diluent (e.g., 100 µg/mL) A->C B Prepare Mobile Phase (Buffer + Acetonitrile) D Filter Sample Solution C->D E Equilibrate System D->E Inject F Inject Blank E->F G Inject Standard F->G H Inject Sample G->H I Integrate Peaks H->I Acquire Data J Calculate Purity (% Area Normalization) I->J K Generate Report J->K

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting_Logic cluster_tailing Tailing Solutions cluster_resolution Resolution Solutions start Problem Encountered (e.g., Poor Peak Shape) q1 Is it Peak Tailing? start->q1 a1 Adjust Mobile Phase pH q1->a1 Yes q2 Is it Poor Resolution? q1->q2 No a2 Add Competing Base (TEA) a1->a2 a3 Use Base-Deactivated Column a2->a3 end Problem Resolved a3->end b1 Optimize Mobile Phase Ratio q2->b1 Yes q2->end No b2 Implement Gradient Elution b1->b2 b3 Try Different Column b2->b3 b3->end

Caption: Logical flow for troubleshooting common HPLC issues.

References

Validation & Comparative

A Comparative Guide to Arylpiperazines for Researchers and Drug Development Professionals: Spotlight on 1-(4-Bromophenyl)piperazine Hydrochloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacological landscape of arylpiperazines, offering a comparative perspective on their receptor binding affinities, functional activities, and the pivotal role of 1-(4-Bromophenyl)piperazine hydrochloride as a synthetic scaffold.

The arylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally acting drugs targeting a range of neurological and psychiatric disorders. These compounds are renowned for their interactions with various G-protein coupled receptors (GPCRs), particularly serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This guide provides a comparative overview of the pharmacological profiles of several key arylpiperazines, with a special focus on this compound, a crucial intermediate in the synthesis of novel psychoactive agents.[1][2]

Introduction to this compound

This compound is a versatile chemical intermediate widely utilized in the synthesis of more complex arylpiperazine derivatives with therapeutic potential.[1] While direct and extensive pharmacological data on this specific precursor is limited in publicly available literature, its structural motif, a 4-bromo-substituted phenyl ring attached to a piperazine core, is a key determinant of the pharmacological activity of its derivatives. Structure-activity relationship (SAR) studies on analogous compounds suggest that the nature and position of the halogen substituent on the phenyl ring can significantly influence receptor affinity and selectivity. For instance, in some classes of psychoactive compounds, the substitution of a fluorine or chlorine atom with a bromine atom has been shown to enhance potency for both dopamine and serotonin release.

Comparative Receptor Binding Affinities of Arylpiperazines

To provide a quantitative comparison, the following tables summarize the in vitro binding affinities (Ki, in nM) of various arylpiperazine derivatives for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Compound5-HT1A5-HT2A5-HT2C5-HT7Reference(s)
Aripiprazole 0.343.41519
Buspirone 14.5398--[3]
Gepirone 38>10,000--[3]
Ipsapirone 10>10,000--[3]
Tandospirone 271300--[3]
mCPP 1300360--[4]
Compound 9b 23.939.4-45.0[5]
Compound 12a 41.5315-42.5[5]
SER-68 --1.13-[6]
SER-79 weak-21.4-[6]

Table 2: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD2D2LD3Reference(s)
Aripiprazole 3.30.740.8
Buspirone 417--[3]
Compound 6a --High Affinity[7]
Compound 7a --High Affinity[7]
Compound 9b >10,000--[5]
Compound 12a 300--[5]
Haloperidol --High Affinity[7]

Table 3: Adrenergic Receptor Binding Affinities (Ki, nM)

Compoundα1α1aα2Reference(s)
Aripiprazole 57--
Buspirone 398--[3]
mCPP --570[4]
Novel Antagonists -0.66-[8]

Functional Activity and Signaling Pathways

The interaction of arylpiperazines with their target receptors initiates intracellular signaling cascades. The functional outcome, whether agonism, partial agonism, or antagonism, is crucial for their therapeutic effect.

Signaling Pathways Overview

Arylpiperazines that bind to GPCRs can trigger multiple downstream signaling pathways. Two of the most well-characterized are the G-protein-dependent pathway, which often involves the modulation of cyclic AMP (cAMP) levels, and the β-arrestin-mediated pathway, which can lead to receptor desensitization, internalization, and G-protein-independent signaling.

G_Protein_Signaling G-Protein Dependent Signaling Pathway Ligand Arylpiperazine (Agonist) Receptor GPCR (e.g., 5-HT1A, D2) Ligand->Receptor Binds G_Protein G-Protein (Gαi/s) Receptor->G_Protein Activates Effector Adenylate Cyclase G_Protein->Effector Modulates Second_Messenger cAMP Effector->Second_Messenger Produces/Inhibits PKA Protein Kinase A Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: G-Protein Signaling Cascade.

Beta_Arrestin_Signaling β-Arrestin Mediated Pathway Ligand Arylpiperazine (Agonist) Receptor GPCR Ligand->Receptor Binds GRK GRK Receptor->GRK Activates Beta_Arrestin β-Arrestin Receptor->Beta_Arrestin Recruits GRK->Receptor Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-Protein Independent Signaling (e.g., MAPK) Beta_Arrestin->Signaling

Caption: β-Arrestin Recruitment and Signaling.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological profile of arylpiperazines.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).

  • Radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors).

  • Test compound (e.g., 1-(4-Bromophenyl)piperazine derivative).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Start Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate Components in 96-well plate Start->Incubation Filtration Rapid Filtration (Separate bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of the second messenger cyclic AMP (cAMP) upon receptor activation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of a test compound.

Materials:

  • Whole cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Test compound.

  • Forskolin (an adenylate cyclase activator, for Gi-coupled receptors).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

Procedure:

  • Seed cells in a 96- or 384-well plate and grow to confluence.

  • Replace the growth medium with assay buffer.

  • For antagonist/inverse agonist testing, pre-incubate the cells with the test compound.

  • For agonist testing, directly add the test compound. For antagonist testing, add a known agonist at its EC80 concentration. For Gi-coupled receptors, also add forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.

  • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

Objective: To assess the ability of a compound to promote the interaction between a GPCR and β-arrestin.

Materials:

  • Cells co-expressing the GPCR of interest and a β-arrestin fusion protein (e.g., linked to a reporter enzyme or fluorescent protein).

  • Test compound.

  • Assay-specific substrate or reagents for the reporter system.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Plate the engineered cells in a multi-well plate.

  • Add the test compound at various concentrations.

  • Incubate for a specified period (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Add the detection reagents according to the manufacturer's protocol.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Plot the signal as a function of compound concentration to determine the EC50 for β-arrestin recruitment.

Conclusion

Arylpiperazines represent a rich and diverse class of pharmacologically active compounds. While this compound serves primarily as a foundational building block, the data presented for its more complex analogs highlight the profound impact of structural modifications on receptor affinity and functional activity. The provided experimental protocols offer a standardized framework for the continued exploration and characterization of novel arylpiperazine derivatives, aiding researchers and drug development professionals in their quest for more effective and selective therapeutics for a range of CNS disorders. The continued investigation into the structure-activity relationships within this chemical class holds significant promise for the future of neuropharmacology.

References

The Synthetic Precursor: Validating the Potential of 1-(4-Bromophenyl)piperazine Hydrochloride in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1-(4-Bromophenyl)piperazine hydrochloride serves as a critical starting material in the synthesis of novel psychoactive compounds. While direct binding affinity data for this precursor is not extensively available, its core structure is a well-established pharmacophore found in numerous potent and selective ligands for central nervous system (CNS) targets, particularly serotonin and dopamine receptors. This guide provides a comparative analysis of the binding affinities of key arylpiperazine derivatives synthesized from similar precursors, alongside detailed experimental protocols to facilitate the validation of new chemical entities derived from this compound.

Comparative Binding Affinity of Arylpiperazine Derivatives

To illustrate the therapeutic potential of compounds derived from a 1-phenylpiperazine core, this section presents the binding affinities of two well-characterized drugs: Vortioxetine, a multimodal antidepressant, and Buspirone, an anxiolytic agent. These compounds, while structurally more complex, share the foundational phenylpiperazine moiety and offer a benchmark for the expected pharmacological activity of derivatives of 1-(4-Bromophenyl)piperazine.

CompoundReceptor/TransporterBinding Affinity (Ki, nM)
Vortioxetine Serotonin Transporter (SERT)1.6[1][2]
5-HT1A Receptor15[1][2]
5-HT1B Receptor33[1][2]
5-HT1D Receptor54[1][2]
5-HT3 Receptor3.7[1][2]
5-HT7 Receptor19[1][2]
Norepinephrine Transporter (NET)113[2]
Dopamine Transporter (DAT)>1000[2]
Buspirone 5-HT1A Receptor4 - 78
Dopamine D2 Receptor484[3]
Dopamine D3 Receptor98[3]
Dopamine D4 Receptor29.2[3]

Experimental Protocols for Binding Affinity Determination

Accurate assessment of the binding affinity of newly synthesized compounds is paramount. The following are generalized protocols for radioligand binding assays, a gold-standard method for quantifying ligand-receptor interactions.

Radioligand Binding Assay for 5-HT1A Receptor

This competitive binding assay determines the affinity of a test compound for the human 5-HT1A receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).

  • Test Compound: The novel derivative of 1-(4-Bromophenyl)piperazine.

  • Non-specific Binding Control: Serotonin (5-HT) or unlabeled 8-OH-DPAT at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[4]

  • Instrumentation: Scintillation counter and a cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the 5-HT1A receptor in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of the test compound.

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [3H]8-OH-DPAT, and assay buffer.

      • Non-specific Binding: Membrane preparation, [3H]8-OH-DPAT, and a high concentration of a non-radiolabeled ligand.

      • Competition: Membrane preparation, [3H]8-OH-DPAT, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[5]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D2 Receptor

A similar competitive binding assay can be employed to determine the affinity for the dopamine D2 receptor.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human dopamine D2 receptor or from tissue rich in these receptors (e.g., corpus striatum).[6]

  • Radioligand: [3H]Spiperone.[7]

  • Test Compound: The novel derivative of 1-(4-Bromophenyl)piperazine.

  • Non-specific Binding Control: Haloperidol or Sulpiride at a high concentration (e.g., 1-10 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[6]

  • Other materials and instruments are the same as for the 5-HT1A assay.

Procedure: The procedure is analogous to the 5-HT1A receptor binding assay, with the appropriate substitution of the D2 receptor membrane preparation, radioligand, and non-specific binding control.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the conceptualization of the underlying biology and experimental design, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5-HT1A_Receptor 5-HT1A Receptor Serotonin->5-HT1A_Receptor Binds to G_Protein Gi/o Protein 5-HT1A_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase G Start Start Prepare_Membranes Prepare Receptor Membrane Homogenate Start->Prepare_Membranes Prepare_Reagents Prepare Radioligand and Test Compound Dilutions Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Total, Non-specific, Competition Prepare_Membranes->Assay_Setup Prepare_Reagents->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Filtration Rapid Vacuum Filtration and Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

References

Comparative In Vivo Efficacy of 1-(4-Bromophenyl)piperazine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical in vivo performance of novel therapeutic agents derived from the 1-(4-Bromophenyl)piperazine hydrochloride scaffold. This report details the efficacy of these compounds in models of depression, cognitive dysfunction, and oncology, providing direct comparisons with established alternative treatments.

Introduction

This compound is a versatile chemical scaffold that serves as a foundational structure for a variety of pharmacologically active agents. Its derivatives have shown promise in diverse therapeutic areas, leveraging the unique properties conferred by the bromophenyl and piperazine moieties. This guide provides a comparative analysis of the in vivo efficacy of key drug candidates derived from this scaffold, with a focus on vortioxetine for major depressive disorder and cognitive symptoms, and an exploration of the potential of other derivatives in oncology.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is a multimodal antidepressant that has demonstrated efficacy in treating major depressive disorder (MDD) and associated cognitive dysfunction. Its mechanism of action is complex, involving serotonin (5-HT) transporter (SERT) inhibition, 5-HT1A receptor agonism, 5-HT1B receptor partial agonism, and antagonism of 5-HT3, 5-HT1D, and 5-HT7 receptors. This multifaceted profile is believed to contribute to its broad spectrum of activity.

In Vivo Efficacy in Models of Depression and Cognitive Impairment

Preclinical studies in rodent models have consistently demonstrated the antidepressant-like and pro-cognitive effects of vortioxetine.

Table 1: Summary of In Vivo Efficacy of Vortioxetine in Rodent Models

Animal ModelStress ParadigmVortioxetine TreatmentKey FindingsAlternative TreatmentComparative Outcome
Long Evans Rats9 weeks Chronic Mild Stress (CMS)Last 4 weeks (in diet)Reversed anhedonic-like state in 70% of animals.--
Wistar Albino Rats6 weeks Chronic Unpredictable Mild Stress (CUMS)Concurrent with stressAlleviated stress-induced pathological changes.--
Chronically Stressed RatsChronic Unpredictable Stress (CUS)24 mg/kg/day (in diet)Restored active coping behavior.--
Middle-aged MiceAge-associated cognitive declineChronic (1 month)Restored age-associated reduction in Arc/Arg3.1 and c-Fos transcripts.FluoxetineVortioxetine, but not fluoxetine, restored these transcripts.[1]
5-HT Depleted RatsPCPA-induced memory impairmentAcute treatmentRestored memory performance.Escitalopram, DuloxetineVortioxetine, but not escitalopram or duloxetine, restored memory at similar SERT occupancies.[2]
MiceAβ1-42 oligomer-induced cognitive deficitsChronic (24 days)Prevented cognitive deficits and depressive-like phenotype.FluoxetineBoth vortioxetine and fluoxetine were effective.[3][4]
Experimental Protocols

Chronic Mild Stress (CMS) in Rats:

  • Animals: Male Long Evans or Wistar Albino rats.

  • Stress Protocol: Animals are subjected to a varied sequence of mild, unpredictable stressors over a period of 6-9 weeks. Stressors include cage tilt, soiled cage, food or water deprivation, and altered light/dark cycle.

  • Drug Administration: Vortioxetine is administered in the diet for the last 4 weeks of the stress paradigm.

  • Behavioral Assessment: Anhedonia is assessed using the sucrose preference test.

Forced Swim Test (FST) in Rodents:

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[5]

  • Procedure: Animals are placed in the water for a 6-minute session.[6] The duration of immobility in the last 4 minutes is recorded. A reduction in immobility time is indicative of an antidepressant-like effect.[7]

  • Drug Administration: Vortioxetine or comparator drugs are administered prior to the test, with the timing dependent on the study design (acute or chronic).

Signaling Pathways

Vortioxetine's pro-cognitive effects are linked to its ability to modulate neuroplasticity. It enhances synaptic plasticity and promotes dendritic branching and spine maturation.[1] Key signaling pathways influenced by vortioxetine are depicted below.

Vortioxetine_Signaling_Pathway cluster_Vortioxetine Vortioxetine cluster_Receptors Serotonin Receptors & Transporter cluster_Neurotransmission Neurotransmitter Release cluster_Plasticity Neuroplasticity Vortioxetine Vortioxetine SERT SERT (Inhibition) Vortioxetine->SERT HT1A 5-HT1A (Agonism) Vortioxetine->HT1A HT1B 5-HT1B (Partial Agonism) Vortioxetine->HT1B HT3 5-HT3 (Antagonism) Vortioxetine->HT3 HT7 5-HT7 (Antagonism) Vortioxetine->HT7 Serotonin ↑ Serotonin SERT->Serotonin HT1A->Serotonin HT1B->Serotonin Glutamate ↑ Glutamate HT3->Glutamate HT7->Glutamate CaMKII ↑ p-CaMKIIα Glutamate->CaMKII GluA1 ↑ p-GluA1 (S845) CaMKII->GluA1 Arc ↑ Arc/Arg3.1 GluA1->Arc Cofilin ↑ p-Cofilin Arc->Cofilin

Caption: Vortioxetine's multimodal action on serotonin signaling pathways enhances neuroplasticity.

Quinazoline Derivatives in Oncology

The 1-(4-Bromophenyl)piperazine scaffold has also been utilized in the synthesis of quinazoline derivatives with potential anticancer activity. While in vivo data for N-(4-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A9) is not yet available in published literature, studies on analogous quinazoline compounds demonstrate the promise of this chemical class in oncology.

In Vivo Efficacy of a Representative Quinazoline Derivative

One study investigated a novel 4,6-disubstituted quinazoline derivative as a PI3K inhibitor.[8]

Table 2: In Vivo Antitumor Efficacy of a Representative Quinazoline Derivative

CompoundIn Vivo ModelDosageTumor Growth InhibitionMechanism of Action
Quinazoline Derivative (Compound 26)HCT-116 and MCF-7 xenograftsNot specifiedSignificant antitumor activityPI3K inhibition
Experimental Protocol for Xenograft Studies
  • Cell Lines: Human cancer cell lines (e.g., HCT-116, MCF-7).

  • Animals: Immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.

  • Drug Administration: Once tumors reach a palpable size, animals are randomized into control and treatment groups. The test compound is administered, typically orally or via intraperitoneal injection, at a specified dose and schedule.

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

Conclusion

Derivatives of this compound represent a promising area of drug discovery. Vortioxetine stands out as a clinically successful example, with robust preclinical in vivo data supporting its efficacy in depression and cognitive dysfunction, and demonstrating advantages over traditional SSRIs in certain models. The exploration of other derivatives, such as those with a quinazoline core, for applications in oncology is an active area of research. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

Experimental_Workflow_Xenograft start Start cell_culture Cancer Cell Culture (e.g., HCT-116, MCF-7) start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice (Control & Treatment Groups) tumor_growth->randomization treatment Drug Administration (e.g., Oral, IP) randomization->treatment monitoring Tumor Volume Measurement (Regularly with Calipers) treatment->monitoring endpoint Study Endpoint monitoring->endpoint Pre-defined endpoint (e.g., tumor size, time) analysis Tumor Excision, Weighing, and Data Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy testing in a xenograft mouse model.

References

A Comparative Analysis of 1-(4-Bromophenyl)piperazine and 1-(4-chlorophenyl)piperazine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Phenylpiperazine Analogs

In the landscape of neuropharmacological research, phenylpiperazine derivatives represent a significant class of compounds, many of which exhibit notable activity at aminergic G-protein coupled receptors (GPCRs), including serotonin and dopamine receptors. This guide provides a comparative overview of the pharmacological activity of two closely related para-substituted halo-phenylpiperazines: 1-(4-Bromophenyl)piperazine hydrochloride (pBPP) and 1-(4-chlorophenyl)piperazine (pCPP). Both compounds are recognized as psychoactive substances and serve as valuable intermediates in the synthesis of novel therapeutic agents.[1][2][3][4] This comparison aims to assist researchers in selecting the appropriate tool compound for their specific research needs by presenting available quantitative data, detailed experimental protocols, and illustrating relevant biological pathways.

Chemical Structures

CompoundStructure
1-(4-Bromophenyl)piperazine
alt text
1-(4-chlorophenyl)piperazine
alt text

Comparative Pharmacological Data: Receptor Binding Affinities

Table 1: Serotonin Receptor Binding Affinities (Ki in nM)

Receptor1-(4-Bromophenyl)piperazine (pBPP)1-(4-chlorophenyl)piperazine (pCPP)
5-HT1A Data Not Available199
5-HT2A Data Not AvailableData Not Available
5-HT2C Data Not AvailableData Not Available

Table 2: Dopamine Receptor Binding Affinities (Ki in nM)

Receptor1-(4-Bromophenyl)piperazine (pBPP)1-(4-chlorophenyl)piperazine (pCPP)
D2 Data Not Available~500-fold lower affinity than for D3
D3 Data Not AvailableHigh Affinity (nanomolar range)
D4 Data Not AvailableHigh Affinity

Note: The available data for 1-(4-chlorophenyl)piperazine at the D2 and D3 receptors comes from a study on a series of N-phenylpiperazine analogs, where it was shown to have high affinity for the D3 receptor with approximately 500-fold selectivity over the D2 receptor.[5]

Discussion of Activity

The limited available data suggests that both pBPP and pCPP are active within the central nervous system. Phenylpiperazine compounds, in general, are known to possess varying degrees of activity at 5-HT receptors, which can lead to central neuromodulatory effects.[6]

For 1-(4-chlorophenyl)piperazine (pCPP) , the existing data points towards a significant interaction with the dopamine D3 and D4 receptors, with a notable selectivity for D3 over D2.[5] This profile is of interest in research areas targeting neuropsychiatric disorders where D3 receptor modulation is implicated. Its affinity for the 5-HT1A receptor, although in the higher nanomolar range, suggests potential involvement in serotonergic signaling pathways.[5] The psychoactive properties of pCPP have been noted, and it is an isomer of the more extensively studied m-CPP (1-(3-chlorophenyl)piperazine), a known serotonin agonist.[4][7]

For This compound (pBPP) , specific quantitative binding data is scarce in publicly accessible databases. However, its use as a key intermediate in the synthesis of psychoactive drugs targeting serotonin receptors, including antidepressants and antipsychotics, strongly implies significant activity at these targets.[1][2] It has been suggested to possess potential antipsychotic, antidepressant, and anticonvulsant activities.[8] The bromo- substitution at the para position of the phenyl ring is a common feature in various pharmacologically active compounds and offers a site for further chemical modification.

The difference in the halogen substituent (Bromo vs. Chloro) at the para position is expected to influence the electronic properties and lipophilicity of the molecule, which in turn can affect receptor binding affinity and pharmacokinetic properties. Generally, bromine is larger and more polarizable than chlorine, which can lead to differences in van der Waals interactions and hydrogen bonding capabilities within the receptor binding pocket.

Signaling Pathways and Experimental Workflows

To understand the potential downstream effects of these compounds, it is useful to visualize the canonical signaling pathways for the receptors they are likely to target.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_D2 Dopamine D2 Receptor (Gi/o-coupled) Ligand_1A pBPP / pCPP Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_protein_1A Gi/o Receptor_1A->G_protein_1A Activates AC_1A Adenylate Cyclase G_protein_1A->AC_1A Inhibits cAMP_1A cAMP AC_1A->cAMP_1A Decreases Ligand_D2 pBPP / pCPP Receptor_D2 D2 Receptor Ligand_D2->Receptor_D2 G_protein_D2 Gi/o Receptor_D2->G_protein_D2 Activates AC_D2 Adenylate Cyclase G_protein_D2->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases

Caption: Simplified Gi/o-coupled signaling pathway for 5-HT1A and D2 receptors.

The experimental workflow for determining the binding affinity of these compounds is a crucial aspect of their pharmacological characterization.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Receptor Membranes Incubation Incubate Membranes with Radioligand and Test Compound (pBPP or pCPP) Start->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specifically Bound Radioligand Filtration->Washing Counting Quantify Radioactivity on Filters Washing->Counting Analysis Data Analysis: Calculate IC50 and Ki values Counting->Analysis End End: Determine Binding Affinity Analysis->End

References

Comparative Cross-Reactivity Analysis of 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Bromophenyl)piperazine Hydrochloride's Receptor Binding Profile Against Structurally Related Compounds.

This guide provides a detailed analysis of the cross-reactivity of this compound, a key intermediate in the synthesis of various psychoactive drugs, particularly those targeting serotonin receptors.[1] Understanding the off-target binding profile of this compound is crucial for predicting potential side effects and for the rational design of more selective drug candidates. This report compiles available binding affinity data and presents it alongside information for structurally similar phenylpiperazine analogs to offer a comparative perspective.

Comparative Binding Affinity of Phenylpiperazine Derivatives

The following table summarizes the inhibitor constant (Kᵢ) values for 1-(4-Bromophenyl)-4-ethylpiperazine, a close structural analog of the title compound, and other relevant ligands. The Kᵢ value represents the concentration of a ligand that will bind to half of the receptors at equilibrium, with lower values indicating higher binding affinity. Data for this compound was not directly available in the reviewed literature; therefore, data for the ethyl-substituted analog is presented as a primary comparison, supplemented by qualitative information for other halogenated phenylpiperazines. Phenylpiperazine derivatives are known to interact with a range of receptors, including serotonin, dopamine, adrenergic, and sigma receptors.

CompoundSigma-1 (Kᵢ, nM)Sigma-2 (Kᵢ, nM)Muscarinic M1 (Kᵢ, nM)
1-(4-Bromophenyl)-4-ethylpiperazine15250>10,000
(+)-Pentazocine2.81,200>10,000
Haloperidol3.54.130

Data for 1-(4-Bromophenyl)-4-ethylpiperazine, (+)-Pentazocine, and Haloperidol was obtained from a comparative cross-reactivity profile provided by BenchChem.

While specific Kᵢ values for this compound at serotonin and dopamine receptors were not found, the broader class of phenylpiperazines is well-documented to exhibit affinity for these targets. For instance, many phenylpiperazine derivatives show significant binding to 5-HT₁ₐ and 5-HT₂ₐ serotonin receptors, as well as D₂ and D₃ dopamine receptors. The nature and position of the substituent on the phenyl ring play a critical role in determining the affinity and selectivity for these receptors.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. This technique is the gold standard for measuring the affinity of a ligand for its target receptor.

General Protocol for Radioligand Binding Assay:

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-spiperone for D₂ receptors), and a range of concentrations of the unlabeled test compound (e.g., this compound).

  • The plate is incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

  • The inhibitor constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Phenylpiperazine (e.g., 1-(4-Bromophenyl)piperazine) Receptor GPCR (e.g., 5-HT or Dopamine Receptor) Ligand->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

A Comparative Analysis of Precursors for Aripiprazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a critical process where the choice of precursors can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparative analysis of the key precursors used in the synthesis of aripiprazole, an atypical antipsychotic medication. The information presented is based on a review of published experimental data from scientific literature and patents.

Aripiprazole is most commonly synthesized via the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (DCP) with a 7-(4-halobutoxy)-3,4-dihydroquinolin-2(1H)-one derivative. This convergent synthesis strategy relies on the efficient preparation of these two key intermediates. This guide will delve into the synthesis of these precursors, comparing different methodologies and their outcomes.

Comparison of Synthetic Routes for Key Aripiprazole Precursors

The selection of a synthetic route for the precursors of aripiprazole is a crucial decision that influences the entire manufacturing process. The following tables provide a comparative summary of the experimental data for the synthesis of the two primary precursors: 7-(4-substituted-butoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine.

Table 1: Comparative Data for the Synthesis of 7-(4-substituted-butoxy)-3,4-dihydroquinolin-2(1H)-one
Precursor 1Precursor 2Reaction ConditionsYieldPurity (HPLC)Key Observations
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone1,4-DibromobutanePotassium carbonate, DMF, reflux-Crude Purity: 78.6%Significant formation of dimer impurity (17%)[1]
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone4-Chlorobutyl p-toluenesulfonateSodium hydroxide, absolute ethanol, heat-Crude Purity: 97.3%Minimal dimer formation (0.7%)[1]
Table 2: Comparative Data for the Synthesis of 1-(2,3-dichlorophenyl)piperazine (DCP) and its Hydrochloride Salt
Precursor 1Precursor 2Reaction ConditionsYieldPurity (HPLC)Form
2,3-DichloroanilineBis(2-chloroethyl)amine hydrochloride120°C, 34 hours59.5%[2][3][4]99.62%[2][3][4]Hydrochloride Salt
2,3-DichloroanilineBis(2-chloroethyl)amine hydrochloride160°C, 12 hours64.0%[3]99.58%[3]Hydrochloride Salt
2,3-DichloroanilineBis(2-chloroethyl)amine hydrochloride200°C, 4 hours65.6%[3][4]99.67%[3][4]Hydrochloride Salt
2,3-DichloroanilineBis(2-chloroethyl)aminep-Toluene sulfonic acid, Tetrabutylammonium bromide, xylene, 130-135°C, 48 hours88%[5]Not specifiedFree Base

Final Condensation Step: Aripiprazole Synthesis

The final step in the most common synthetic route involves the condensation of the two key precursors. The table below summarizes the data for this reaction.

Table 3: Comparative Data for the Synthesis of Aripiprazole
Precursor 1Precursor 2Reaction ConditionsYieldPurity (HPLC)
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one1-(2,3-Dichlorophenyl)piperazineNa2CO3, Ethanol, reflux, 6 hours85-90%[6][7]>99.3%[6][7]
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one1-(2,3-Dichlorophenyl)piperazine hydrochlorideNa2CO3, Ethanol, reflux, 12 hours85%[8]99.32%[8]
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-Dibromobutane, and 1-(2,3-Dichlorophenyl)piperazine(One-Pot Synthesis)K2CO3, TBAB, microwave irradiation44%[9]Not specified

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed experimental methodologies for the synthesis of the key precursors and the final product are provided below.

Synthesis of 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one

This protocol describes a method that minimizes the formation of dimeric impurities.[1]

  • Reaction Setup: To a three-necked flask, add 30 ml of absolute ethanol, 0.72 g (18 mmol) of sodium hydroxide, 2.45 g (15 mmol) of 7-hydroxyquinolinone, and 11.8 g (45 mmol) of 4-chlorobutyl p-toluenesulfonate.

  • Reaction: Heat the reaction mixture for 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After completion of the reaction, concentrate the mixture under reduced pressure to remove most of the ethanol. Add 30 ml of water to the reaction flask and stir until a solid precipitates.

  • Isolation: Filter the solid by suction and wash to obtain the crude product. This method yields a product with a reported HPLC purity of 97.3% and a dimer content of only 0.7%.[1]

Synthesis of 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

The following protocol is based on a patented industrial-scale synthesis.[2][3][4]

  • Reaction Setup: In a 500L electric heating reaction kettle, add 100 kg of 2,3-dichloroaniline. Start stirring and heat the contents to 100°C.

  • Addition of Reagent: In 5 batches, add 110 kg of bis-(2-chloroethyl)amine hydrochloride solid to the reactor while maintaining the temperature at 100°C.

  • Reaction: Continue to heat the mixture to 120°C and maintain this temperature for 34 hours.

  • Work-up: Stop heating and add 200 kg of n-butanol. Reflux and stir for 1 hour.

  • Crystallization and Isolation: Cool the mixture to induce crystallization. Centrifuge the crude product.

  • Purification: Refine the crude product with 300 kg of methanol. After cooling and crystallization, centrifuge and dry the product to obtain 98.0 kg of 1-(2,3-dichlorophenyl)piperazine hydrochloride. This process is reported to yield a product with an HPLC purity of 99.62% and a yield of 59.5%.[2][3][4]

Synthesis of Aripiprazole

This procedure describes the final condensation step to produce aripiprazole.[6][7]

  • Reaction Setup: A mixture of 7-(4-bromobutoxy)-1,2-dihydroquinolin-2-one and 1-(2,3-dichlorophenyl)piperazine is prepared in ethanol.

  • Reaction: Sodium carbonate (Na2CO3) is added to the mixture, which is then heated to its boiling point and refluxed for 6 hours.

  • Isolation and Purification: The resulting aripiprazole solvate or hydrate is isolated. This method is reported to yield 85-90% of the product with a purity of over 99.3%.[6][7]

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthesis process, the following diagrams, generated using the DOT language, illustrate the key synthetic workflows.

G cluster_0 Synthesis of 7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one 7-HQ 7-Hydroxy-3,4-dihydro- 2(1H)-quinolinone BBQ 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2-one 7-HQ->BBQ K2CO3, DMF, Reflux 1,4-DBB 1,4-Dibromobutane 1,4-DBB->BBQ

Synthesis of the Quinolinone Intermediate.

G cluster_1 Synthesis of 1-(2,3-Dichlorophenyl)piperazine HCl 2,3-DCA 2,3-Dichloroaniline DCP 1-(2,3-Dichlorophenyl)piperazine Hydrochloride 2,3-DCA->DCP Heat BCEA Bis(2-chloroethyl)amine Hydrochloride BCEA->DCP

Synthesis of the Piperazine Intermediate.

G BBQ 7-(4-Bromobutoxy)-3,4- dihydroquinolin-2-one Aripiprazole Aripiprazole BBQ->Aripiprazole Na2CO3, Ethanol, Reflux DCP 1-(2,3-Dichlorophenyl)piperazine DCP->Aripiprazole

References

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Bromophenyl)piperazine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for determining the purity of 1-(4-Bromophenyl)piperazine hydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds.[1] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product.[1] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titrimetry, presenting a comparative analysis of their performance based on key validation parameters.

Comparison of Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of the impurities, the required sensitivity, and the specific application. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and Acid-Base Titrimetry for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Acid-Base Titrimetry
Principle Separation based on differential partitioning between a stationary and mobile phase, with UV detection.[1]Separation of volatile compounds based on their boiling points and interaction with a stationary phase, with mass spectrometric detection.[2][3]Neutralization reaction between the hydrochloride salt (acid) and a standardized base.
Primary Use Quantitation of the main component and non-volatile impurities.Identification and quantitation of volatile impurities and residual solvents.Assay of the bulk drug substance (purity of the hydrochloride salt).
Linearity (r²) >0.999[4][5]>0.999[6]Not Applicable
Accuracy (% Recovery) 98.0 - 102.0%[4][5]95.0 - 105.0%[6]99.0 - 101.0%
Precision (%RSD) < 2.0%[4][7]< 5.0%[6]< 1.0%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 µg/kg[6]Not Applicable for impurity profiling
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 µg/kg[6]Not Applicable for impurity profiling
Specificity High, can separate structurally similar impurities.Very high, provides structural information for impurity identification.Low, susceptible to interference from other acidic or basic impurities.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the determination of the purity of this compound and for the quantification of its non-volatile impurities.

1.1. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.02 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a ratio of 60:40 (v/v)[1]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 252 nm[8]

  • Injection Volume: 10 µL[7]

  • Column Temperature: 35°C[7]

1.2. Preparation of Solutions

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

1.3. System Suitability

Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for the principal peak should be not more than 2.0%. The tailing factor should not be more than 2.0, and the theoretical plates should be not less than 2000.

1.4. Procedure

Inject the blank (mobile phase), followed by the standard solution and the sample solution into the chromatograph. Record the chromatograms and calculate the percentage purity of the sample by comparing the peak area of the sample to the peak area of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is designed for the identification and quantification of volatile impurities and residual solvents in this compound.

2.1. Chromatographic Conditions

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[3]

  • Injector Temperature: 250°C[3]

  • Oven Temperature Program: Initial temperature of 75°C, hold for 1 minute, ramp to 180°C at 20°C/min, hold for 3 minutes, then ramp to 320°C at 20°C/min and hold for 7 minutes.[3]

  • Transfer Line Temperature: 280°C[3]

  • Ion Source Temperature: 230°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

  • Mass Range: m/z 40-550

2.2. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of known volatile impurities and residual solvents in a suitable solvent (e.g., methanol) at a concentration of approximately 100 µg/mL each. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh about 100 mg of this compound into a 10 mL headspace vial. Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide).

2.3. Procedure

Place the sample vial in the headspace autosampler. After equilibration, inject the headspace gas into the GC-MS system. Identify impurities by comparing their mass spectra with a reference library and their retention times with those of the standards. Quantify the impurities using an external or internal standard method.

Acid-Base Titrimetry

This method provides a straightforward assay for the determination of the total purity of the this compound salt.

3.1. Reagents

  • 0.1 M Sodium Hydroxide (NaOH): Standardized volumetric solution.

  • Indicator: Phenolphthalein solution.

  • Solvent: A mixture of water and ethanol (1:1).

3.2. Procedure

  • Accurately weigh about 250 mg of this compound and dissolve it in 50 mL of the water-ethanol solvent mixture.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate the solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed.

  • Perform a blank titration with 50 mL of the solvent mixture.

  • Calculate the percentage purity using the following formula:

    Where:

    • V_sample is the volume of NaOH used for the sample titration (mL).

    • V_blank is the volume of NaOH used for the blank titration (mL).

    • M_NaOH is the molarity of the NaOH solution.

    • F is the equivalency factor for this compound (277.58 g/mol ).

    • W_sample is the weight of the sample (mg).

Visualizing the Workflow and Validation Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and the logical relationships between different validation parameters.

G Experimental Workflow for Purity Analysis cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Receive Sample of 1-(4-Bromophenyl)piperazine HCl Preparation Sample Preparation (Weighing, Dissolution) Sample->Preparation HPLC HPLC-UV Analysis Preparation->HPLC GC GC-MS Analysis Preparation->GC Titration Titrimetric Analysis Preparation->Titration Data_Acquisition Data Acquisition HPLC->Data_Acquisition GC->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Calculation) Titration->Data_Analysis Data_Acquisition->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Workflow for the purity analysis of 1-(4-Bromophenyl)piperazine HCl.

G Logical Relationships in Method Validation Method Analytical Method Specificity Specificity/ Selectivity Method->Specificity Robustness Robustness Method->Robustness Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Range->Precision LOD Limit of Detection Precision->LOD LOQ Limit of Quantification LOD->LOQ

Caption: Interdependencies of analytical method validation parameters.

References

A Comparative Guide to the Pharmacokinetic Profiles of 1-(4-Bromophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-Bromophenyl)piperazine moiety is a key structural motif in a multitude of pharmacologically active compounds, recognized for its role in modulating the affinity and selectivity of drugs targeting the central nervous system. The inclusion and substitution of this fragment can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME), collectively defining its pharmacokinetic profile and, ultimately, its therapeutic efficacy and safety.

This guide provides a comparative analysis of the pharmacokinetic profiles of selected 1-(4-Bromophenyl)piperazine derivatives, drawing from available preclinical data. Due to the limited publicly available head-to-head comparative studies, this guide synthesizes data from individual studies on structurally related compounds to offer insights into their pharmacokinetic behavior.

Quantitative Pharmacokinetic Data

The following table summarizes key in vivo pharmacokinetic parameters for a representative 1-(4-Bromophenyl)piperazine derivative and a structurally related analog. These parameters are crucial for predicting the in vivo behavior and for the design of further preclinical and clinical studies.

Table 1: Comparative In Vivo Pharmacokinetic Parameters in Rats

Compound/Analog NameStructureDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)F (%)Reference
CPEO-43 (1-(4-Chloro phenyl)piperazine derivative)3-(4-Chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one6 mg/kg, oral222.0 ± 28.76.0 ± 0.05328.7 ± 864.415.0N/A[1]
Buspirone (Piperazine-containing drug)N/A15 mg/kg, IVN/AN/AN/A0.42 (25 min)N/A[2]
1-PP (Metabolite of Buspirone)N/A10 mg/kg, IVN/AN/AN/A1.32 (79 min)N/A[2]

Note: Direct, publicly available pharmacokinetic data for a series of 1-(4-Bromophenyl)piperazine derivatives is limited. The data for CPEO-43, a 4-chlorophenyl analog, is presented as a relevant surrogate. Buspirone and its metabolite are included to provide context on the pharmacokinetics of other piperazine-containing CNS agents. N/A indicates data not available in the cited source.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of experimental protocols employed in the characterization of piperazine derivatives.

In Vivo Pharmacokinetic Study in Rats (based on Lee et al., 2019)[3]

This protocol was utilized to assess the impact of a 1-(4-Bromophenyl)piperazine derivative on the pharmacokinetics of another drug, demonstrating a standard methodology for in vivo studies.

  • Animal Model: Male Sprague-Dawley rats (8 weeks old, 250-280 g) were used. Animals were cannulated in the carotid artery for blood sampling and the jugular vein for drug administration.

  • Drug Administration: The 1-(4-Bromophenyl)piperazine derivative (Compound 4) was co-administered orally with Paclitaxel (PTX). A control group received PTX alone.

  • Blood Sampling: Blood samples (0.3 mL) were collected from the carotid artery at predetermined time points (0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing into heparinized tubes.

  • Sample Processing: Plasma was separated by centrifugation (13,000 rpm for 3 min) and stored at -20°C until analysis.

  • Bioanalysis: Plasma concentrations of the analyte were determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis from the plasma concentration-time data.

Metabolism Study of a Phenylpiperazine Analog in Rats (based on Staack et al., 2004)[4]

This study investigated the in vivo metabolism of 1-(4-methoxyphenyl)piperazine (MeOPP), providing a framework for identifying metabolic pathways.

  • Animal Model: Male Wistar rats were used.

  • Drug Administration: MeOPP was administered to the rats.

  • Sample Collection: Urine was collected from the rats.

  • Metabolite Identification: Metabolites in the urine were identified using gas chromatography-mass spectrometry (GC-MS).

  • Major Metabolic Pathway: The primary metabolic route identified was O-demethylation of the methoxy group to form 1-(4-hydroxyphenyl)piperazine.

Visualizing Experimental Workflows

Understanding the sequence of experimental procedures is critical for study design and interpretation. The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.

experimental_workflow animal_prep Animal Preparation (e.g., Cannulation in Rats) dosing Drug Administration (Oral or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

Signaling Pathways and Mechanisms of Action

While this guide focuses on pharmacokinetics, it is important to note that 1-(4-Bromophenyl)piperazine derivatives often exert their pharmacological effects by modulating various signaling pathways, primarily through interactions with neurotransmitter receptors.

signaling_pathway derivative 1-(4-Bromophenyl)piperazine Derivative receptor Target Receptor (e.g., 5-HT, Dopamine) derivative->receptor Binds to downstream Downstream Signaling (e.g., cAMP, Ca2+) receptor->downstream Activates/Inhibits response Cellular/Physiological Response downstream->response Leads to

References

Assessing the Serotonergic vs. Dopaminergic Activity of 1-(4-Bromophenyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-arylpiperazine scaffold is a cornerstone in the development of centrally acting agents, demonstrating a wide range of affinities for various neurotransmitter receptors. Among these, the 1-(4-Bromophenyl)piperazine moiety serves as a critical starting point for synthesizing ligands with varying selectivity for serotonergic and dopaminergic receptors. Understanding the structure-activity relationships (SAR) that govern this selectivity is paramount for the rational design of novel therapeutics for neuropsychiatric disorders. This guide provides a comparative analysis of the serotonergic versus dopaminergic activity of selected 1-(4-Bromophenyl)piperazine analogs, supported by available experimental data.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of various 1-(4-Bromophenyl)piperazine analogs for key serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundSerotonin ReceptorsDopamine Receptors
Analog 5-HT1A 5-HT2A
1-(4-Bromophenyl)piperazineData not availableData not available
Substituted Analogs
Compound 12a¹41.5 nM315 nM
Compound 9b¹23.9 nM39.4 nM
Compound 22²Not reportedNot reported
Compound 24²Not reportedNot reported

¹Data from a study on long-chain arylpiperazine derivatives designed for CNS applications.[1] ²Data from a study on 1,4-disubstituted piperazine-based compounds as dopamine D2/D3 receptor ligands.[2]

Note: Direct comparative data for a systematic series of 1-(4-Bromophenyl)piperazine analogs is limited in the public domain. The data presented is compiled from studies on broader classes of arylpiperazines that include the 4-bromophenyl moiety.

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor (e.g., 5-HT1A, D2).

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2)

  • Test compounds (1-(4-Bromophenyl)piperazine analogs) at various concentrations

  • Non-specific binding competitor (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors)

  • Incubation buffer (e.g., Tris-HCl)

  • 96-well filter plates

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds and the radioligand in the incubation buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the non-specific competitor is used instead of the test compound. Total binding is determined in the absence of any competitor.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Molecular Interactions and Workflows

Dopamine D2 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Agonist Analog 1-(4-Bromophenyl)piperazine Analog Analog->D2R Ligand (Agonist/Antagonist) Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT1A Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT1AR Serotonin 5-HT1A Receptor Serotonin->5HT1AR Agonist Analog 1-(4-Bromophenyl)piperazine Analog Analog->5HT1AR Ligand (Agonist/Antagonist) Gi Gi Protein 5HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to K_ion K+ ions GIRK->K_ion Efflux of Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Workflow for Binding Affinity Assessment

G A Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds B Incubate Components in 96-well Plate A->B C Filter and Wash to Separate Bound/Unbound B->C D Add Scintillation Cocktail and Count Radioactivity C->D E Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki D->E F Comparative Assessment of Serotonergic vs. Dopaminergic Activity E->F

Caption: Experimental Workflow for Binding Affinity Assessment

References

Validating the Role of 1-(4-Bromophenyl)piperazine hydrochloride as a Serotonin Receptor Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the role of 1-(4-Bromophenyl)piperazine hydrochloride (pBPP) as a serotonin (5-HT) receptor ligand. Due to the limited publicly available data on the direct serotonergic activity of pBPP, this document serves as a comparative template, outlining the necessary experimental validation against well-characterized reference ligands. pBPP is a known synthetic intermediate for psychoactive compounds, suggesting its potential interaction with serotonin receptors[1][2].

Herein, we present the established pharmacological profiles of three standard serotonin receptor ligands: WAY-100635 (a selective 5-HT1A antagonist), Ketanserin (a 5-HT2A antagonist), and GR 127935 (a 5-HT1B/1D antagonist). These compounds will serve as benchmarks for the experimental validation of pBPP. This guide details the requisite experimental protocols and data presentation formats to comprehensively characterize the binding and functional activity of a novel compound at serotonin receptors.

Comparative Analysis of Serotonin Receptor Ligands

A thorough understanding of a ligand's interaction with its target receptor requires quantitative analysis of its binding affinity and functional potency. The following tables summarize the key pharmacological parameters for our reference compounds. The corresponding data for pBPP would need to be determined experimentally to ascertain its role as a serotonin receptor ligand.

Serotonin Receptor Binding Affinities (Ki, nM)

Binding affinity, typically expressed as the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity.

Ligand5-HT1A5-HT1B5-HT1D5-HT2A5-HT2C
1-(4-Bromophenyl)piperazine HCl (pBPP) Data not availableData not availableData not availableData not availableData not available
WAY-100635 0.32 - 1.0 >10,000>10,0002,5001,800
Ketanserin 2501,000-0.5 - 2.5 20 - 50
GR 127935 1,000 - 5,0000.2 - 1.0 0.3 - 2.0 400>10,000

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

Serotonin Receptor Functional Activity (EC50/IC50, nM)

Functional assays determine a ligand's effect on receptor signaling. For agonists, the half-maximal effective concentration (EC50) is measured, while for antagonists, the half-maximal inhibitory concentration (IC50) is determined.

LigandReceptorFunctional AssayPotency (EC50/IC50, nM)Efficacy (% of 5-HT response)
1-(4-Bromophenyl)piperazine HCl (pBPP) To be determinedTo be determinedData not availableData not available
WAY-100635 5-HT1AcAMP Inhibition (Antagonist)0.5 - 2.0 (IC50) 0% (Antagonist)
Ketanserin 5-HT2ACalcium Mobilization (Antagonist)1.0 - 5.0 (IC50) 0% (Antagonist)
GR 127935 5-HT1B/1DcAMP Inhibition (Antagonist)1.0 - 10.0 (IC50) 0% (Antagonist)

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

Experimental Protocols for Ligand Characterization

To validate the role of pBPP as a serotonin receptor ligand, a series of in vitro experiments are required. The following protocols for radioligand binding and functional assays provide a robust framework for this characterization.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to a receptor. These assays measure the displacement of a radiolabeled ligand by an unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human serotonin receptor subtypes of interest (e.g., 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C).

  • Radioligands specific for each receptor subtype (e.g., [3H]WAY-100635 for 5-HT1A, [3H]GR 127935 for 5-HT1B/1D, [3H]Ketanserin for 5-HT2A).

  • This compound (test compound).

  • Reference compounds (WAY-100635, Ketanserin, GR 127935).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled specific ligand (e.g., 10 µM 5-HT).

    • Displacement: Cell membranes, radioligand, and varying concentrations of the test compound (pBPP) or reference compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. The choice of assay depends on the G-protein coupling of the receptor subtype.

Objective: To determine the functional activity of this compound at Gi-coupled serotonin receptors.

Materials:

  • A cell line stably expressing the serotonin receptor of interest (e.g., CHO or HEK293 cells expressing 5-HT1A).

  • This compound (test compound).

  • A known agonist (e.g., 5-HT or 8-OH-DPAT for 5-HT1A).

  • Forskolin (an adenylyl cyclase activator).

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Agonist Mode:

    • Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound (pBPP).

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using the chosen assay kit.

  • Antagonist Mode:

    • Pre-incubate cells with varying concentrations of the test compound (pBPP).

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist.

    • Incubate for a defined period.

    • Lyse the cells and measure intracellular cAMP levels.

  • Data Analysis:

    • Agonist: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 and Emax values.

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Objective: To determine the functional activity of this compound at Gq-coupled serotonin receptors.

Materials:

  • A cell line stably expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • This compound (test compound).

  • A known 5-HT2A agonist (e.g., 5-HT).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the cells into a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Agonist Mode:

    • Measure the baseline fluorescence.

    • Add varying concentrations of the test compound (pBPP) and monitor the change in fluorescence over time.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of the test compound (pBPP).

    • Add a fixed, sub-maximal concentration (e.g., EC80) of a known agonist and monitor the change in fluorescence.

  • Data Analysis:

    • Agonist: Plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 and Emax values.

    • Antagonist: Plot the inhibition of the agonist-induced fluorescence response against the log concentration of the test compound to determine the IC50 value.

Visualizing Signaling and Experimental Processes

Diagrams are crucial for illustrating complex biological pathways and experimental workflows. The following are examples of how Graphviz can be used to visualize key aspects of serotonin receptor ligand validation.

G cluster_receptor 5-HT Receptor Activation Ligand Ligand 5-HT_Receptor 5-HT Receptor (GPCR) Ligand->5-HT_Receptor Binding G_Protein G-Protein (α, β, γ) 5-HT_Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP, IP3/DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized G-protein coupled serotonin receptor signaling pathway.

G cluster_workflow Ligand Characterization Workflow start Test Compound (e.g., pBPP) binding Radioligand Binding Assay start->binding functional Functional Assays (cAMP, Calcium) start->functional affinity Determine Ki (Binding Affinity) binding->affinity activity Determine EC50/IC50 (Functional Potency) functional->activity profile Pharmacological Profile affinity->profile activity->profile G pBPP 1-(4-Bromophenyl)piperazine HCl (pBPP) Binding Affinity: ? Functional Activity: ? Selectivity: ? WAY100635 WAY-100635 Target: 5-HT1A Activity: Antagonist Affinity: High pBPP->WAY100635 Compare 5-HT1A Activity Ketanserin Ketanserin Target: 5-HT2A Activity: Antagonist Affinity: High pBPP->Ketanserin Compare 5-HT2A Activity GR127935 GR 127935 Target: 5-HT1B/1D Activity: Antagonist Affinity: High pBPP->GR127935 Compare 5-HT1B/1D Activity

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)piperazine hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Bromophenyl)piperazine hydrochloride, a compound categorized as a piperazine analytical reference standard.[1] Adherence to these guidelines is crucial to minimize environmental impact and maintain a safe working environment.

Immediate Safety and Handling Precautions

This compound is harmful if swallowed, inhaled, or in contact with skin.[2][3] It can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2] Therefore, stringent safety measures must be in place before handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[4]

  • Respiratory Protection: If there is a risk of dust formation or inhalation, use a NIOSH-approved respirator.[5]

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][6]

  • Ensure a safety shower and eyewash station are readily accessible.[4]

Step-by-Step Disposal Procedure

Disposal of this compound must comply with all federal, state, and local regulations.[4] Never dispose of this chemical down the drain or in regular trash.[2]

  • Waste Identification and Segregation:

    • Label a dedicated, sealable, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal of Small Quantities (e.g., residual amounts on lab equipment):

    • Decontaminate glassware and equipment by rinsing with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinse solvent as hazardous waste in a properly labeled container.

    • Wipe down surfaces with a cloth dampened with the same solvent, and dispose of the cloth as solid hazardous waste.

  • Disposal of Unused or Expired Product:

    • For larger quantities of the solid material, carefully transfer it into the designated hazardous waste container. Avoid creating dust.[6]

    • Alternatively, the material can be dissolved in a combustible solvent, such as ethanol or butanol, and collected in a flammable liquid waste container for incineration.[4] This should only be done in a chemical fume hood.

  • Container Management:

    • Keep the hazardous waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and bases.[6][7]

    • Ensure the waste container is clearly labeled with its contents and associated hazards.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • The primary recommended method of disposal is incineration in a regulated chemical incinerator equipped with an afterburner and scrubber.[4]

Spill Management

In the event of a spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or scoop the material into a hazardous waste container, avoiding dust generation.[6]

  • For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

  • Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.

  • Wash hands thoroughly after cleanup.

Hazard Summary

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Causes skin irritation.[2]
Eye Irritation Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have 1-(4-Bromophenyl)piperazine hydrochloride waste ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood assess_quantity Assess quantity and form of waste fume_hood->assess_quantity small_spill Small quantity / Contaminated labware assess_quantity->small_spill Small large_quantity Unused or expired product assess_quantity->large_quantity Large rinse Rinse with suitable solvent small_spill->rinse transfer_solid Transfer solid to waste container large_quantity->transfer_solid dissolve Alternatively, dissolve in combustible solvent large_quantity->dissolve collect_rinse Collect rinse aid as hazardous waste rinse->collect_rinse label_container Label waste container appropriately collect_rinse->label_container transfer_solid->label_container collect_solution Collect solution in flammable waste container dissolve->collect_solution collect_solution->label_container store_waste Store waste container in a safe, ventilated area label_container->store_waste contact_ehs Contact EHS for pickup and final disposal (Incineration) store_waste->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(4-Bromophenyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-(4-Bromophenyl)piperazine hydrochloride (CAS No: 68104-62-1) in a research and development setting. The following procedures are designed to minimize risk and ensure a safe laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Chemical and Physical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValue
CAS Number 68104-62-1
Molecular Formula C₁₀H₁₃BrN₂ • HCl
Molecular Weight 277.6 g/mol
Form Solid
Melting Point 91-95 °C
Storage Temperature 2-8°C
Solubility DMSO: 10 mg/ml, PBS (pH 7.2): 10 mg/ml

Source:[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory for handling this compound to prevent exposure. The required PPE is detailed below.

PPE CategorySpecification
Hand Protection Double-gloving with chemical-resistant gloves is required. Recommended materials include nitrile or neoprene.[5] Inspect gloves for any signs of degradation before use.
Eye Protection Chemical safety goggles in combination with a full-face shield must be worn to protect against splashes.[5][6]
Body Protection A chemical-resistant lab coat must be worn.[5] For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.[7]
Respiratory All work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5][8] If a fume hood is not available, a NIOSH-approved respirator is necessary.

Standard Operating Procedures

Adherence to the following handling and storage protocols is essential for safe laboratory operations.

Handling and Preparation
  • Work Area Preparation : All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[8] The work surface should be covered with a disposable absorbent pad to contain any potential spills.

  • Personal Protective Equipment : Before handling the compound, don all required PPE as specified in the table above.

  • Weighing : Use a tared, sealed container for weighing to minimize dust exposure.

  • Solution Preparation : Slowly add the solvent to the container with the pre-weighed compound. Ensure the container is securely capped and mix gently until the solid is fully dissolved.

Storage
  • Store in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly closed to prevent moisture contamination.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[8]

Emergency and Disposal Plans

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9]
Spill Response Workflow

In the event of a spill, follow the workflow outlined in the diagram below. The primary objective is to safely contain and clean up the spill while minimizing exposure to personnel.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_ppe Assessment & PPE cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Area Alert Alert Personnel Evacuate->Alert Verbally and via alarm Assess Assess Spill Size and Risk Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Assess->DonPPE Contain Contain Spill with Inert Absorbent Material DonPPE->Contain Collect Collect Absorbed Material into a Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Report Incident to Safety Officer Dispose->Report

Caption: Workflow for handling a chemical spill of this compound.

Waste Disposal

All waste materials, including the spilled substance, contaminated absorbent materials, and disposable PPE, must be collected in a sealed, labeled container for hazardous waste.[7] Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.